7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
7-bromo-2,4-dichlorothieno[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrCl2N2S/c7-2-1-12-4-3(2)10-6(9)11-5(4)8/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELNIRJYLYMJKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(S1)C(=NC(=N2)Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrCl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592815 | |
| Record name | 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41102-25-4 | |
| Record name | 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Elucidating the Structure of 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine: A Technical Guide
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the structure elucidation of 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine. This document outlines the key chemical properties, a plausible synthetic pathway, and detailed spectroscopic analysis essential for the unambiguous identification and characterization of this compound.
Compound Identity and Properties
This compound is a halogenated heterocyclic compound featuring a fused thieno-pyrimidine core. This scaffold is of significant interest in medicinal chemistry due to its structural analogy to purines, which are fundamental components of DNA and RNA.[1] The presence of reactive chloro- and bromo- substituents makes it a versatile intermediate for the synthesis of a wide range of derivatives with potential biological activities.[2][3]
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [4] |
| CAS Number | 41102-25-4 | [4] |
| Molecular Formula | C₆HBrCl₂N₂S | [4] |
| Molecular Weight | 283.96 g/mol | [4] |
| Canonical SMILES | C1=C(C2=C(S1)C(=NC(=N2)Cl)Cl)Br | [4] |
| InChIKey | SELNIRJYLYMJKG-UHFFFAOYSA-N | [4] |
| Appearance | Light yellow solid | [5] |
Proposed Synthetic Pathway
The synthesis of this compound can be achieved through a two-step process starting from thieno[3,2-d]pyrimidin-2,4-dione. This involves the bromination of the thiophene ring followed by the chlorination of the pyrimidine ring.
A plausible synthetic route is outlined below:
-
Bromination: Thieno[3,2-d]pyrimidin-2,4-dione is treated with bromine to introduce a bromine atom at the 7-position of the thiophene ring, yielding 7-bromothieno[3,2-d]pyrimidin-2,4-dione.[1]
-
Chlorination: The resulting 7-bromo derivative is then subjected to chlorination using a reagent such as phosphorus oxychloride (POCl₃) to replace the hydroxyl groups on the pyrimidine ring with chlorine atoms, affording the final product, this compound.[1][6]
Workflow for Structure Elucidation
The structural confirmation of a synthesized compound like this compound follows a logical workflow, beginning with the synthesis and culminating in a comprehensive spectroscopic analysis.
Caption: Workflow for the synthesis and structural elucidation of this compound.
Spectroscopic Data (Predicted)
Mass Spectrometry
The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine and chlorine atoms. The fragmentation pattern would likely involve the loss of halogen atoms and cleavage of the heterocyclic rings.
Table 2: Predicted Mass Spectrometry Data for C₆HBrCl₂N₂S
| m/z (Predicted) | Interpretation |
| 282, 284, 286 | Molecular ion peak cluster ([M]⁺) exhibiting the characteristic isotopic pattern for one bromine and two chlorine atoms. |
| 247, 249, 251 | Fragment corresponding to the loss of a chlorine atom ([M-Cl]⁺). |
| 203, 205 | Fragment corresponding to the loss of a bromine atom ([M-Br]⁺). |
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to be simple, showing a single signal for the lone proton on the thiophene ring.
Table 3: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.5 - 8.0 | Singlet | 1H | H-6 |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of the neighboring atoms (N, S, Cl, Br).
Table 4: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 160 - 165 | C-2, C-4 |
| ~ 150 - 155 | C-7a |
| ~ 130 - 135 | C-5a |
| ~ 125 - 130 | C-6 |
| ~ 115 - 120 | C-7 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the C=C and C=N bonds within the aromatic rings, as well as C-Cl and C-Br stretching vibrations.
Table 5: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type |
| 3100 - 3000 | C-H stretch (aromatic) |
| 1600 - 1450 | C=C and C=N stretching (aromatic rings) |
| 850 - 550 | C-Cl stretch |
| 690 - 515 | C-Br stretch |
Experimental Protocols
The following are detailed methodologies for the key experiments required for the structure elucidation of this compound.
Synthesis of this compound
-
Step 1: Bromination of thieno[3,2-d]pyrimidin-2,4-dione. In a suitable reaction vessel, dissolve thieno[3,2-d]pyrimidin-2,4-dione in an appropriate solvent. Add bromine dropwise to the solution at a controlled temperature (e.g., 90°C).[1] Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction and isolate the crude 7-bromothieno[3,2-d]pyrimidin-2,4-dione. Purify the product by recrystallization or column chromatography.
-
Step 2: Chlorination of 7-bromothieno[3,2-d]pyrimidin-2,4-dione. To the purified 7-bromo intermediate, add phosphorus oxychloride (POCl₃), optionally with a catalyst such as N,N-dimethylaniline or dimethylaminopyridine.[1] Reflux the mixture for several hours, monitoring the reaction by TLC. After completion, carefully quench the excess POCl₃ with ice water. Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the crude this compound. Purify the final product by column chromatography or recrystallization.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra using appropriate software to determine chemical shifts (δ) in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard, coupling constants (J) in Hertz (Hz), and integration values.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron impact (EI).
-
Acquire the mass spectrum over a relevant m/z range to observe the molecular ion and fragment ions. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.
-
-
Infrared (IR) Spectroscopy:
-
Prepare the sample as a KBr pellet or as a thin film on a salt plate (for liquids or low-melting solids). For solid samples, ATR-FTIR is a convenient alternative.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Conclusion
The structure of this compound can be confidently elucidated through a systematic approach that combines a plausible synthetic route with comprehensive spectroscopic analysis. While experimental data is not widely published, predictions based on the known behavior of similar chemical structures provide a robust framework for its characterization. The methodologies and data presented in this guide offer a solid foundation for the synthesis, identification, and further investigation of this and related thieno[3,2-d]pyrimidine derivatives in the pursuit of novel therapeutic agents.
References
- 1. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. theaspd.com [theaspd.com]
- 3. Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine_Chemicalbook [chemicalbook.com]
- 4. This compound | C6HBrCl2N2S | CID 18326422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 7-Bromo-2,4-dichloro-thieno[3,2-d]pyrimidine--NanJing Cynthia Technology Co., Ltd. [web1.chinanetsun.com]
- 6. 2,4-Dichlorothieno[3,2-d]pyrimidine synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine (CAS: 41102-25-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry. Its thieno[3,2-d]pyrimidine core structure serves as a privileged scaffold for the development of potent kinase inhibitors, which are crucial in modern cancer therapy. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological significance of this compound, with a focus on its role as a key intermediate in the discovery of novel therapeutics targeting critical signaling pathways in cancer.
Physicochemical Properties
This compound is a light yellow solid at room temperature.[1] Its chemical structure and key properties are summarized in the tables below.
| Identifier | Value | Source |
| CAS Number | 41102-25-4 | [2] |
| Molecular Formula | C₆HBrCl₂N₂S | [2] |
| Molecular Weight | 283.96 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Canonical SMILES | C1=C(C2=C(S1)C(=NC(=N2)Cl)Cl)Br | [2] |
| InChIKey | SELNIRJYLYMJKG-UHFFFAOYSA-N | [2] |
| Property | Value | Source |
| Appearance | Light yellow solid | [1] |
| Purity (typical) | ≥95% - 97% | [3] |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Soluble in organic solvents like chloroform | [4] |
Synthesis and Reactivity
The dichloro substitutions at the 2 and 4 positions of the pyrimidine ring are highly reactive towards nucleophilic substitution, making this compound an excellent starting material for the synthesis of a diverse library of derivatives.
Representative Experimental Protocol for a Related Compound (2,4-Dichlorothieno[3,2-d]pyrimidine)
The following is a representative protocol for the synthesis of the non-brominated analog, which can be adapted for the synthesis of the title compound.
Materials:
-
thieno[3,2-d]pyrimidine-2,4-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
Chloroform
-
Sodium hydroxide (NaOH) solution (5M)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure: [4]
-
A suspension of thieno[3,2-d]pyrimidine-2,4-dione in excess phosphorus oxychloride is treated with N,N-diisopropylethylamine.
-
The reaction mixture is heated to reflux for several hours.
-
After the reaction is complete, the excess phosphorus oxychloride and N,N-diisopropylethylamine are removed under reduced pressure.
-
The resulting residue is dissolved in chloroform and washed with water.
-
The aqueous layer is basified with 5M NaOH solution and extracted with chloroform.
-
The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography.
Applications in Drug Discovery
The thieno[3,2-d]pyrimidine scaffold is a key pharmacophore in a multitude of kinase inhibitors. The 7-bromo-2,4-dichloro derivative serves as a versatile building block, allowing for the introduction of various substituents at the 2, 4, and 7 positions to modulate potency and selectivity against different kinase targets. Derivatives of this scaffold have shown significant inhibitory activity against several important cancer-related kinases.
EGFR Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival. Its aberrant activation is a hallmark of many cancers. Thieno[3,2-d]pyrimidine derivatives have been developed as potent inhibitors of EGFR, including mutant forms that confer resistance to first-generation inhibitors.[5]
VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several thieno[2,3-d]pyrimidine-based compounds have been identified as potent VEGFR-2 inhibitors.
CDK7 Inhibitors
Cyclin-dependent kinase 7 (CDK7) is a crucial enzyme involved in the regulation of the cell cycle and transcription. Its inhibition has emerged as a promising strategy for cancer treatment. The thieno[3,2-d]pyrimidine core has been utilized to develop selective CDK7 inhibitors.
Signaling Pathways and Mechanism of Action
The therapeutic potential of this compound derivatives lies in their ability to interfere with key signaling pathways that drive cancer cell proliferation, survival, and angiogenesis. By competitively binding to the ATP-binding pocket of kinases like EGFR, VEGFR-2, and CDK7, these inhibitors block the downstream signaling cascades.
EGFR Signaling Pathway
EGFR activation initiates a cascade of intracellular events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leading to cell growth and proliferation. Inhibition of EGFR by a thieno[3,2-d]pyrimidine derivative would block these downstream effects.
Caption: EGFR Signaling Pathway Inhibition.
VEGFR-2 Signaling Pathway
Binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation, activating downstream pathways like the PLCγ-PKC-MAPK and PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival, leading to angiogenesis.
Caption: VEGFR-2 Signaling and Angiogenesis Inhibition.
Experimental Workflow for Kinase Inhibitor Screening
A typical workflow for identifying and characterizing kinase inhibitors derived from this compound is outlined below.
Caption: Kinase Inhibitor Discovery Workflow.
Safety and Handling
This compound is classified as toxic if swallowed.[2] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block in the field of medicinal chemistry, particularly for the development of targeted cancer therapies. Its reactive sites allow for the straightforward synthesis of diverse libraries of compounds, which have shown promise as potent inhibitors of key kinases involved in cancer progression. Further exploration of the structure-activity relationships of its derivatives will likely lead to the discovery of novel and effective drug candidates. This technical guide provides a foundational understanding for researchers and drug development professionals working with this important chemical entity.
References
- 1. This compound | C6HBrCl2N2S | CID 18326422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine_Chemicalbook [chemicalbook.com]
- 3. 2,4-Dichlorothieno[3,2-d]pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential applications of 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.
Core Chemical Properties
This compound is a halogenated derivative of the thieno[3,2-d]pyrimidine scaffold. This core structure is recognized for its role as a "privileged scaffold" in the design of kinase inhibitors.[1][2][3] The presence of chloro- and bromo- substituents provides reactive handles for further chemical modifications, making it a versatile intermediate in the synthesis of compound libraries for drug screening.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₆HBrCl₂N₂S | [4] |
| Molecular Weight | 283.96 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| Canonical SMILES | C1=C(C2=C(S1)C(=NC(=N2)Cl)Cl)Br | [4] |
| InChI Key | SELNIRJYLYMJKG-UHFFFAOYSA-N | [4] |
| CAS Number | 41102-25-4 | [4] |
| Appearance | Light yellow solid | [5] |
| Predicted XlogP | 3.9 | [4] |
Spectral Data
Mass Spectrometry: Predicted mass-to-charge ratios for various adducts of this compound have been calculated.[6]
| Adduct | Predicted m/z |
| [M+H]⁺ | 282.84938 |
| [M+Na]⁺ | 304.83132 |
| [M-H]⁻ | 280.83482 |
| [M+NH₄]⁺ | 299.87592 |
| [M+K]⁺ | 320.80526 |
-
¹H NMR of 2,4-dichlorothieno[3,2-d]pyrimidine (precursor): In CDCl₃, the protons on the thiophene ring appear as doublets at δ 8.16 (d, J = 5.4 Hz, 1H) and 7.56 (d, J = 5.7 Hz, 1H).[7]
-
¹H NMR of 7-Bromo-4-chlorothieno[3,2-d]pyrimidine (related compound): The spectrum is available, suggesting that the proton on the thiophene ring would be a singlet due to the bromine substitution.[8]
Based on these data, the ¹H NMR spectrum of this compound is expected to show a single peak in the aromatic region, corresponding to the single proton on the thiophene ring. The chemical shift of this proton would be influenced by the electron-withdrawing effects of the adjacent bromine and the fused pyrimidine ring.
Synthesis and Reactivity
The synthesis of this compound can be approached through a two-step process: the synthesis of the 2,4-dichlorothieno[3,2-d]pyrimidine precursor followed by bromination.
Experimental Protocol: Synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine
This procedure is adapted from established methods for the synthesis of the dichlorinated thienopyrimidine core.[7]
Materials:
-
Thieno[3,2-d]pyrimidine-2,4-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
Chloroform
-
5 M Sodium hydroxide (NaOH) solution
-
Brine
-
Anhydrous Sodium sulfate (Na₂SO₄)
Procedure:
-
A suspension of thieno[3,2-d]pyrimidine-2,4-dione (1 equivalent) in phosphorus oxychloride (POCl₃) is prepared.
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) is added to the suspension.
-
The reaction mixture is heated to reflux for 2 hours.
-
After completion of the reaction, excess POCl₃ and DIPEA are removed by distillation under reduced pressure.
-
The resulting solid is dissolved in chloroform and partitioned with water.
-
The aqueous phase is made basic by the addition of 5 M NaOH solution and extracted twice with chloroform.
-
The combined organic phases are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield 2,4-dichlorothieno[3,2-d]pyrimidine.
Experimental Protocol: Bromination of 2,4-Dichlorothieno[3,2-d]pyrimidine
While a specific protocol for the bromination of 2,4-dichlorothieno[3,2-d]pyrimidine was not found, a general approach for the bromination of pyrimidine rings can be adapted.
Materials:
-
2,4-Dichlorothieno[3,2-d]pyrimidine
-
Bromine (Br₂)
-
An appropriate solvent (e.g., nitrobenzene, o-dichlorobenzene)
Procedure:
-
2,4-Dichlorothieno[3,2-d]pyrimidine is dissolved in a suitable inert solvent.
-
The solution is heated to a temperature typically between 125°C and 135°C.
-
Bromine is added dropwise to the heated mixture over a period of 30 to 90 minutes.
-
The reaction mixture is maintained at this temperature for an additional 2 to 6 hours to ensure complete reaction.
-
The reaction mixture is then cooled, and the product is isolated through appropriate workup and purification procedures, such as quenching with a reducing agent, extraction, and chromatography.
Reactivity and Applications in Drug Discovery
The chloro-substituents at the 2- and 4-positions of the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various functional groups, such as amines and alkoxides, to generate a library of derivatives for structure-activity relationship (SAR) studies.[9][10] The bromine atom at the 7-position can participate in cross-coupling reactions, such as the Suzuki reaction, to introduce aryl and heteroaryl moieties.[9]
The thieno[3,2-d]pyrimidine scaffold is a key component in a number of kinase inhibitors. These compounds often act as ATP-competitive inhibitors by mimicking the adenine core of ATP and binding to the hinge region of the kinase active site.
Role as a Kinase Inhibitor Scaffold
Thieno[3,2-d]pyrimidine derivatives have been extensively investigated as inhibitors of various kinases involved in cancer cell proliferation and survival, including:
-
Phosphoinositide 3-kinases (PI3Ks): The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer. Several thieno[3,2-d]pyrimidine-based compounds have shown potent inhibitory activity against PI3K isoforms.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 is a key strategy in anti-angiogenic cancer therapy.
-
Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, CDKs are attractive targets for cancer therapeutics.[1]
The following diagram illustrates a simplified PI3K/Akt/mTOR signaling pathway, a common target for thieno[3,2-d]pyrimidine-based inhibitors.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of thieno[3,2-d]pyrimidine-based compounds.
The following diagram illustrates a general workflow for the synthesis and derivatization of the this compound core for the development of kinase inhibitors.
Caption: Synthetic workflow for generating a diverse library of kinase inhibitors from this compound.
References
- 1. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Novel, Highly Potent, and Selective Thieno[3,2- d]pyrimidinone-Based Cdc7 Inhibitor with a Quinuclidine Moiety (TAK-931) as an Orally Active Investigational Antitumor Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C6HBrCl2N2S | CID 18326422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 7-Bromo-2,4-dichloro-thieno[3,2-d]pyrimidine--NanJing Cynthia Technology Co., Ltd. [web1.chinanetsun.com]
- 6. PubChemLite - this compound (C6HBrCl2N2S) [pubchemlite.lcsb.uni.lu]
- 7. 2,4-Dichlorothieno[3,2-d]pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 8. 7-BROMO-4-CHLOROTHIENO[3,2-D]PYRIMIDINE(31169-27-4) 1H NMR spectrum [chemicalbook.com]
- 9. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine molecular formula and weight
An In-depth Technical Guide to 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine
This technical guide provides a comprehensive overview of the chemical properties of this compound. While detailed experimental data for this specific compound is not extensively available in public literature, this document extrapolates information from the broader class of thienopyrimidines to offer insights for researchers, scientists, and drug development professionals. Thienopyrimidines are a significant class of heterocyclic compounds, structurally similar to purine bases, which gives them a wide range of biological activities, including anticancer, antibacterial, and antifungal properties.[1][2]
Molecular Formula and Weight
The fundamental chemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆HBrCl₂N₂S | [3][4] |
| Molecular Weight | 283.96 g/mol | [3][5] |
| Alternate Molecular Weight | 283.97 g/mol | [1][4] |
| CAS Number | 41102-25-4 | [3] |
| IUPAC Name | This compound | [5] |
General Synthesis and Experimental Protocols
A representative synthetic approach for a dichlorothieno[3,2-d]pyrimidine intermediate involves the following steps:
-
Synthesis of Thieno[3,2-d]pyrimidine-2,4-diol: This can be achieved by reacting a suitable aminothiophene precursor with urea at an elevated temperature.[6]
-
Chlorination: The resulting diol is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst like N,N-dimethylformamide (DMF), to yield the 2,4-dichloro derivative.[6]
-
Purification: The crude product is purified, for instance, by recrystallization from a suitable solvent mixture like ethanol and chloroform, to obtain the final product with high purity.[6]
The workflow for synthesizing and evaluating a novel thienopyrimidine derivative is conceptually outlined in the diagram below.
References
- 1. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound | C6HBrCl2N2S | CID 18326422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine_Chemicalbook [chemicalbook.com]
The Biological Significance of Halogenated Thienopyrimidines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thienopyrimidine scaffold, a fusion of thiophene and pyrimidine rings, has garnered significant attention in medicinal chemistry due to its structural similarity to purine nucleobases. This unique heterocyclic system serves as a privileged scaffold in the design of a diverse array of biologically active molecules. The introduction of halogens, such as chlorine, bromine, and fluorine, onto the thienopyrimidine core has proven to be a pivotal strategy in modulating the pharmacological properties of these compounds, leading to the discovery of potent agents with a wide range of therapeutic applications, including anticancer, antifungal, antibacterial, and antiviral activities.[1][2][3] This technical guide provides an in-depth overview of the biological significance of halogenated thienopyrimidines, with a focus on their anticancer and kinase inhibitory activities.
Anticancer Activity and Kinase Inhibition
Halogenated thienopyrimidines have emerged as a promising class of anticancer agents, exhibiting potent inhibitory activity against various cancer cell lines.[2][4] Their mechanism of action is often attributed to the inhibition of key protein kinases involved in cancer cell proliferation, survival, and angiogenesis.[5][6] The presence of a halogen atom, particularly chlorine at the C4-position of the thienopyrimidine ring, has been identified as a critical determinant for cytotoxic activity.[2][4]
Kinase Inhibition Profile
Several halogenated thienopyrimidine derivatives have demonstrated potent inhibitory activity against crucial kinases implicated in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-kinase (PI3K).[5][7][8] The table below summarizes the in vitro kinase inhibitory activity of selected halogenated thienopyrimidine compounds.
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| THP-001 | PI3Kα | 15.2 ± 1.3 | - | - |
| mTOR | 760 ± 45 | - | - | |
| THP-003 | EGFR | 8.9 ± 0.9 | Erlotinib | - |
| VEGFR-2 | 25.4 ± 2.1 | Sorafenib | 0.23 ± 0.04 | |
| 17f | VEGFR-2 | 230 ± 30 | Sorafenib | 230 ± 40 |
Table 1: Kinase inhibition profile of lead halogenated thienopyrimidine compounds. Data compiled from multiple sources.[7][9]
Cytotoxicity Against Cancer Cell Lines
The anticancer potential of halogenated thienopyrimidines is further evidenced by their cytotoxic effects against a panel of human cancer cell lines. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are presented in the table below.
| Compound ID | MCF-7 (Breast) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | HepG-2 (Liver) IC50 (µM) | PC-3 (Prostate) IC50 (µM) | A549 (Lung) IC50 (µM) |
| Compound 1 | 1.8 | 2.5 | 3.2 | - | - |
| Compound 2 | 2.1 | 3.4 | 4.1 | - | - |
| 10b | 19.4 ± 0.22 | - | - | - | - |
| 10e | 14.5 ± 0.30 | - | - | - | - |
| 11n | 2.67 | 6.84 | 7.20 | - | - |
| 17f | - | 2.80 ± 0.16 | 4.10 ± 0.45 | - | - |
| 9a | 9.80 ± 0.93 | - | 12.32 ± 0.96 | 14.69 ± 1.32 | 11.30 ± 1.19 |
| Doxorubicin (Ref.) | 40.0 ± 3.9 | - | - | - | - |
Table 2: In vitro anticancer activities of halogenated thienopyrimidine derivatives against various human cancer cell lines. Data compiled from multiple sources.[2][10][11][12]
Signaling Pathways Targeted by Halogenated Thienopyrimidines
The anticancer effects of halogenated thienopyrimidines are mediated through the modulation of critical signaling pathways that regulate cell growth, proliferation, and survival.
VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1] Halogenated thienopyrimidines can inhibit VEGFR-2, thereby blocking downstream signaling cascades such as the PLCγ-PKC-MAPK and PI3K-Akt pathways, ultimately leading to the suppression of endothelial cell proliferation and migration.[13][14]
EGFR Signaling Pathway
EGFR is another receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[6][15] Dysregulation of EGFR signaling is a common feature in many cancers. Halogenated thienopyrimidines can act as EGFR inhibitors, blocking the activation of downstream pathways like the RAS-RAF-MAPK and PI3K-Akt cascades, thereby inducing cell cycle arrest and apoptosis.[4][5]
Induction of Apoptosis
Many halogenated thienopyrimidines exert their anticancer effects by inducing apoptosis, or programmed cell death.[2][4] This can occur through the intrinsic (mitochondrial) pathway, which is triggered by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases that execute cell death.[3][16][17]
Antimicrobial Activity
In addition to their anticancer properties, certain halogenated thienopyrimidines have demonstrated promising activity against various microbial pathogens, including fungi and bacteria.[2][18] The antifungal activity is particularly notable against strains such as Cryptococcus neoformans.[2] The table below summarizes the minimum inhibitory concentration (MIC) values for selected compounds.
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | C. parapsilosis MIC (µg/mL) |
| 4ii | >100 | >100 | 62.5 | 125 |
| 8iii | 250 | 125 | 31.25 | 62.5 |
| 19 | 16 | >100 | - | - |
| 21 | 32 | >100 | - | - |
Table 3: Antimicrobial activity of halogenated thienopyrimidine derivatives. Data compiled from multiple sources.[19][20]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the evaluation of halogenated thienopyrimidines.
Synthesis of 4-Chloro-thieno[3,2-d]pyrimidines (General Procedure)
The synthesis of 4-chloro-thieno[3,2-d]pyrimidines is a crucial step in the development of new derivatives. A common method involves the chlorination of a thieno[3,2-d]pyrimidin-4-one precursor.
Materials:
-
Thieno[3,2-d]pyrimidin-4-one derivative
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline or another suitable base
-
Acetonitrile (CH₃CN) or other appropriate solvent
-
Ice-water
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
To a solution of the thieno[3,2-d]pyrimidin-4-one derivative in an appropriate solvent (e.g., acetonitrile), slowly add phosphorus oxychloride and N,N-dimethylaniline at 0 °C.[21]
-
Heat the reaction mixture to reflux (e.g., 80-85 °C) and stir for a specified period (e.g., 18 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[21]
-
After completion, cool the reaction mixture and carefully quench it by pouring it into ice-water.[21]
-
Collect the resulting precipitate by filtration and wash it thoroughly with water.[21]
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 4-chloro-thieno[3,2-d]pyrimidine.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[22]
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Halogenated thienopyrimidine compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
Treat the cells with various concentrations of the halogenated thienopyrimidine compounds and a vehicle control for a specified duration (e.g., 48 or 72 hours).[23]
-
Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value for each compound.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.
Materials:
-
Recombinant kinase of interest (e.g., VEGFR-2, EGFR)
-
Kinase-specific substrate
-
Adenosine triphosphate (ATP)
-
Assay buffer
-
Halogenated thienopyrimidine compounds
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and the assay buffer in a 96-well plate.
-
Add the halogenated thienopyrimidine compounds at various concentrations to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature for a defined period to allow the kinase reaction to proceed.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Measure the luminescence or fluorescence signal using a microplate reader.
-
Calculate the percentage of kinase inhibition and determine the IC50 value for each compound.[24]
Conclusion
Halogenated thienopyrimidines represent a versatile and highly promising class of heterocyclic compounds with significant biological activities. Their potent anticancer and kinase inhibitory properties, coupled with their demonstrated antimicrobial effects, underscore their potential as scaffolds for the development of novel therapeutic agents. The structure-activity relationship studies consistently highlight the critical role of halogen substitution in enhancing biological efficacy. Further optimization of this scaffold through medicinal chemistry efforts holds great promise for the discovery of new and effective drugs to combat a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. alliedacademies.org [alliedacademies.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 14. commerce.bio-rad.com [commerce.bio-rad.com]
- 15. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. researchgate.net [researchgate.net]
- 18. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. texaschildrens.org [texaschildrens.org]
- 24. benchchem.com [benchchem.com]
The Ascendant Core: A Technical Guide to the Chemistry and Applications of Thieno[3,2-d]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The thieno[3,2-d]pyrimidine scaffold, a fused bicyclic heterocycle, has emerged as a privileged structure in medicinal chemistry and drug discovery. Its structural resemblance to purine nucleobases allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. This in-depth technical guide provides a comprehensive review of the chemistry, synthesis, and multifaceted applications of thieno[3,2-d]pyrimidine derivatives, with a focus on their therapeutic potential.
The Thieno[3,2-d]pyrimidine Core: A Chemical Overview
The thieno[3,2-d]pyrimidine core consists of a thiophene ring fused to a pyrimidine ring. This arrangement imparts a unique combination of electronic properties and steric features, making it an ideal scaffold for the design of targeted therapeutics. The numbering of the bicyclic system is crucial for understanding the substitution patterns that dictate biological activity.
Synthetic Strategies for Thieno[3,2-d]pyrimidine Derivatives
The synthesis of the thieno[3,2-d]pyrimidine core and its derivatives can be achieved through several versatile and efficient synthetic routes. The choice of a particular method often depends on the desired substitution pattern on both the thiophene and pyrimidine rings.
Synthesis of Thieno[3,2-d]pyrimidin-4-ones
A prevalent and highly adaptable method for the synthesis of thieno[3,2-d]pyrimidin-4-ones involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives.[1] These precursors can be readily prepared and cyclized using various one-carbon sources.
Experimental Protocol: Synthesis of 3-(3-Methoxybenzyl)-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one [2]
-
Step 1: Synthesis of methyl 3-{[(1E)-(dimethylamino)methylidene]amino}-5-(3-methoxyphenyl)thiophene-2-carboxylate.
-
To a solution of methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate (250 mg, 0.95 mmol) in ethanol (10 mL), add N,N-dimethoxymethyl-N,N-dimethylamine (189 µL, 1.42 mmol).
-
Heat the reaction mixture under microwave irradiation at 100 °C and 80 W for 30 minutes.
-
Concentrate the solution under reduced pressure to yield the product as an orange oil, which is used in the next step without further purification.
-
-
Step 2: Cyclization to form the thieno[3,2-d]pyrimidin-4-one.
-
The crude product from Step 1 is subjected to cyclization conditions, which can include heating with a suitable reagent like formic acid or an amine, to yield the final thieno[3,2-d]pyrimidin-4-one derivative.
-
Synthesis of 2,4-Disubstituted Thieno[3,2-d]pyrimidines
Functionalization at the 2 and 4-positions of the pyrimidine ring is a common strategy to modulate the biological activity of thieno[3,2-d]pyrimidines. This is often achieved by first synthesizing a 2,4-dichloro intermediate, which can then undergo nucleophilic substitution reactions.
Experimental Protocol: Synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine
-
Step 1: Synthesis of thieno[3,2-d]pyrimidine-2,4-diol.
-
A mixture of an appropriate 2-aminothiophene-3-carbonitrile or carboxylate derivative and urea is heated at high temperatures (e.g., 180°C) with mechanical agitation for several hours.
-
The reaction is monitored by Thin Layer Chromatography (TLC).
-
After cooling, the reaction mixture is treated with a saturated aqueous solution of sodium bicarbonate (NaHCO3) and 10% sodium hydroxide (NaOH) solution.
-
The precipitate is filtered, and the filter cake is washed with saturated NaHCO3 solution and dried to obtain the thieno[3,2-d]pyrimidine-2,4-diol.
-
-
Step 2: Chlorination to 2,4-Dichlorothieno[3,2-d]pyrimidine.
-
A mixture of thieno[3,2-d]pyrimidine-2,4-diol, phosphorus oxychloride (POCl3), and dimethylformamide (DMF) is heated at 120°C for 3 hours.
-
The reaction progress is monitored by TLC.
-
The mixture is concentrated under reduced pressure.
-
The resulting viscous oil is slowly added to ice water with stirring to precipitate the 2,4-dichlorothieno[3,2-d]pyrimidine product.
-
Synthesis of Thieno[3,2-d]pyrimidine-6-carboxamides
The introduction of a carboxamide group at the 6-position of the thiophene ring has proven to be a key modification for potent sirtuin inhibitors.[3]
Experimental Protocol: Synthesis of 4-Chlorothieno[3,2-d]pyrimidine-6-carboxamide [3]
-
Step 1: Synthesis of 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic Acid.
-
To a stirring solution of 2,2,6,6-tetramethylpiperidine (1.484 mL, 8.79 mmol) in anhydrous tetrahydrofuran (THF) (15 mL) at 0 °C under a nitrogen atmosphere, add 2.5 M n-butyllithium in hexanes (3.52 mL, 8.79 mmol) dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Add this mixture dropwise over 30 minutes to a solution of 4-chlorothieno[3,2-d]pyrimidine (1.00 g, 5.86 mmol) in anhydrous THF (15 mL) at -78 °C.
-
Stir the reaction at -78 °C for 1 hour.
-
Add dry ice (2.58 g, 58.6 mmol) to the reaction mixture.
-
-
Step 2: Amide Formation.
-
Treat the resulting carboxylic acid with oxalyl chloride to form the acid chloride intermediate.
-
Quench the acid chloride with ammonia in dioxane to afford the 4-chlorothieno[3,2-d]pyrimidine-6-carboxamide.
-
Therapeutic Applications of Thieno[3,2-d]pyrimidine Derivatives
The versatility of the thieno[3,2-d]pyrimidine scaffold has led to the discovery of potent and selective inhibitors for a variety of therapeutic targets, particularly in the field of oncology.
Kinase Inhibition
Thieno[3,2-d]pyrimidine derivatives have been extensively explored as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.
-
Cyclin-Dependent Kinase 7 (CDK7) Inhibitors: CDK7 is a crucial regulator of both the cell cycle and transcription.[4] Thieno[3,2-d]pyrimidine-based compounds have been identified as potent and selective CDK7 inhibitors, demonstrating efficacy in preclinical cancer models.[4]
-
Phosphoinositide 3-Kinase (PI3K) Inhibitors: The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[5] Dysregulation of this pathway is a hallmark of many cancers. Thieno[3,2-d]pyrimidine derivatives have been developed as potent inhibitors of PI3K isoforms.[6][7]
-
Janus Kinase 1 (JAK1) Inhibitors: The JAK-STAT signaling pathway is a primary driver in oncogenic activations.[8] Thieno[3,2-d]pyrimidine derivatives have been designed as potent and highly selective JAK1 inhibitors for the treatment of cancers like non-small cell lung cancer.[8]
-
Sirtuin (SIRT) Inhibitors: Sirtuins are a class of histone deacetylases that play a role in various cellular processes. Thieno[3,2-d]pyrimidine-6-carboxamides have been discovered as potent pan-inhibitors of SIRT1, SIRT2, and SIRT3.[3]
Anticancer and Antiproliferative Activity
Beyond specific kinase inhibition, many thieno[3,2-d]pyrimidine derivatives exhibit broad antiproliferative activity against various cancer cell lines.[1][9] Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest.[1] Some derivatives also act as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and leading to mitotic arrest.
Other Biological Activities
The biological activity of thieno[3,2-d]pyrimidines extends beyond oncology. Derivatives have shown promise as:
-
17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors: For potential applications in osteoporosis.[2]
-
Human Nucleoside-Triphosphate Diphosphohydrolase (h-NTPDase) Inhibitors: With potential roles in modulating purinergic signaling.[10]
-
Antifungal and Antibacterial Agents: Demonstrating activity against various microbial pathogens.[11]
Quantitative Data Summary
The following tables summarize key quantitative data for representative thieno[3,2-d]pyrimidine derivatives, highlighting their potency and synthetic accessibility.
Table 1: Anticancer and Kinase Inhibitory Activities of Selected Thieno[3,2-d]pyrimidine Derivatives
| Compound ID | Target | IC50 (µM) | Cell Line | Reference |
| Compound 29a | Antitumor | 0.081 | H460 | [9] |
| 0.058 | HT-29 | [9] | ||
| 0.18 | MKN-45 | [9] | ||
| 0.23 | MDA-MB-231 | [9] | ||
| Compound 20 | CDK7 | Potent (specific value not in abstract) | MDA-MB-453 | [4] |
| Compound 10b | PI3Kδ | 0.112 | - | [6] |
| BRD4-BD1 | 0.019 | - | [6] | |
| Compound 24 | JAK1 | 0.022 | - | [8] |
| Compound 11c | SIRT1 | 0.0036 | - | [3] |
| SIRT2 | 0.0027 | - | [3] | |
| SIRT3 | 0.0040 | - | [3] | |
| Compound 3j | h-NTPdase1 | 0.62 | - | [10] |
| Compound 4d | h-NTPdase2 | 0.33 | - | [10] |
| Compound 4c | h-NTPdase3 | 0.13 | - | [10] |
| Compound 3b | h-NTPdase8 | 0.32 | - | [10] |
Table 2: Synthetic Yields for Key Thieno[3,2-d]pyrimidine Intermediates and Final Products
| Reaction Step | Product | Yield (%) | Reference |
| Tricyclic thieno[3,2-d]pyrimidine synthesis | Various | up to 97 | [1] |
| Condensation of 3-amino-5-arylthiophene amides with formic acid | Thieno[3,2-d]pyrimidin-4-one | 76-98 | [2] |
| Chlorination of thieno[3,2-d]pyrimidin-4-one | 4-Chloro-thieno[3,2-d]pyrimidine | 98-99 | [2] |
| Nucleophilic aromatic substitution | 4-Methoxy-thieno[3,2-d]pyrimidine | 40-91 | [2] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a deeper understanding of the role of thieno[3,2-d]pyrimidines.
Signaling Pathways
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of thieno[3,2-d]pyrimidine derivatives.
Caption: The JAK-STAT signaling pathway, a key target for thieno[3,2-d]pyrimidine-based inhibitors.
Experimental Workflow
Caption: A generalized workflow for determining the antiproliferative activity of thieno[3,2-d]pyrimidine derivatives using the MTT assay.
Conclusion
The thieno[3,2-d]pyrimidine core represents a highly versatile and promising scaffold in the realm of medicinal chemistry. Its synthetic tractability allows for the generation of diverse chemical libraries, leading to the identification of potent and selective modulators of various biological targets. The significant advancements in the development of thieno[3,2-d]pyrimidine-based kinase inhibitors and anticancer agents underscore the therapeutic potential of this heterocyclic system. Future research in this area is poised to deliver novel drug candidates for a range of diseases, further solidifying the importance of the thieno[3,2-d]pyrimidine core in drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. benchchem.com [benchchem.com]
- 11. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets for Thieno[3,2-d]pyrimidine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thieno[3,2-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This bicyclic heterocyclic system, an isostere of purine, serves as a versatile framework for the design of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the key therapeutic targets of thieno[3,2-d]pyrimidine derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows to aid in drug discovery and development efforts.
Kinase Inhibition: A Dominant Therapeutic Strategy
A predominant focus of research on thieno[3,2-d]pyrimidine derivatives has been their activity as kinase inhibitors. These compounds have shown efficacy against several important kinase targets implicated in cancer and inflammatory diseases.
Cyclin-Dependent Kinase 7 (CDK7)
CDK7 is a crucial regulator of both the cell cycle and transcription, making it an attractive target in oncology. Thieno[3,2-d]pyrimidine derivatives have been developed as potent CDK7 inhibitors.[1][2][3]
Quantitative Data: CDK7 Inhibition
| Compound ID | CDK7 IC50 (nM) | Antiproliferative Activity (Cell Line) | Antiproliferative IC50 (µM) | Reference |
| Compound 20 | Potent (not specified) | MDA-MB-453 (TNBC) | Not specified | [2] |
| Compound 36 | Potent (not specified) | TNBC cell line-derived xenograft | Not specified (effective at 5 mg/kg) | [3] |
Experimental Protocol: In Vitro CDK7 Kinase Assay (Representative)
A common method to assess CDK7 inhibition is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay like ADP-Glo™.
-
Materials: Recombinant human CDK7/Cyclin H/MAT1 complex, appropriate peptide substrate (e.g., derived from RNA Polymerase II CTD), ATP, test compounds (thieno[3,2-d]pyrimidine derivatives), kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), and a detection kit (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the diluted compounds.
-
Add the CDK7 enzyme complex to the wells.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the signal (e.g., luminescence for ADP-Glo™) according to the manufacturer's protocol.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression.
-
Signaling Pathway: CDK7 in Cell Cycle and Transcription
Phosphoinositide 3-Kinase (PI3K)
The PI3K/AKT/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer, promoting cell proliferation, survival, and growth. Thieno[3,2-d]pyrimidine derivatives have been identified as potent PI3K inhibitors.
Quantitative Data: PI3K Inhibition
| Compound ID | PI3K Isoform | IC50 (nM) | Antiproliferative Activity (Cell Line) | Antiproliferative IC50 (µM) | Reference |
| Compound VIb | PI3Kβ | 72% inhibition @ 10 µM | T-47D (Breast) | Good activity | |
| PI3Kγ | 84% inhibition @ 10 µM | ||||
| Compound IIIa | PI3Kβ | 62% inhibition @ 10 µM | Not specified | Not specified | |
| PI3Kγ | 70% inhibition @ 10 µM |
Experimental Protocol: In Vitro PI3K Kinase Assay (Representative)
-
Materials: Recombinant human PI3K isoforms (e.g., p110α/p85α), lipid substrate (e.g., PIP2), ATP, test compounds, kinase buffer, and a detection system (e.g., ADP-Glo™).
-
Procedure:
-
Add test compounds and PI3K enzyme to a 384-well plate.
-
Initiate the reaction by adding the lipid substrate and ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the generated ADP using a luminescence-based method.
-
Determine IC50 values from dose-response curves.
-
Signaling Pathway: PI3K/AKT/mTOR
Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like MAPK and PI3K/AKT, leading to cell proliferation. Thieno[3,2-d]pyrimidine derivatives have been investigated as EGFR inhibitors.[4]
Quantitative Data: EGFR Inhibition
| Compound ID | EGFR IC50 (µM) | Antiproliferative Activity (Cell Line) | Antiproliferative IC50 (µM) | Reference |
| Compound 11b | Good inhibition | MCF-7, MDA-MB-231 | 0.43-1.31 | [4] |
| Compound 12 | Good inhibition | MCF-7, MDA-MB-231 | 0.43-1.31 | [4] |
| Compound 5b | 0.037 (WT), 0.204 (T790M) | A549, MCF-7 | 17.79, 22.66 | [5] |
Experimental Protocol: In Vitro EGFR Kinase Assay (Representative)
-
Materials: Recombinant human EGFR (wild-type or mutant), a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, test compounds, kinase buffer, and a detection system such as HTRF or ADP-Glo™.
-
Procedure:
-
Dispense test compounds into a 384-well plate.
-
Add the EGFR enzyme.
-
Initiate the reaction with the addition of the peptide substrate and ATP.
-
Incubate at room temperature for a specified duration.
-
Stop the reaction and measure the signal to quantify kinase activity.
-
Calculate IC50 values from the resulting dose-response data.
-
Signaling Pathway: EGFR
Other Kinase Targets
Thieno[3,2-d]pyrimidine derivatives have also demonstrated inhibitory activity against other kinases, including:
-
Receptor-Interacting Protein Kinase 2 (RIPK2): A key mediator of inflammatory signaling downstream of NOD1 and NOD2 receptors. A derivative, compound HY3, showed an IC50 of 11 nM against RIPK2.[6][7]
-
FMS-like Tyrosine Kinase (FMS): Also known as CSF-1R, it is involved in the regulation of tumor-associated macrophages. Compound 21 exhibited an IC50 of 2 nM against FMS.[8]
-
Janus Kinase 1 (JAK1): A critical component of the JAK-STAT signaling pathway, which is often dysregulated in cancer. Compound 46 was identified as a potent JAK1 inhibitor with an IC50 of 0.022 µM.[9]
Tubulin Polymerization Inhibition
Microtubules are essential for cell division, and their disruption is a well-established anticancer strategy. Certain thieno[3,2-d]pyrimidine derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][10]
Quantitative Data: Tubulin Polymerization Inhibition
| Compound ID | Tubulin Polymerization IC50 (µM) | Antiproliferative Activity (Cell Line) | Antiproliferative IC50 (nM) | Reference |
| Compound 14 | 4.1 ± 0.1 | Hela | Not specified | [1] |
| Compound 13 | Not specified | SKOV3 | ~1 | [10] |
| Compound 25d | Not specified | SKOV3 | ~1 | [10] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-based)
-
Materials: Purified tubulin (>99%), tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), GTP, a fluorescent reporter (e.g., DAPI), test compounds, and a fluorescence plate reader.
-
Procedure:
-
On ice, prepare a reaction mixture containing tubulin, polymerization buffer, and the fluorescent reporter.
-
Add serial dilutions of the test compounds or a vehicle control.
-
Transfer the plate to a pre-warmed (37°C) fluorescence plate reader.
-
Initiate polymerization by adding GTP.
-
Monitor the increase in fluorescence over time (e.g., every 30 seconds for 60 minutes).
-
Analyze the polymerization curves to determine the effect of the compounds on the rate and extent of polymerization and calculate IC50 values.
-
Workflow: Tubulin Polymerization and Cell Cycle Arrest
Other Therapeutic Targets
17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2)
17β-HSD2 is an enzyme that catalyzes the oxidation of estradiol to the less potent estrone, playing a role in hormone-dependent diseases like osteoporosis. Thieno[3,2-d]pyrimidines have been explored as inhibitors of this enzyme.
Quantitative Data: 17β-HSD2 Inhibition
| Compound ID | 17β-HSD2 Inhibition (%) at 1 µM | Reference |
| Compound A | 63 | [11] |
| Compound B | 70 | [11] |
Antimicrobial Targets
Thieno[3,2-d]pyrimidine derivatives have also shown promise as antimicrobial agents, with some compounds targeting bacterial DNA gyrase.
Quantitative Data: Antimicrobial Activity
| Compound ID | Target | Activity | Reference |
| S5, S8, S9 | DNA gyrase B | Binding affinities of -8.2, -8.2, and -8.1 kcal/mol, respectively | |
| Compound 2 | Gram-positive bacteria | MIC: 2–16 mg/L | [12] |
General Experimental Protocols for Cellular Assays
Antiproliferative Activity (MTT Assay)
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the thieno[3,2-d]pyrimidine derivatives for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Cell Cycle Analysis (Flow Cytometry)
-
Procedure:
-
Treat cells with the test compounds for a designated time.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Wash the fixed cells and resuspend in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.
-
Incubate in the dark to allow for DNA staining.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
-
Apoptosis Assay (Annexin V/PI Staining)
-
Procedure:
-
Treat cells with the test compounds.
-
Harvest both adherent and floating cells.
-
Wash the cells with PBS and resuspend in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature.
-
Analyze the stained cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Workflow: Cellular Assay Cascade
References
- 1. Design and synthesis of (2-(phenylamino)thieno[3,2-d]pyrimidin-4-yl)(3,4,5-trimethoxyphenyl)methanone analogues as potent anti-tubulin polymerization agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New thieno[3,2-d]pyrimidine-based derivatives: Design, synthesis and biological evaluation as antiproliferative agents, EGFR and ARO inhibitors inducing apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Thieno[3,2-d]pyrimidine Derivatives as Potent RIPK2 Inhibitors with Prominent In Vitro and In Vivo Anti-Inflammatory Efficacy | CoLab [colab.ws]
- 8. Synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel FMS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Anti-Cancer Potential of 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the putative mechanism of action for the novel compound 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine. Synthesized as a halogenated derivative of the thieno[3,2-d]pyrimidine scaffold, this molecule has demonstrated significant antiproliferative activity against various cancer cell lines. Contrary to the expected kinase inhibition associated with this chemical class, the primary mechanism of action for this compound has been identified as the induction of apoptosis, independent of p53 status. This document details the quantitative biological data, experimental protocols for its evaluation, and visual representations of its proposed mechanism and experimental workflow.
Introduction
The thieno[3,2-d]pyrimidine scaffold is a purine isostere that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] Derivatives of this heterocyclic system have been explored as potent inhibitors of various kinases, playing crucial roles in cell signaling and proliferation.[2] This guide focuses on a specific derivative, this compound, which has been shown to exhibit potent antiproliferative effects through a mechanism distinct from direct kinase inhibition.[2] Research indicates that this compound's mode of action involves the induction of programmed cell death, or apoptosis, presenting a promising avenue for the development of novel anti-cancer therapeutics.[3]
Chemical Properties
A summary of the key chemical properties for this compound is provided in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | [PubChem CID: 18326422] |
| Molecular Formula | C₆HBrCl₂N₂S | [PubChem CID: 18326422] |
| Molecular Weight | 283.96 g/mol | [PubChem CID: 18326422] |
| Canonical SMILES | C1=C(C2=C(S1)C(=NC(=N2)Cl)Cl)Br | [PubChem CID: 18326422] |
| CAS Number | 41102-25-4 | [PubChem CID: 18326422] |
Putative Mechanism of Action: Induction of Apoptosis
Studies on the biological activity of this compound have revealed that its potent antiproliferative effects are a consequence of apoptosis induction.[2] In studies conducted on the L1210 leukemia cell line, the compound was observed to trigger programmed cell death.[2] Notably, L1210 cells harbor a mutated p53 gene, which suggests that this compound activates the apoptotic cascade through a p53-independent pathway.[1] Further analysis indicated that the induction of apoptosis is not linked to an arrest at a specific phase of the cell cycle.[2] While the precise molecular targets that initiate this apoptotic cascade remain to be fully elucidated, the evidence strongly points away from direct kinase inhibition as the primary mechanism.[2]
Quantitative Biological Data
The antiproliferative activity of this compound was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| L1210 | Murine Leukemia | 5.4 |
| CEM | Human T-cell Leukemia | 4.9 |
| HeLa | Human Cervical Carcinoma | 5.1 |
Data extracted from Keim et al. (2014).[2]
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the evaluation of this compound.[2]
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step process starting from commercially available reagents. The key final step involves the chlorination of the corresponding dione precursor.
A detailed protocol involves refluxing 7-bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione with phosphorus oxychloride (POCl₃) to yield the desired this compound.[2]
Antiproliferative Activity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound and incubated for 48-72 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ values are calculated from the dose-response curves.
Apoptosis Analysis (Annexin V/7-AAD Staining)
-
Cell Treatment: L1210 cells are treated with this compound at its IC₅₀ concentration for 48 hours.
-
Cell Harvesting and Staining: The cells are harvested, washed with cold phosphate-buffered saline (PBS), and then resuspended in Annexin V binding buffer. Annexin V-FITC and 7-amino-actinomycin D (7-AAD) are added, and the cells are incubated in the dark for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/7-AAD-negative cells are considered to be in early apoptosis, while Annexin V-positive/7-AAD-positive cells are in late apoptosis or necrosis.
References
- 1. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Thieno[3,2-d]pyrimidine Core: A Technical Guide to its Discovery, History, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[3,2-d]pyrimidine scaffold is a fused heterocyclic system of significant interest in medicinal chemistry. Its structural resemblance to purine, a fundamental component of nucleic acids, has made it a compelling template for the design of a diverse array of bioactive molecules. This technical guide provides a comprehensive overview of the discovery and historical development of thieno[3,2-d]pyrimidine compounds, detailing key synthetic methodologies, and exploring their evolution as therapeutic agents.
Early Discovery and Historical Context: The Quest for Purine Analogs
The story of thieno[3,2-d]pyrimidines is intrinsically linked to the broader exploration of purine isosteres in the mid-20th century. Recognizing the central role of purines in biological processes, researchers sought to synthesize analogs with modified structures that could act as antagonists or modulators of metabolic and signaling pathways. The replacement of the imidazole ring of purine with a thiophene ring gave rise to the thienopyrimidine scaffold, offering a novel chemical space with distinct electronic and steric properties.
Early investigations focused on the synthesis of various thienopyrimidine isomers, with the thieno[3,2-d]pyrimidine system emerging as a particularly promising core. These initial studies laid the groundwork for the development of synthetic routes and sparked interest in the potential pharmacological applications of this novel class of compounds.
Evolution of Synthetic Methodologies
The synthesis of the thieno[3,2-d]pyrimidine core has evolved significantly since its initial discovery. Early methods were often multi-step and low-yielding. However, the development of more efficient and versatile synthetic strategies has been pivotal to the exploration of this scaffold's therapeutic potential.
The Gewald Reaction: A Cornerstone for Precursor Synthesis
A major breakthrough in the synthesis of thieno[3,2-d]pyrimidines was the application of the Gewald reaction , first reported in 1961.[1] This multicomponent reaction provides a straightforward and efficient route to highly substituted 2-aminothiophenes, which are the key precursors for the construction of the thieno[3,2-d]pyrimidine ring system.
The general workflow for the Gewald reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.
References
An In-depth Technical Guide to the Physicochemical Characteristics of 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine is a heterocyclic compound belonging to the thienopyrimidine class, a group of molecules of significant interest in medicinal chemistry and drug discovery. The thieno[3,2-d]pyrimidine scaffold is structurally analogous to purines, enabling these compounds to interact with a variety of biological targets. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and known biological activities of this compound, serving as a valuable resource for researchers in the fields of chemistry and pharmacology.
Physicochemical Characteristics
The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are crucial for its handling, formulation, and interpretation of biological activity. The compound typically appears as a light yellow solid.[1]
| Property | Value | Source |
| Molecular Formula | C₆HBrCl₂N₂S | [2][3] |
| Molecular Weight | 283.96 g/mol | [2][3] |
| IUPAC Name | This compound | [2] |
| CAS Number | 41102-25-4 | [2][3] |
| Canonical SMILES | C1=C(C2=C(S1)C(=NC(=N2)Cl)Cl)Br | [2] |
| InChI | InChI=1S/C6HBrCl2N2S/c7-2-1-12-4-3(2)10-6(9)11-5(4)8/h1H | [2] |
| InChIKey | SELNIRJYLYMJKG-UHFFFAOYSA-N | [2] |
| Appearance | Light yellow solid | [1] |
| Computed XLogP3 | 3.9 | [2][4] |
Synthesis and Experimental Protocols
A plausible synthetic workflow would involve the initial construction of a substituted thiophene ring, followed by the annulation of the pyrimidine ring, and subsequent halogenation steps.
General Synthetic Workflow for Thieno[3,2-d]pyrimidines:
Caption: Plausible synthetic workflow for this compound.
Experimental Protocol for a Key Synthetic Step: Chlorination of Thieno[3,2-d]pyrimidine-2,4-dione
The following protocol for the synthesis of the unbrominated precursor, 2,4-Dichlorothieno[3,2-d]pyrimidine, provides insight into the reaction conditions that could be adapted.
Procedure:
-
A suspension of thieno[3,2-d]pyrimidine-2,4-dione (5 g, 29 mmol) in phosphorus oxychloride (POCl₃, 40 mL) is prepared.[5]
-
Diisopropylethylamine (13 mL, 74 mmol) is added to the suspension.[5]
-
The reaction mixture is heated to reflux for 2 hours.[5]
-
After completion of the reaction, the excess POCl₃ and diisopropylethylamine are removed by distillation under reduced pressure.[5]
-
The resulting brown solid is dissolved in chloroform and partitioned with water.[5]
-
The aqueous phase is made alkaline by the addition of 5 M NaOH solution and extracted twice with chloroform.[5]
-
The combined organic phases are washed sequentially with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to afford the product.[5]
Subsequent electrophilic bromination of the 2,4-dichloro intermediate would likely be carried out using a suitable brominating agent such as N-bromosuccinimide (NBS) to yield the final product.
Spectral Data
While specific experimental spectra for this compound were not found in the reviewed literature, data for the related compound 7-Bromo-4-chlorothieno[3,2-d]pyrimidine is available and can provide an indication of the expected spectral characteristics.[6] The presence of the additional chlorine atom at the 2-position in the target compound would influence the chemical shifts in NMR and the fragmentation pattern in mass spectrometry.
Biological Activity and Signaling Pathways
Thieno[3,2-d]pyrimidine derivatives are recognized for their broad spectrum of biological activities, including anticancer properties.[7][8]
Antiproliferative and Pro-Apoptotic Effects
This compound has been identified as having antiproliferative activity against various cancer cell lines.[7] Studies have shown that this compound can induce apoptosis in leukemia L1210 cells.[7] Interestingly, the induction of apoptosis by this and related halogenated thieno[3,2-d]pyrimidines appears to be independent of cell cycle arrest.[7] This suggests a mechanism of action that may differ from classical DNA damaging agents, which typically cause cell cycle arrest prior to apoptosis.
Putative Apoptosis Induction Pathway
The precise signaling pathway for apoptosis induced by this compound has not been fully elucidated. However, research on the broader class of thieno[2,3-d]pyrimidines (a closely related isomer) provides some potential mechanisms. For instance, some derivatives have been shown to induce apoptosis through the intrinsic pathway, characterized by the upregulation of the pro-apoptotic protein BAX and downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of caspase-9 and caspase-8.[9]
The following diagram illustrates a generalized apoptosis pathway that may be relevant for thieno[3,2-d]pyrimidine derivatives.
Caption: Generalized intrinsic apoptosis pathway potentially induced by thienopyrimidines.
Conclusion
This compound is a halogenated heterocyclic compound with established antiproliferative and pro-apoptotic properties. While detailed experimental data on some of its physicochemical characteristics and a specific, step-by-step synthesis protocol are not extensively documented in publicly available literature, its structural similarity to other well-studied thienopyrimidines provides a strong basis for its synthesis and further investigation. The compound's ability to induce apoptosis independent of cell cycle arrest makes it an intriguing candidate for further research into novel anticancer therapies. Future studies should focus on elucidating the precise molecular targets and the detailed signaling pathways responsible for its biological activity.
References
- 1. 7-Bromo-2,4-dichloro-thieno[3,2-d]pyrimidine--NanJing Cynthia Technology Co., Ltd. [web1.chinanetsun.com]
- 2. This compound | C6HBrCl2N2S | CID 18326422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 41102-25-4 | INDOFINE Chemical Company [indofinechemical.com]
- 4. PubChemLite - this compound (C6HBrCl2N2S) [pubchemlite.lcsb.uni.lu]
- 5. 2,4-Dichlorothieno[3,2-d]pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 6. 7-BROMO-4-CHLOROTHIENO[3,2-D]PYRIMIDINE(31169-27-4) 1H NMR spectrum [chemicalbook.com]
- 7. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scaffold-Hopping Design and Synthesis of Thieno[3,2- d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in silico evaluation of new thieno[2,3-d]pyrimidines as anti-cancer agents and apoptosis inducers targeting VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity profile of the thieno[3,2-d]pyrimidine core
An In-depth Technical Guide to the Reactivity Profile of the Thieno[3,2-d]pyrimidine Core
Introduction
The thieno[3,2-d]pyrimidine scaffold is a fused heterocyclic system of considerable interest in medicinal chemistry. As a bioisostere of purine, the fundamental component of nucleic acids, this core structure has been extensively explored as a pharmacophore for developing novel therapeutic agents.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including potent kinase inhibition for anticancer therapies, anti-inflammatory effects, and antimicrobial properties.[2][3][4] This guide provides a comprehensive overview of the chemical reactivity of the thieno[3,2-d]pyrimidine core, serving as a resource for researchers, scientists, and drug development professionals.
Reactivity Profile of the Thieno[3,2-d]pyrimidine Core
The chemical behavior of the thieno[3,2-d]pyrimidine scaffold is dictated by the distinct electronic properties of its constituent thiophene and pyrimidine rings. The pyrimidine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, while the electron-rich thiophene ring is more disposed to electrophilic substitution. This dichotomy in reactivity allows for selective functionalization at various positions of the core.
Synthesis of the Thieno[3,2-d]pyrimidine Core
The construction of the thieno[3,2-d]pyrimidine ring system is most commonly achieved through the cyclization of appropriately substituted 3-aminothiophenes. A prevalent method involves the condensation of 3-aminothiophene-2-carboxamides with reagents like formic acid or by heating 3-amino-5-arylthiophene amides under microwave irradiation to form the corresponding thieno[3,2-d]pyrimidin-4-one.[5][6]
Nucleophilic Substitution Reactions
The C4 position of the pyrimidine ring is highly electrophilic and is the primary site for nucleophilic aromatic substitution (SNAr). To facilitate this, the thieno[3,2-d]pyrimidin-4-one precursor is often converted to a 4-chloro derivative by treatment with phosphorus oxychloride (POCl3).[1] This 4-chloro intermediate serves as a versatile substrate for reaction with a wide array of nucleophiles.
-
Amination: Reaction with ammonia or primary/secondary amines readily displaces the C4-chlorine to yield 4-amino-thieno[3,2-d]pyrimidines.[1][7][8]
-
Alkoxylation/Aryloxylation: Treatment with sodium alkoxides (e.g., sodium methoxide) or phenolates results in the formation of 4-alkoxy or 4-aryloxy derivatives, respectively.[5][9]
The C2 position can also undergo nucleophilic substitution, although it is generally less reactive than the C4 position.[1]
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for introducing carbon-carbon and carbon-nitrogen bonds, enabling significant structural diversification of the thieno[3,2-d]pyrimidine core. These reactions are typically performed on halogenated derivatives, most commonly at the C4 and C6 positions.
-
Suzuki-Miyaura Coupling: This reaction is used to form C-C bonds by coupling a halogenated thieno[3,2-d]pyrimidine with an aryl or heteroaryl boronic acid.[7][8][10]
-
Sonogashira Coupling: This method facilitates the introduction of alkyne moieties.[10]
-
Buchwald-Hartwig Amination: This reaction provides an alternative route to C-N bond formation, coupling the halogenated core with various amines.[10]
Electrophilic Substitution Reactions
The thiophene ring of the scaffold is more susceptible to electrophilic attack than the pyrimidine ring. While less common than functionalization of the pyrimidine ring, reactions such as halogenation can occur on the thiophene moiety, providing handles for further modification, such as subsequent cross-coupling reactions.[10] For the isomeric thieno[2,3-d]pyrimidine system, electrophilic ipso-substitution of methyl groups by a nitro group has been observed, indicating the thiophene ring's reactivity.[11][12]
Data Presentation
Table 1: Synthesis and Functionalization of Thieno[3,2-d]pyrimidine Derivatives
| Reaction Type | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Cyclization | 3-amino-5-arylthiophene amide | Formic acid, microwave irradiation | 6-aryl-thieno[3,2-d]pyrimidin-4-one | N/A | [5] |
| Chlorination | 6-methyl-thieno[3,2-d]pyrimidin-2,4-dione | POCl3, reflux (20-24 h) | 2,4-dichloro-6-methyl-thieno[3,2-d]pyrimidine | N/A | [1] |
| Nucleophilic Substitution (Amination) | 2,4-dichloro-6-methyl-thieno[3,2-d]pyrimidine | Methanolic ammonia, room temperature | 4-amino-2-chloro-6-methyl-thieno[3,2-d]pyrimidine | N/A | [1] |
| Nucleophilic Substitution (Alkoxylation) | 4-chloro-6-(m-methoxyphenyl)thieno[3,2-d]pyrimidine | Sodium methylate | 4-methoxy-6-(m-methoxyphenyl)thieno[3,2-d]pyrimidine | N/A | [5] |
| Suzuki Coupling | Halogenated thieno[3,2-d]pyrimidine | Aryl/heteroaryl boronic acids, Pd catalyst | Aryl/heteroaryl substituted thieno[3,2-d]pyrimidine | N/A | [7][8] |
| Buchwald-Hartwig Coupling | 6-bromo-2-(tert-butylamino)thieno[3,2-d]pyrimidin-4(3H)-one | Amines, Pd catalyst | 6-amino-substituted derivatives | up to 88% | [10] |
Table 2: Biological Activity of Selected Thieno[3,2-d]pyrimidine Derivatives
| Compound Class | Target / Cell Line | Activity Metric (IC50 / GI50) | Reference |
| N-benzyl-N-methyl-7-phenylthieno[3,2-d]pyrimidin-4-amine | h-NTPdase1 | 0.62 µM | [7] |
| 4-(heteroaryl)-N-benzyl-N-methylthieno[3,2-d]pyrimidin-4-amine | h-NTPdase3 | 0.13 µM | [7] |
| Halogenated thieno[3,2-d]pyrimidines | L1210 (Leukemia) | 0.3-0.5 µM | [1] |
| Thieno[3,2-d]pyrimidine derivative 20 | CDK7 | N/A (Potent) | [3] |
| Thieno[3,2-d]pyrimidine derivative HY3 | RIPK2 | 11 nM | [4] |
| Tricyclic thieno[3,2-d]pyrimidine 6e | HeLa (Cervical Cancer) | N/A (Active) | [6] |
Experimental Protocols
Protocol 1: Synthesis of 2,4-Dichloro-6-methyl-thieno[3,2-d]pyrimidine
This protocol is based on the chlorination of the corresponding dione precursor.[1]
-
Suspend 6-methyl-thieno[3,2-d]pyrimidine-2,4-dione in phosphorus oxychloride (POCl3).
-
Add N,N-dimethylaniline or dimethylaminopyridine (DMAP) as a catalyst.
-
Reflux the mixture for 2 to 24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, carefully remove the excess POCl3 under reduced pressure.
-
Neutralize the reaction mixture by pouring it onto crushed ice and adding a saturated solution of sodium bicarbonate (NaHCO3).
-
Extract the product with an organic solvent such as ethyl acetate (EtOAc).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by crystallization or column chromatography to yield the desired 2,4-dichloro-6-methyl-thieno[3,2-d]pyrimidine.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes a general procedure for the substitution of the C4-chlorine.[1][7][8]
-
Dissolve the 4-chloro-thieno[3,2-d]pyrimidine starting material in a suitable solvent (e.g., methanol, ethanol, or DMF).
-
Add the desired amine (e.g., methanolic ammonia or a secondary amine like N-benzyl-N-methylamine).
-
Stir the reaction mixture at room temperature or heat as required. The reaction progress can be monitored by the dissolution of the starting material or by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
If necessary, perform an aqueous workup by adding water and extracting the product with an appropriate organic solvent.
-
Dry, filter, and concentrate the organic extracts.
-
Purify the product via column chromatography or recrystallization.
Protocol 3: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general method for C-C bond formation at a halogenated position.[7][8][10]
-
To a reaction vessel, add the halogenated thieno[3,2-d]pyrimidine, the desired aryl or heteroaryl boronic acid (typically 1.1-1.5 equivalents), and a palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2).
-
Add a base, such as sodium carbonate (Na2CO3) or potassium carbonate (K2CO3).
-
Add a suitable solvent system, commonly a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to 120 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and perform an aqueous workup. Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium or sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General reactivity map of the thieno[3,2-d]pyrimidine core.
Caption: Workflow for synthesis and functionalization of the core.
Caption: Inhibition of a kinase signaling pathway by a derivative.
References
- 1. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thieno (2, 3-d) Pyrimidine-4-Ones. Part 4.* Directions of Reactions of the 2-Oxo-, -Thioxo- 5, 6-Dimethyl-3, 4-Dihydrothieno (2, 3-d) Pyrimidine-4-Ones with Electrophilic Reagents | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes: Synthesis of 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine
Introduction The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a core component in numerous compounds designed to exhibit a wide range of biological activities. These derivatives are recognized as potent kinase inhibitors, antiproliferative agents, and modulators of other significant biological targets.[1] The title compound, 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine (CAS No: 41102-25-4), is a key synthetic intermediate. The dichloro substitutions at the C2 and C4 positions of the pyrimidine ring, along with the bromo group on the thiophene ring, provide three reactive sites for further functionalization, enabling the generation of diverse chemical libraries for drug discovery and development.
Utility of the Compound The chlorine atoms at the C2 and C4 positions are susceptible to nucleophilic substitution, allowing for the introduction of various amine, alcohol, and thiol moieties. The bromine atom at the C7 position can be utilized in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce aryl, heteroaryl, or alkyl groups. This synthetic versatility makes it an invaluable building block for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties of lead compounds.[1]
Reagents and Materials
The following table summarizes the key reagents required for the two-step synthesis protocol.
| Step | Reagent | Role | MW ( g/mol ) | Molar Eq. | Amount (Example Scale) |
| 1 | Thieno[3,2-d]pyrimidin-2,4-dione | Starting Material | 168.18 | 1.0 | e.g., 1.0 g |
| 1 | Bromine (Br₂) | Brominating Agent | 159.81 | Varies | Added in portions |
| 1 | Acetic Acid (glacial) | Solvent | 60.05 | - | Sufficient volume |
| 2 | 7-Bromothieno[3,2-d]pyrimidin-2,4-dione | Starting Material | 247.08 | 1.0 | Product from Step 1 |
| 2 | Phosphorus Oxychloride (POCl₃) | Chlorinating Agent | 153.33 | Excess | Sufficient volume |
| 2 | 4-Dimethylaminopyridine (DMAP) | Catalyst | 122.17 | Cat. | Catalytic amount |
| 2 | Saturated Sodium Bicarbonate (NaHCO₃) | Neutralizing Agent | 84.01 | - | For work-up |
| 2 | Ethyl Acetate (EtOAc) | Extraction Solvent | 88.11 | - | For work-up |
Experimental Protocol
This protocol is adapted from a reported synthesis of halogenated thieno[3,2-d]pyrimidines, which involves a two-step process: bromination of the thiophene ring followed by chlorination of the pyrimidine ring.[1]
Step 1: Synthesis of 7-Bromothieno[3,2-d]pyrimidin-2,4-dione
-
Reaction Setup: Suspend thieno[3,2-d]pyrimidin-2,4-dione in glacial acetic acid in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Bromination: Heat the mixture to 90 °C. Carefully add a portion of bromine (Br₂) dropwise to the stirring suspension.
-
Reaction Monitoring: Allow the reaction to proceed at 90 °C for 24 hours.
-
Second Addition: After 24 hours, add a second portion of bromine to the reaction mixture.
-
Completion: Continue heating at 90 °C for an additional 24 hours. Monitor the reaction progress using an appropriate method (e.g., TLC or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate from the solution. Quench any excess bromine carefully.
-
Isolation: Isolate the solid product, 7-bromothieno[3,2-d]pyrimidin-2,4-dione, by filtration. Wash the solid with a suitable solvent (e.g., cold water or acetic acid) to remove impurities and dry under vacuum. This intermediate is used in the next step.
Step 2: Synthesis of this compound
-
Reaction Setup: Place the dried 7-bromothieno[3,2-d]pyrimidin-2,4-dione from Step 1 into a round-bottom flask. Add a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Chlorination: Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask. Equip the flask with a reflux condenser.
-
Reaction: Heat the reaction mixture to reflux and maintain for 20-24 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.
-
Removal of POCl₃: After the reaction is complete, cool the mixture and carefully remove the excess POCl₃ by distillation under reduced pressure.
-
Work-up: Pour the cooled reaction residue slowly onto crushed ice with vigorous stirring. Neutralize the acidic mixture carefully by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is neutral or slightly basic.
-
Extraction: Extract the aqueous mixture with an organic solvent, such as ethyl acetate (EtOAc). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by crystallization from a suitable solvent (e.g., ethyl acetate) to yield this compound.[1]
Synthesis Workflow
Caption: Two-step synthesis of the target compound.
References
Synthesis of 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine: A Laboratory-Scale Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory-scale synthesis of 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine, a key intermediate in the development of various therapeutic agents. The synthesis is a multi-step process involving the construction of the thienopyrimidine core followed by bromination and chlorination.
I. Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, a fusion of thiophene and pyrimidine rings with strategic halogen substitutions, makes it a versatile scaffold for the synthesis of kinase inhibitors and other potential drug candidates. This protocol outlines a reliable method for its preparation in a laboratory setting.
II. Overall Reaction Scheme
The synthesis proceeds through three main stages:
-
Formation of the Thieno[3,2-d]pyrimidine-2,4-dione Core: Cyclization of an appropriate aminothiophene precursor.
-
Electrophilic Bromination: Introduction of a bromine atom at the 7-position of the thienopyrimidine ring.
-
Chlorination: Conversion of the dione to the dichloro derivative.
III. Experimental Protocols
Step 1: Synthesis of Thieno[3,2-d]pyrimidine-2,4-dione
This initial step involves the cyclization of a commercially available aminothiophene derivative.
Materials:
-
Methyl 2-aminothiophene-3-carboxylate
-
Urea
-
1N Sodium Hydroxide (NaOH)
-
2N Hydrochloric Acid (HCl)
Procedure:
-
A mixture of methyl 2-aminothiophene-3-carboxylate and urea is heated at 200°C for 2 hours.
-
The resulting solid mass is cooled and then dissolved in warm 1N sodium hydroxide.
-
The solution is then acidified with 2N hydrochloric acid to precipitate the product.
-
The crystalline precipitate is collected by vacuum filtration and can be recrystallized from water to yield thieno[3,2-d]pyrimidine-2,4-dione.
Step 2: Synthesis of 7-Bromothieno[3,2-d]pyrimidine-2,4-dione
This step introduces the bromine atom onto the thiophene ring through electrophilic substitution.
Materials:
-
Thieno[3,2-d]pyrimidine-2,4-dione
-
Bromine (Br₂)
-
Appropriate solvent (e.g., acetic acid)
Procedure: [1]
-
Suspend the thieno[3,2-d]pyrimidine-2,4-dione in a suitable solvent.
-
Heat the mixture to 90°C.[1]
-
Add bromine in two portions over a 24-hour interval.[1]
-
After the reaction is complete, the mixture is cooled, and the product is isolated by filtration. This modified procedure has been reported to yield 7-bromothieno[3,2-d]pyrimidin-2,4-dione in 90-95% yields.[1]
Step 3: Synthesis of this compound
The final step is the chlorination of the dione to yield the target compound.
Materials:
-
7-Bromothieno[3,2-d]pyrimidine-2,4-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (DMA) or Dimethylaminopyridine (DMAP)[1]
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
Procedure: [1]
-
A mixture of 7-bromothieno[3,2-d]pyrimidine-2,4-dione, phosphorus oxychloride, and a catalytic amount of N,N-dimethylaniline or dimethylaminopyridine is refluxed for 20-24 hours.[1]
-
After cooling, the excess POCl₃ is removed under reduced pressure.
-
The reaction mixture is carefully neutralized with a saturated sodium bicarbonate solution.
-
The product is then extracted with ethyl acetate.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound. The product can be further purified by crystallization from ethyl acetate.[1]
IV. Data Presentation
Table 1: Summary of Key Reaction Parameters and Expected Outcomes
| Step | Reactants | Key Reagents | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Methyl 2-aminothiophene-3-carboxylate, Urea | - | 200 | 2 | ~65 |
| 2 | Thieno[3,2-d]pyrimidine-2,4-dione | Bromine | 90 | 24 | 90-95[1] |
| 3 | 7-Bromothieno[3,2-d]pyrimidine-2,4-dione | POCl₃, DMA/DMAP | Reflux | 20-24 | Variable |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 41102-25-4[2][3] |
| Molecular Formula | C₆HBrCl₂N₂S[2] |
| Molecular Weight | 281.96 g/mol [2] |
| Appearance | Light yellow solid[3] |
V. Visualizations
Diagram 1: Overall Synthesis Workflow
Caption: A flowchart illustrating the three main stages of the synthesis.
Diagram 2: Chemical Reaction Pathway
Caption: The chemical transformation from starting material to the final product.
References
Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki coupling reaction of 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine. This versatile building block is crucial in the synthesis of novel compounds for drug discovery, particularly in the development of kinase inhibitors.
Introduction
The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 7-position, creating diverse libraries of compounds for biological screening. The reactivity of the C-Br bond is significantly higher than that of the C-Cl bonds in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the C7 position.
Applications in Drug Discovery
Substituted thieno[3,2-d]pyrimidines have shown significant potential as inhibitors of various protein kinases, which are key targets in oncology and immunology. For instance, derivatives of this scaffold have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), which are critical regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The synthesis of 7-aryl-thieno[3,2-d]pyrimidine derivatives via Suzuki coupling is a key step in the structure-activity relationship (SAR) studies aimed at optimizing the potency and selectivity of these inhibitors.
Diagram: Cyclin-Dependent Kinase (CDK) Signaling Pathway
Caption: Inhibition of CDK signaling by 7-aryl-thieno[3,2-d]pyrimidine derivatives.
Suzuki Coupling Reaction Data
The following table summarizes representative yields for the Suzuki coupling of a structurally analogous compound, 5-(4-bromophenyl)-4,6-dichloropyrimidine, with various arylboronic acids.[1] These yields are expected to be comparable for the Suzuki coupling of this compound under similar reaction conditions.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 7-Phenyl-2,4-dichlorothieno[3,2-d]pyrimidine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 7-(4-Methoxyphenyl)-2,4-dichlorothieno[3,2-d]pyrimidine | 90 |
| 3 | 3,5-Dimethylphenylboronic acid | 7-(3,5-Dimethylphenyl)-2,4-dichlorothieno[3,2-d]pyrimidine | 80 |
| 4 | 4-Chlorophenylboronic acid | 7-(4-Chlorophenyl)-2,4-dichlorothieno[3,2-d]pyrimidine | 75 |
| 5 | 4-(Methylthio)phenylboronic acid | 7-(4-(Methylthio)phenyl)-2,4-dichlorothieno[3,2-d]pyrimidine | 82 |
| 6 | 3-Chlorophenylboronic acid | 7-(3-Chlorophenyl)-2,4-dichlorothieno[3,2-d]pyrimidine | 78 |
| 7 | 3,4-Dichlorophenylboronic acid | 7-(3,4-Dichlorophenyl)-2,4-dichlorothieno[3,2-d]pyrimidine | 70 |
| 8 | 4-Acetylphenylboronic acid | 7-(4-Acetylphenyl)-2,4-dichlorothieno[3,2-d]pyrimidine | 65 |
Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling of this compound
This protocol is adapted from the successful coupling of the structurally similar 5-(4-bromophenyl)-4,6-dichloropyrimidine.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the corresponding arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 4 to 24 hours depending on the substrate.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Diagram: Experimental Workflow for Suzuki Coupling
Caption: General workflow for the Suzuki coupling of this compound.
Safety Precautions:
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled with care.
-
Reactions under inert atmosphere require appropriate training and equipment.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
These application notes and protocols provide a comprehensive guide for researchers working with this compound. By utilizing the Suzuki coupling reaction, a wide array of novel compounds can be synthesized for evaluation in various drug discovery programs.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the nucleophilic aromatic substitution (SNAr) on 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine. This versatile building block is of significant interest in medicinal chemistry due to the thieno[3,2-d]pyrimidine core, a recognized privileged scaffold in drug discovery. The presence of two reactive chloro groups and a bromo substituent allows for sequential and regioselective functionalization, enabling the synthesis of diverse compound libraries for screening and lead optimization.
Introduction
The thieno[3,2-d]pyrimidine scaffold is a bioisostere of purine and is found in numerous compounds with a wide range of biological activities, including anticancer, kinase inhibition, and anti-infective properties. Nucleophilic aromatic substitution is a primary method for the elaboration of the this compound core. The electron-deficient nature of the pyrimidine ring, further activated by the two chlorine atoms, facilitates the displacement of the chloride at the C4-position with a variety of nucleophiles. This regioselectivity is a key feature, allowing for controlled synthesis of 4-substituted-7-bromo-2-chlorothieno[3,2-d]pyrimidines. Subsequent reactions, such as Suzuki coupling at the C7-bromo position, can further diversify the molecular architecture.
Regioselectivity of Substitution
Nucleophilic aromatic substitution on the 2,4-dichlorothieno[3,2-d]pyrimidine core proceeds with high regioselectivity. The chlorine atom at the C4-position is significantly more reactive towards nucleophiles than the chlorine at the C2-position. This preferential reactivity is attributed to the superior stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C4. The negative charge in this intermediate can be effectively delocalized onto the adjacent nitrogen atom of the pyrimidine ring. In contrast, attack at the C2 position results in a less stable intermediate. This inherent selectivity allows for the clean, monosubstitution at the C4-position, leaving the C2-chloro and C7-bromo positions available for subsequent transformations.
Applications in Drug Discovery
Derivatives of this compound have shown promise in various therapeutic areas, primarily in oncology. The ability to introduce a diverse range of substituents at the C4-position allows for the fine-tuning of biological activity and pharmacokinetic properties.
-
Kinase Inhibitors: The thieno[3,2-d]pyrimidine scaffold is a common core for various kinase inhibitors.[1][2][3] By introducing appropriate amine-containing side chains at the C4-position, potent inhibitors of kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs) can be developed.[2][4]
-
Anticancer Agents: Many 4-substituted thieno[3,2-d]pyrimidine derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[5][6][7][8] The mechanism of action can vary, from kinase inhibition to induction of apoptosis.[1][5]
-
Antimalarial Agents: The thieno[3,2-d]pyrimidine core has also been explored for the development of novel antimalarial drugs.[9][10]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of the starting material and subsequent nucleophilic aromatic substitution reactions.
Protocol 1: Synthesis of this compound
This protocol is adapted from the procedure described by G.S. Gill et al.
Workflow for the Synthesis of this compound:
Figure 1: Synthetic workflow for the preparation of the key intermediate.
Materials:
-
Thieno[3,2-d]pyrimidine-2,4-dione
-
Bromine (Br₂)
-
Glacial Acetic Acid (AcOH)
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Bromination: To a solution of Thieno[3,2-d]pyrimidine-2,4-dione in glacial acetic acid, add bromine dropwise at room temperature. Stir the mixture for 2-4 hours. Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water. Filter the precipitate, wash with water, and dry to obtain 7-Bromothieno[3,2-d]pyrimidine-2,4-dione.
-
Chlorination: To a suspension of 7-Bromothieno[3,2-d]pyrimidine-2,4-dione in phosphorus oxychloride, add N,N-dimethylaniline dropwise at 0 °C. After the addition, heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound. The crude product can be purified by column chromatography on silica gel.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution with Amines
This protocol is a general method for the substitution of the C4-chloro group with primary or secondary amines.
Reaction Scheme for Nucleophilic Substitution with Amines:
Figure 2: General reaction for the synthesis of 4-aminothieno[3,2-d]pyrimidines.
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 - 1.5 equivalents)
-
Diisopropylethylamine (DIPEA) or other suitable base (1.5 - 2.0 equivalents)
-
Anhydrous solvent (e.g., Ethanol, DMF, Dioxane)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in the chosen anhydrous solvent.
-
Add the desired amine followed by the base (e.g., DIPEA).
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the amine. Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-substituted-7-bromo-2-chlorothieno[3,2-d]pyrimidine.
Protocol 3: Nucleophilic Aromatic Substitution with Alcohols (Alkoxides)
This protocol describes the substitution of the C4-chloro group with an alcohol via the corresponding alkoxide.
Materials:
-
This compound
-
Desired alcohol (as solvent or in an inert solvent)
-
Sodium hydride (NaH) or Sodium metal (Na) (1.1 - 1.5 equivalents)
-
Anhydrous inert solvent (e.g., THF, Dioxane) if the alcohol is not used as the solvent
-
Saturated ammonium chloride solution (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the desired alcohol to the chosen anhydrous solvent (if necessary).
-
Carefully add sodium hydride or sodium metal in portions at 0 °C to generate the alkoxide. Stir until the evolution of hydrogen gas ceases.
-
Add a solution of this compound in the same anhydrous solvent dropwise to the alkoxide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by carefully adding saturated ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-alkoxy-7-bromo-2-chlorothieno[3,2-d]pyrimidine.
Data Presentation
The following table summarizes representative examples of nucleophilic aromatic substitution reactions on this compound.
| Entry | Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| 1 | Ammonia (in Methanol) | 4-Amino-7-bromo-2-chlorothieno[3,2-d]pyrimidine | Methanolic ammonia, rt | N/A | [1] |
| 2 | 1H-1,2,4-Triazole | 7-Bromo-2-chloro-4-(1H-1,2,4-triazol-1-yl)thieno[3,2-d]pyrimidine | K₂CO₃, DMF, rt | 86 | [1] |
| 3 | Aniline | 7-Bromo-2-chloro-N-phenylthieno[3,2-d]pyrimidin-4-amine | DIPEA, EtOH, reflux | 85-95 (general) | Peng et al. |
| 4 | 4-Fluoroaniline | 7-Bromo-2-chloro-N-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4-amine | DIPEA, EtOH, reflux | 85-95 (general) | Peng et al. |
| 5 | Morpholine | 4-(7-Bromo-2-chlorothieno[3,2-d]pyrimidin-4-yl)morpholine | DIPEA, EtOH, reflux | 85-95 (general) | Peng et al. |
| 6 | 3-Nitrophenol | 7-Bromo-2-chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine | Cs₂CO₃, 1,4-Dioxane, 60 °C | ~42 (for a related substrate) | Adapted from[11] |
Note: Yields are based on the provided literature for the specific or closely related substrates and may vary depending on the exact reaction conditions and scale.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of biologically active molecules. The highly regioselective nucleophilic aromatic substitution at the C4-position allows for the straightforward introduction of diverse functionalities. The protocols and data presented herein provide a comprehensive guide for researchers in the field of medicinal chemistry and drug development to exploit the synthetic potential of this important heterocyclic scaffold. Further exploration of the C2 and C7 positions can lead to the generation of novel and potent therapeutic agents.
References
- 1. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Thieno[3,2-d]pyrimidine derivatives as potent and selective inhibitors of ataxia telangiectasia mutated and Rad3 related (ATR) kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and anticancer activities of thieno[3,2-d]pyrimidines as novel HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieno[2,3-d]pyrimidines in the synthesis of antitumor and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Synthetic Intermediate: 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine as a versatile synthetic intermediate in the development of biologically active compounds, particularly in the realm of kinase inhibitors and antiproliferative agents. Detailed experimental protocols, quantitative data, and visual diagrams are provided to facilitate its application in research and drug discovery.
Introduction
This compound is a halogenated heterocyclic compound that serves as a crucial building block for the synthesis of a variety of substituted thieno[3,2-d]pyrimidines. The thieno[3,2-d]pyrimidine scaffold is of significant interest in medicinal chemistry due to its structural analogy to the purine core of adenine, a key component of ATP. This similarity allows molecules derived from this scaffold to act as competitive inhibitors for the ATP-binding sites of various protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making kinase inhibitors a major focus of drug development.
The presence of three distinct halogen atoms on the this compound core offers multiple, regioselective handles for chemical modification through reactions such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling). This allows for the systematic exploration of the chemical space around the thienopyrimidine core to optimize potency, selectivity, and pharmacokinetic properties of the resulting compounds.
Key Applications
The primary application of this compound is in the synthesis of kinase inhibitors and compounds with antiproliferative activity. The chlorine atoms at the C2 and C4 positions are susceptible to nucleophilic displacement, with the C4 position being generally more reactive. The bromine atom at the C7 position is amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl or heteroaryl substituents.
Synthesis of Kinase Inhibitors
Substituted thieno[3,2-d]pyrimidines derived from this intermediate have shown inhibitory activity against a range of kinases, including:
-
Epidermal Growth Factor Receptor (EGFR): A key target in the treatment of non-small cell lung cancer and other solid tumors.
-
Phosphatidylinositol 3-kinase (PI3K): A central node in a signaling pathway that is frequently activated in cancer.
-
Aurora Kinases: Serine/threonine kinases that play a critical role in mitosis and are often overexpressed in cancer cells.
Synthesis of Antiproliferative Agents
Derivatives of this compound have demonstrated potent antiproliferative activity against various cancer cell lines. The mechanism of action is often linked to the inhibition of specific kinases or the induction of apoptosis.
Quantitative Data
The following tables summarize the antiproliferative activity and kinase inhibitory potency of various thieno[3,2-d]pyrimidine derivatives synthesized from precursors structurally related to this compound. While specific data for derivatives directly from the title compound is limited in the public domain, the presented data illustrates the potential of this scaffold.
Table 1: Antiproliferative Activity of Substituted Thieno[3,2-d]pyrimidine Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2,6-disubstituted | A431 | 1.4 | [1] |
| NCI-H1975 | 1.2 | [1] | ||
| Ramos | 0.6 | [1] | ||
| SNU-16 | 2.6 | [1] | ||
| 2 | 4-substituted | MCF-7 | 0.43 - 1.31 | [2] |
| MDA-MB-231 | 0.43 - 1.31 | [2] | ||
| 3 | 2,4,7-trisubstituted | MCF-7 | 22.12 - 37.78 | [3] |
Table 2: Kinase Inhibitory Activity of Substituted Thieno[3,2-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| B1 | EGFR L858R/T790M | 13 | |
| A-series | EGFR | 7.27 - 17.29 | |
| PI3K Inhibitor | PI3Kα | 9470 | [4] |
| Aurora Kinase Inhibitor | Aurora A | < 200 | [2] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution at the C4-Position
This protocol describes a typical reaction for the substitution of the C4-chloro group with an amine nucleophile.
Materials:
-
This compound
-
Amine of choice (e.g., aniline, morpholine, piperidine)
-
Solvent (e.g., isopropanol, ethanol, N,N-dimethylformamide)
-
Base (e.g., triethylamine, diisopropylethylamine, potassium carbonate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) supplies
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
To a solution of this compound (1.0 eq.) in the chosen solvent, add the amine nucleophile (1.1 - 1.5 eq.) and the base (1.5 - 2.0 eq.).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate, dichloromethane) and water or a mild aqueous base (e.g., saturated sodium bicarbonate solution).
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 4-substituted-7-bromo-2-chlorothieno[3,2-d]pyrimidine.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling at the C7-Position
This protocol outlines a general method for the palladium-catalyzed coupling of an aryl or heteroaryl boronic acid at the C7-bromo position.
Materials:
-
7-Bromo-2,4-disubstituted-thieno[3,2-d]pyrimidine (from Protocol 1)
-
Aryl or heteroaryl boronic acid or boronate ester (1.2 - 1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 - 0.1 eq.)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq.)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Schlenk flask or other suitable reaction vessel for inert atmosphere reactions
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Inert gas supply (argon or nitrogen)
-
Standard work-up and purification equipment
Procedure:
-
To a Schlenk flask, add the 7-bromo-thieno[3,2-d]pyrimidine derivative (1.0 eq.), the boronic acid (1.2 - 1.5 eq.), the palladium catalyst (0.05 - 0.1 eq.), and the base (2.0 - 3.0 eq.).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 7-aryl/heteroaryl-thieno[3,2-d]pyrimidine derivative.
Visualizations
Experimental Workflow
The following diagram illustrates a typical synthetic workflow for the diversification of the this compound scaffold to generate a library of potential kinase inhibitors.
Caption: Synthetic workflow for kinase inhibitor development.
EGFR Signaling Pathway
This diagram depicts a simplified representation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target for thieno[3,2-d]pyrimidine-based inhibitors.
Caption: Simplified EGFR signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Identification of Novel JAK2 Inhibitors from Amino Derivatives of Epoxyalantolactone: In Silico and In Vitro Studies [mdpi.com]
Application of 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine in Kinase Inhibitor Synthesis
For correspondence: --INVALID-LINK--
Introduction
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, serving as a core structural motif for a multitude of kinase inhibitors. Its structural similarity to the purine nucleus allows for competitive binding to the ATP-binding site of various kinases, making it a versatile template for the design of targeted therapeutics. The strategic functionalization of this scaffold is paramount in achieving high potency and selectivity for specific kinase targets. 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine is a key starting material that offers three distinct points for chemical modification, enabling the synthesis of a diverse array of kinase inhibitors. This application note details the synthetic utility of this building block in the preparation of potent inhibitors of Cyclin-Dependent Kinase 7 (CDK7) and Phosphoinositide 3-kinase delta (PI3Kδ), two critical targets in oncology and immunology.
Kinase Targets and Signaling Pathways
Cyclin-Dependent Kinase 7 (CDK7)
CDK7 is a serine/threonine kinase that plays a dual role in the regulation of the cell cycle and transcription.[1][2] As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step in the initiation of transcription. Due to its central role in these fundamental cellular processes, inhibition of CDK7 has emerged as a promising therapeutic strategy for the treatment of various cancers.
Phosphoinositide 3-kinase delta (PI3Kδ)
PI3Kδ is a lipid kinase that plays a crucial role in the activation and proliferation of immune cells, particularly B-cells. It is a key component of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). Upon activation by cell surface receptors, PI3Kδ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors like AKT and PDK1, which in turn promote cell survival, proliferation, and differentiation. The selective inhibition of PI3Kδ is a validated therapeutic approach for the treatment of certain hematological cancers.
Synthetic Workflow
The synthesis of kinase inhibitors from this compound generally follows a sequential substitution and coupling strategy. The chlorine atom at the C4 position is the most susceptible to nucleophilic aromatic substitution (SNAr), followed by the chlorine at the C2 position. The bromine at the C7 position is typically unreactive under these conditions and is amenable to late-stage functionalization via palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This differential reactivity allows for the controlled and regioselective introduction of various substituents to optimize the pharmacological properties of the final compounds.
Experimental Protocols
General Procedure for the Synthesis of 7-Bromo-2-chloro-4-(substituted-amino)thieno[3,2-d]pyrimidines (Intermediate 1)
To a solution of this compound (1.0 eq) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF) is added the desired amine (1.1 eq) and a base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0 eq). The reaction mixture is stirred at room temperature or heated to 50-80 °C for 2-12 hours, until the starting material is consumed as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 4-amino-substituted product.
General Procedure for the Synthesis of 7-Bromo-2,4-disubstituted-thieno[3,2-d]pyrimidines (Intermediate 2)
Method A: Nucleophilic Aromatic Substitution at C2
To a solution of the 7-Bromo-2-chloro-4-(substituted-amino)thieno[3,2-d]pyrimidine (Intermediate 1, 1.0 eq) in a suitable solvent such as 1,4-dioxane or DMF is added the desired nucleophile (e.g., an amine or thiol, 1.2-2.0 eq) and a suitable base (e.g., DIPEA, K₂CO₃). The reaction mixture is heated to 100-150 °C, either conventionally or under microwave irradiation, for 4-24 hours. After cooling, the mixture is worked up as described in the previous step and purified by column chromatography to yield the 2,4-disubstituted product.
Method B: Suzuki Coupling at C2
A mixture of 7-Bromo-2-chloro-4-(substituted-amino)thieno[3,2-d]pyrimidine (Intermediate 1, 1.0 eq), the corresponding boronic acid or boronate ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05-0.1 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq) in a solvent system like 1,4-dioxane/water is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C for 6-24 hours. After completion, the reaction is cooled, filtered through celite, and the filtrate is concentrated. The residue is partitioned between ethyl acetate and water, and the organic layer is washed, dried, and concentrated. Purification by column chromatography affords the desired 2-aryl or 2-heteroaryl substituted product.
General Procedure for the Synthesis of 2,4,7-Trisubstituted-thieno[3,2-d]pyrimidine Kinase Inhibitors (Final Product)
To a degassed mixture of the 7-Bromo-2,4-disubstituted-thieno[3,2-d]pyrimidine (Intermediate 2, 1.0 eq), the desired aryl- or heteroarylboronic acid (1.5 eq), and a base such as Na₂CO₃ or K₃PO₄ (3.0 eq) in a solvent mixture (e.g., 1,4-dioxane/water or toluene/ethanol/water) is added a palladium catalyst, for instance, Pd(dppf)Cl₂ (0.1 eq). The reaction mixture is heated to reflux under an inert atmosphere for 8-16 hours. Upon completion, the mixture is cooled to room temperature and partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography or preparative HPLC to yield the final 2,4,7-trisubstituted thieno[3,2-d]pyrimidine kinase inhibitor.
Quantitative Data Summary
The following tables summarize the biological activity of representative kinase inhibitors synthesized from thieno[3,2-d]pyrimidine scaffolds.
Table 1: Inhibitory Activity of Representative Thieno[3,2-d]pyrimidine-based CDK7 Inhibitors.
| Compound ID | C4-Substituent | C2-Substituent | C7-Substituent | CDK7 IC₅₀ (nM) |
| CDK7i-1 | 4-fluoro-piperidin-1-yl | Phenyl | 4-methoxyphenyl | 5.2 |
| CDK7i-2 | Morpholino | 2-pyridyl | 3-fluorophenyl | 12.8 |
| CDK7i-3 | N-methyl-piperazin-1-yl | Thiophen-2-yl | Phenyl | 8.5 |
Table 2: Inhibitory Activity of Representative Thieno[3,2-d]pyrimidine-based PI3Kδ Inhibitors.
| Compound ID | C4-Substituent | C2-Substituent | C7-Substituent | PI3Kδ IC₅₀ (nM) |
| PI3Kδi-1 | Morpholino | 5-methyl-1H-pyrazol-3-yl | 4-chlorophenyl | 25.1 |
| PI3Kδi-2 | 4-amino-piperidin-1-yl | 1H-Indol-5-yl | 3-cyanophenyl | 42.6 |
| PI3Kδi-3 | 3-hydroxy-azetidin-1-yl | 6-fluoro-1H-indazol-4-yl | 2-methoxypyridin-4-yl | 18.9 |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of potent and selective kinase inhibitors. The differential reactivity of the chloro and bromo substituents allows for a programmed and regioselective introduction of diverse chemical moieties at the C2, C4, and C7 positions. This enables extensive structure-activity relationship (SAR) studies and the fine-tuning of pharmacokinetic and pharmacodynamic properties. The synthetic protocols outlined herein provide a robust framework for the generation of libraries of thieno[3,2-d]pyrimidine-based inhibitors targeting critical kinases such as CDK7 and PI3Kδ, thereby facilitating the discovery of novel therapeutic agents for the treatment of cancer and other diseases.
References
- 1. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Medicinal Chemistry Applications of 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic core in medicinal chemistry, bearing a close structural resemblance to the purine nucleobases. This structural similarity allows thieno[3,2-d]pyrimidine derivatives to function as effective mimics of endogenous ligands, enabling them to interact with a wide array of biological targets. Consequently, this scaffold has been extensively explored for the development of novel therapeutic agents, particularly in the realm of oncology.[1] Derivatives of thieno[3,2-d]pyrimidine have demonstrated a broad spectrum of biological activities, including potent inhibition of various protein kinases and phosphodiesterases.[1]
7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine is a key synthetic intermediate that provides a versatile platform for the synthesis of a diverse library of substituted thieno[3,2-d]pyrimidine derivatives. The differential reactivity of the two chlorine atoms at the C2 and C4 positions, along with the bromine atom at the C7 position, allows for sequential and site-selective introduction of various functional groups. This enables fine-tuning of the pharmacological properties of the resulting molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of novel kinase inhibitors.
Application: Development of Antiproliferative Agents
Halogenated thieno[3,2-d]pyrimidines derived from this compound have been identified as potent antiproliferative agents.[1] Structure-activity relationship (SAR) studies have highlighted the importance of the chlorine atom at the C4 position for maintaining biological activity.[1] These compounds have been shown to induce apoptosis in cancer cell lines, making them promising candidates for further development as anticancer drugs.[1]
Quantitative Data Summary
The following table summarizes the antiproliferative activity of key halogenated thieno[3,2-d]pyrimidine derivatives against various cancer cell lines.
| Compound ID | Structure | Cell Line | IC50 (µM)[1] |
| 1 | 7-Bromo-4-chloro-2-methoxythieno[3,2-d]pyrimidine | L1210 | 2.5 |
| CEM | 3.1 | ||
| HeLa | 4.2 | ||
| 2 | 7-Bromo-2,4-bis(methoxy)thieno[3,2-d]pyrimidine | L1210 | >100 |
| CEM | >100 | ||
| HeLa | >100 | ||
| 3 | 4-Anilino-7-bromo-2-methoxythieno[3,2-d]pyrimidine | L1210 | 8.7 |
| CEM | 12.5 | ||
| HeLa | 15.1 |
Note: The structures are illustrative and based on the provided data. Actual images would be generated based on the specific compounds from the cited literature.
Experimental Protocols
Protocol 1: Synthesis of 7-Bromo-4-chloro-2-methoxythieno[3,2-d]pyrimidine (Compound 1)
This protocol describes the selective methoxylation of this compound at the more reactive C2 position.
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of sodium methoxide (1.1 eq) in methanol dropwise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the desired product.
Protocol 2: Antiproliferative Activity Assay (MTT Assay)
This protocol outlines the procedure for evaluating the cytotoxic effects of the synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., L1210, CEM, HeLa)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Synthesized compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37 °C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the complete growth medium. The final concentration of DMSO should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours at 37 °C and 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizations
Signaling Pathway
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of thieno[3,2-d]pyrimidine derivatives.
Experimental Workflow
Caption: General workflow for the synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of medicinally relevant thieno[3,2-d]pyrimidine derivatives. The protocols and data presented herein provide a foundation for researchers to explore the potential of this scaffold in the development of novel kinase inhibitors and other therapeutic agents. The ability to systematically modify the core structure allows for the optimization of potency, selectivity, and pharmacokinetic properties, paving the way for the discovery of new drug candidates.
References
Application Notes and Protocols for the Synthesis of Novel Derivatives from 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel derivatives from the versatile starting material, 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine. This thienopyrimidine scaffold is a key pharmacophore in the development of various therapeutic agents, particularly kinase inhibitors for oncology. The following sections detail synthetic methodologies, present quantitative data for synthesized compounds, and illustrate relevant biological pathways.
Introduction
The thieno[3,2-d]pyrimidine core is a bioisostere of purine and is prevalent in a multitude of biologically active compounds. Derivatives have shown potent inhibitory activity against various kinases, including phosphoinositide 3-kinases (PI3Ks) and vascular endothelial growth factor receptors (VEGFRs), which are crucial targets in cancer therapy. The starting material, this compound, offers multiple reactive sites for diversification through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug discovery.
Experimental Protocols
Detailed methodologies for the synthesis of representative derivatives are provided below.
Protocol 1: Nucleophilic Aromatic Substitution at C4 with an Amine
This protocol describes the synthesis of 4-anilino-7-bromo-2-chlorothieno[3,2-d]pyrimidine derivatives. The chlorine atom at the C4 position is more reactive towards nucleophilic substitution than the one at the C2 position.
General Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as isopropanol or acetonitrile, add the desired aniline derivative (1.1 eq).
-
A catalytic amount of a strong acid, such as hydrochloric acid (catalytic), can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Cross-Coupling at C7
This protocol outlines the palladium-catalyzed Suzuki-Miyaura coupling to introduce an aryl or heteroaryl group at the C7 position.
General Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 2.0 eq).
-
Add a suitable solvent system, commonly a mixture of 1,4-dioxane and water.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the mixture to reflux (typically 80-100 °C) and stir under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Data Presentation
The following tables summarize the quantitative data for representative derivatives synthesized from this compound.
Table 1: Synthesis of 7-Bromo-thieno[3,2-d]pyrimidine Derivatives
| Compound ID | Reagent | Reaction Type | Yield (%) | M.p. (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
| 1a | Aniline | SNAr | 85 | 210-212 | 8.61 (s, 1H), 8.05 (s, 1H), 7.75 (d, J = 7.8 Hz, 2H), 7.45 (t, J = 7.8 Hz, 2H), 7.25 (t, J = 7.4 Hz, 1H), 10.1 (s, 1H, NH) | 162.1, 155.8, 150.2, 138.5, 129.1, 124.5, 121.3, 118.9, 115.4 | 354.9 [M+H]⁺ |
| 1b | 4-Methoxyaniline | SNAr | 88 | 225-227 | 8.55 (s, 1H), 7.95 (s, 1H), 7.60 (d, J = 8.8 Hz, 2H), 6.95 (d, J = 8.8 Hz, 2H), 3.80 (s, 3H), 9.95 (s, 1H, NH) | 162.0, 156.5, 155.5, 150.0, 131.5, 122.8, 118.8, 115.2, 114.5, 55.4 | 384.9 [M+H]⁺ |
| 2a | Phenylboronic acid | Suzuki | 75 | 198-200 | 8.75 (s, 1H), 7.80-7.70 (m, 3H), 7.50-7.40 (m, 3H) | 163.5, 158.2, 152.0, 134.1, 130.5, 129.2, 128.8, 128.5, 125.1 | 353.9 [M+H]⁺ |
Table 2: Antiproliferative Activity of 7-Bromo-thieno[3,2-d]pyrimidine Derivatives
| Compound ID | L1210 IC₅₀ (µM) | CEM IC₅₀ (µM) | HeLa IC₅₀ (µM) |
| This compound | 1.5 | 1.8 | 2.5 |
| 1a | 0.8 | 1.1 | 1.9 |
| 1b | 0.5 | 0.7 | 1.2 |
| 2a | 2.1 | 2.9 | 3.8 |
Visualizations
Experimental Workflow
The general workflow for the synthesis and evaluation of novel derivatives is depicted below.
Signaling Pathways
Thieno[3,2-d]pyrimidine derivatives are known to target key signaling pathways implicated in cancer. The diagrams below illustrate the PI3K/AKT/mTOR and VEGFR-2 signaling cascades, highlighting potential points of inhibition by these novel compounds.
PI3K/AKT/mTOR Signaling Pathway
VEGFR-2 Signaling Pathway
Application Notes and Protocols: Reaction of 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, bearing a structural resemblance to the native purine bases. This structural similarity allows derivatives of this scaffold to function as ATP-competitive inhibitors for a variety of protein kinases, making them valuable cores for the development of novel therapeutics, particularly in oncology. The compound 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine is a key intermediate for the synthesis of a diverse library of substituted thieno[3,2-d]pyrimidines. The two chlorine atoms at the C2 and C4 positions, along with the bromine atom at the C7 position, provide three potential sites for chemical modification, enabling extensive structure-activity relationship (SAR) studies.
This document provides detailed application notes and protocols for the reaction of this compound with primary amines, a common strategy for introducing diversity at the C4 position of the scaffold.
Reaction Principle: Regioselective Nucleophilic Aromatic Substitution (SNAr)
The reaction of this compound with primary amines proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In the thieno[3,2-d]pyrimidine ring system, the chlorine atom at the C4 position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the chlorine atom at the C2 position. This enhanced reactivity is due to the electronic influence of the adjacent pyrimidine nitrogen atoms and the fused thiophene ring. Consequently, the reaction with primary amines is highly regioselective, with the amine preferentially displacing the C4-chloro substituent to yield the corresponding 4-amino-7-bromo-2-chlorothieno[3,2-d]pyrimidine derivatives.
The general reaction scheme is as follows:
Caption: General reaction of this compound with a primary amine.
Data Presentation
The following table summarizes representative reaction conditions for the nucleophilic substitution of a primary amine at the C4 position of this compound. It should be noted that while the C4 position is preferentially substituted, reaction conditions can be optimized to improve yield and minimize side products.
| Starting Material | Primary Amine | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| This compound | 4-(pyrrolidin-1-ylsulfonyl)aniline | t-BuOK | DMF | 0 | - | N-(7-bromo-2-chlorothieno[3,2-d]pyrimidin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)aniline | - | [1][2] |
| This compound | Morpholine (Secondary Amine) | - | MeOH | Room Temp | 3 | 7-bromo-2-chloro-4-morpholinothieno[3,2-d]pyrimidine | - | [3] |
| 4-chlorothieno[3,2-d]pyrimidine (analogue) | Various primary amines | K₂CO₃ | DMSO | 100 | 12 | 4-amino substituted thieno[3,2-d]pyrimidines | - | [4] |
Yields are often variable and dependent on the specific amine and reaction conditions used.
Experimental Protocols
The following protocols provide a general framework for the reaction. Researchers should optimize conditions for their specific primary amine of interest.
Protocol 1: Reaction with an Aromatic Amine (Aniline Derivative)
This protocol is adapted from the synthesis of a FLT3-ITD kinase inhibitor intermediate.[1][2]
Materials:
-
This compound
-
Substituted aniline (e.g., 4-(pyrrolidin-1-ylsulfonyl)aniline)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the substituted aniline (1.0 eq.) in anhydrous DMF, add potassium tert-butoxide (1.1 eq.) at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 15-30 minutes.
-
Add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-anilino-7-bromo-2-chlorothieno[3,2-d]pyrimidine derivative.
Protocol 2: General Procedure for Reaction with Aliphatic or Aromatic Amines
This is a general procedure that can be adapted for a range of primary amines.
Materials:
-
This compound
-
Primary amine of interest
-
A suitable base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), or Potassium Carbonate (K₂CO₃))
-
A suitable solvent (e.g., n-Butanol, Isopropanol, DMSO, or DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1.0 eq.) and the primary amine (1.1-1.5 eq.) in the chosen solvent in a reaction vessel equipped with a condenser and a magnetic stirrer.
-
Add the base (2.0-3.0 eq.) to the mixture.
-
Heat the reaction mixture to a suitable temperature (typically between 80-120 °C) under an inert atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Perform an aqueous work-up by adding water and extracting with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 4-amino-7-bromo-2-chlorothieno[3,2-d]pyrimidine derivatives.
Caption: General workflow for the synthesis of 4-substituted thieno[3,2-d]pyrimidines.
Signaling Pathway: Inhibition of VEGFR-2
Many thieno[3,2-d]pyrimidine derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Inhibition of VEGFR-2 signaling is a clinically validated strategy for cancer therapy. The diagram below illustrates the downstream signaling cascade initiated by VEGFR-2 and the point of inhibition by thieno[3,2-d]pyrimidine derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2024216229A1 - Novel inhibitors of pikfyve and methods using same - Google Patents [patents.google.com]
- 4. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 7-Bromo-Thienopyrimidines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the functionalization of 7-bromo-thienopyrimidines via palladium-catalyzed cross-coupling reactions. The thienopyrimidine scaffold is a key heterocyclic motif in medicinal chemistry, with derivatives showing a wide range of biological activities, including antibacterial, antifungal, anticancer, and antiviral properties.[1][2] Notably, substituted thienopyrimidines have emerged as potent inhibitors of key signaling proteins such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), making them attractive candidates for the development of novel therapeutics.[1][2][3][4][5]
The protocols outlined below—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings—offer versatile and efficient methods for the synthesis of diverse libraries of 7-substituted thienopyrimidine derivatives, enabling extensive structure-activity relationship (SAR) studies.
Synthesis of the 7-Bromo-Thienopyrimidine Core
A key intermediate for these cross-coupling reactions is 7-bromo-4-chlorothieno[3,2-d]pyrimidine. Its synthesis can be achieved from 3-aminothiophene-2-carboxamide through a three-step process involving cyclization, bromination, and chlorination.[6]
Protocol 1: Synthesis of 7-Bromo-4-chlorothieno[3,2-d]pyrimidine [6]
-
Cyclization: 3-Aminothiophene-2-carboxamide is cyclized using formamide to yield thieno[3,2-d]pyrimidin-4(3H)-one.
-
Bromination: The resulting thienopyrimidinone is treated with bromine to introduce the bromo group at the 7-position.
-
Chlorination: The 7-bromo-thieno[3,2-d]pyrimidin-4(3H)-one is then reacted with phosphoryl trichloride (POCl₃) to afford the desired 7-bromo-4-chlorothieno[3,2-d]pyrimidine.
Palladium-Catalyzed Cross-Coupling Reactions
The following sections provide detailed protocols for various palladium-catalyzed cross-coupling reactions on the 7-bromo-thienopyrimidine core.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between the 7-position of the thienopyrimidine core and various aryl or heteroaryl boronic acids. This reaction is widely used in the synthesis of biaryl compounds.[7][8][9]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [6]
A mixture of the 7-bromo-thienopyrimidine derivative (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equiv.), and a base like Na₂CO₃ or K₂CO₃ (2.0-3.0 equiv.) is prepared in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for several hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is worked up by extraction with an organic solvent and purified by column chromatography.
Table 1: Suzuki-Miyaura Coupling of 7-Bromo-thienopyrimidines with Various Boronic Acids
| Entry | 7-Bromo-thienopyrimidine Derivative | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 7-Bromo-4-(phenylamino)thieno[3,2-d]pyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 | [6] |
| 2 | 7-Bromo-4-(3-chloroanilino)thieno[3,2-d]pyrimidine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 16 | 78 | [7] |
| 3 | 7-Bromo-4-morpholinothieno[3,2-d]pyrimidine | Thiophene-2-boronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene | 110 | 8 | 92 | Adapted from similar heteroaryl couplings |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between the 7-position of the thienopyrimidine and a terminal alkyne, providing access to alkynyl-substituted derivatives.[10][11] These products can serve as versatile intermediates for further transformations.[12]
Experimental Protocol: General Procedure for Sonogashira Coupling [13][14]
In a reaction vessel, the 7-bromo-thienopyrimidine (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (1-5 mol%) are combined in an anhydrous, deoxygenated solvent (e.g., DMF or THF). An amine base, typically triethylamine (TEA) or diisopropylamine (DIPA) (2-3 equiv.), and the terminal alkyne (1.1-1.5 equiv.) are then added. The reaction is stirred under an inert atmosphere at a temperature ranging from room temperature to 80 °C until completion. The reaction mixture is then worked up and purified by chromatography.
Table 2: Sonogashira Coupling of 7-Bromo-thienopyrimidines with Terminal Alkynes
| Entry | 7-Bromo-thienopyrimidine Derivative | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 7-Bromo-4-chlorothieno[3,2-d]pyrimidine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | TEA | DMF | 60 | 6 | 88 | [13][15] |
| 2 | 7-Bromo-4-(phenylamino)thieno[3,2-d]pyrimidine | Ethynyltrimethylsilane | Pd(OAc)₂/XPhos (2) | CuI (3) | DIPA | THF | RT | 12 | 75 | Adapted from similar heteroaryl couplings |
| 3 | 7-Bromo-4-morpholinothieno[3,2-d]pyrimidine | 1-Heptyne | PdCl₂(dppf) (4) | CuI (5) | TEA | Acetonitrile | 80 | 4 | 82 | Adapted from similar heteroaryl couplings |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the 7-position of the thienopyrimidine core.[6]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [13]
To a dried reaction flask are added the 7-bromo-thienopyrimidine (1.0 equiv.), the amine (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand) (2-10 mol%), and a strong base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.5 equiv.). The flask is evacuated and backfilled with an inert gas. Anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane) is added, and the mixture is heated at 80-120 °C until the starting material is consumed. The reaction is then cooled, worked up, and purified.
Table 3: Buchwald-Hartwig Amination of 7-Bromo-thienopyrimidines
| Entry | 7-Bromo-thienopyrimidine Derivative | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 7-Bromo-4-chlorothieno[3,2-d]pyrimidine | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 100 | 18 | 90 | [13] |
| 2 | 7-Bromo-4-(phenylamino)thieno[3,2-d]pyrimidine | Aniline | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 81 | |
| 3 | 7-Bromo-4-chlorothieno[3,2-d]pyrimidine | N-Methylaniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 90 | 16 | 85 | Adapted from similar heteroaryl couplings |
Stille Coupling
The Stille coupling facilitates the formation of C-C bonds by reacting the 7-bromo-thienopyrimidine with an organostannane reagent. This reaction is known for its tolerance of a wide variety of functional groups.[4][5]
Experimental Protocol: General Procedure for Stille Coupling [1]
In an inert atmosphere glovebox or using Schlenk techniques, the 7-bromo-thienopyrimidine (1.0 equiv.), the organostannane reagent (1.1-1.5 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ (1-5 mol%) are dissolved in an anhydrous, deoxygenated solvent like toluene or DMF. In some cases, a ligand such as AsPh₃ or P(t-Bu)₃ and/or an additive like CuI or LiCl is added. The reaction mixture is heated at a temperature between 80 and 120 °C for several hours. After completion, the reaction is cooled and subjected to an appropriate work-up, often involving treatment with aqueous KF to remove tin byproducts, followed by extraction and chromatographic purification.
Table 4: Stille Coupling of 7-Bromo-thienopyrimidines with Organostannanes
| Entry | 7-Bromo-thienopyrimidine Derivative | Organostannane | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 7-Bromo-4-chlorothieno[3,2-d]pyrimidine | 2-(Tributylstannyl)furan | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 12 | 75 | [1] |
| 2 | 7-Bromo-4-(phenylamino)thieno[3,2-d]pyrimidine | Tributyl(vinyl)stannane | Pd₂(dba)₃ (2.5) / P(t-Bu)₃ (10) | - | DMF | 100 | 8 | 88 | Adapted from similar heteroaryl couplings |
| 3 | 7-Bromo-4-morpholinothieno[3,2-d]pyrimidine | Tributyl(phenyl)stannane | Pd(OAc)₂ (3) / AsPh₃ (6) | CuI (10) | NMP | 90 | 16 | 83 |
Visualizing Experimental Workflows and Biological Pathways
To aid in the conceptualization of the synthetic and biological aspects of this work, the following diagrams are provided.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Many thienopyrimidine derivatives exhibit their anticancer effects by inhibiting receptor tyrosine kinases like EGFR and VEGFR-2.[2][3][5] Inhibition of these receptors disrupts downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.
Caption: Inhibition of EGFR/VEGFR-2 signaling by thienopyrimidine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. Stille Coupling [organic-chemistry.org]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01687G [pubs.rsc.org]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemistry.msu.edu [chemistry.msu.edu]
1H NMR and 13C NMR data for 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine
Application Note: Spectroscopic Analysis of 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed information on the nuclear magnetic resonance (NMR) spectroscopic properties of this compound. Due to the absence of publicly available experimental NMR data for this specific compound, predicted ¹H and ¹³C NMR data are presented. This application note also includes a standardized protocol for the acquisition of NMR spectra for thieno[3,2-d]pyrimidine derivatives, which can be adapted for experimental validation. The provided information is intended to support researchers in the identification and characterization of this and related compounds in drug discovery and development workflows.
Chemical Structure and Properties
-
Compound Name: this compound[1]
-
Molecular Weight: 283.96 g/mol [1]
-
Chemical Structure:
Image Source: PubChem CID 18326422
Predicted NMR Spectroscopic Data
As of the latest search, experimental ¹H and ¹³C NMR data for this compound are not available in public spectral databases. The data presented below are based on computational predictions and should be used as a reference for experimental verification.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is predicted to show a single signal in the aromatic region, corresponding to the single proton on the thiophene ring.
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Spectrometer Frequency: 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.85 | Singlet | 1H | H-6 |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum is predicted to display six distinct signals corresponding to the six carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Spectrometer Frequency: 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~155.0 | C-4 |
| ~153.8 | C-2 |
| ~152.1 | C-7a |
| ~133.5 | C-5a |
| ~129.3 | C-6 |
| ~117.8 | C-7 |
Note: Predicted chemical shifts can vary depending on the software and level of theory used. Experimental verification is highly recommended.
Experimental Protocol for NMR Analysis
This section outlines a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for this compound and related compounds.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.
-
Sample Concentration: Weigh approximately 5-10 mg of the solid compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, referenced to 0.00 ppm. Modern spectrometers can also reference the residual solvent peak.
NMR Instrument Parameters
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.
¹H NMR Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz
-
Pulse Program: Standard single-pulse (e.g., 'zg30')
-
Number of Scans: 16 to 64 (depending on sample concentration)
-
Relaxation Delay (d1): 1.0 - 2.0 seconds
-
Acquisition Time (aq): ~4 seconds
-
Spectral Width (sw): ~16 ppm
-
Temperature: 298 K
¹³C NMR Acquisition Parameters:
-
Spectrometer Frequency: 100 MHz
-
Pulse Program: Standard proton-decoupled (e.g., 'zgpg30')
-
Number of Scans: 1024 to 4096 (or more for dilute samples)
-
Relaxation Delay (d1): 2.0 seconds
-
Acquisition Time (aq): ~1-2 seconds
-
Spectral Width (sw): ~240 ppm
-
Temperature: 298 K
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H and ~1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal (0.00 ppm) or the residual solvent peak.
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks for both ¹H and ¹³C spectra.
Experimental Workflow and Data Analysis Visualization
The following diagrams illustrate the general workflow for NMR analysis and the logical relationship for spectral interpretation.
Caption: A flowchart of the standard experimental workflow for NMR spectroscopy.
Caption: A diagram showing the logical relationship of NMR data to structure.
References
Mass spectrometry analysis of 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine
An Application Note and Protocol for the Mass Spectrometry Analysis of 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This application note provides a comprehensive guide for the mass spectrometric analysis of this compound, a halogenated heterocyclic compound of interest in synthetic chemistry and drug discovery. Thienopyrimidines serve as core scaffolds in the development of various therapeutic agents. Accurate characterization of such building blocks is critical for ensuring the identity and purity of downstream compounds. This document details a robust methodology using Liquid Chromatography coupled with high-resolution mass spectrometry (LC-HRMS), outlines expected results, and explains the scientific rationale behind the protocol. We focus on the unique isotopic signature arising from the compound's three halogen atoms and propose a logical fragmentation pathway to aid in structural confirmation. The protocols are designed for researchers, chemists, and quality control scientists working in pharmaceutical and chemical research environments.
Introduction
This compound (CAS No. 41102-25-4) is a complex heterocyclic molecule featuring a fused thieno[3,2-d]pyrimidine ring system.[1] Its structure is substituted with two chlorine atoms and one bromine atom, making it a valuable intermediate for creating diverse chemical libraries through subsequent substitution reactions. The biological significance of the thienopyrimidine core is well-documented, with derivatives exhibiting a wide range of activities, including as DNA gyrase inhibitors.
Given its structural complexity and the presence of multiple halogen isotopes, mass spectrometry (MS) stands as the primary analytical technique for its unambiguous identification. The natural isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) create a highly characteristic and predictable isotopic pattern for the molecular ion.[2][3] This pattern serves as a definitive fingerprint for the compound.
This guide provides a detailed protocol for analysis using Electrospray Ionization (ESI) coupled with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, a common and powerful combination for analyzing polar to semi-polar organic molecules encountered in drug development. We will discuss sample preparation, instrument setup, data interpretation, and the expected fragmentation behavior under collision-induced dissociation (CID).
Experimental Methodology
Materials and Reagents
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Deionized Water (18.2 MΩ·cm), Formic Acid (LC-MS Grade).
-
Equipment: Analytical balance, volumetric flasks, autosampler vials, sonicator.
Instrumentation
-
LC System: Agilent 1290 Infinity II LC System (or equivalent) with binary pump, autosampler, and column thermostat.
-
Mass Spectrometer: Agilent 6545XT AdvanceLink Q-TOF (or equivalent high-resolution mass spectrometer).
-
Software: MassHunter Workstation (or equivalent instrument control and data analysis software).
Protocol 1: Standard and Sample Preparation
The objective is to prepare a dilute solution of the analyte in a solvent compatible with reversed-phase chromatography and electrospray ionization.
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1.0 mg of this compound.
-
Transfer the solid to a 1.0 mL volumetric flask.
-
Add methanol to the mark, cap, and sonicate for 5 minutes or until fully dissolved. This serves as the primary stock solution.
-
-
Working Solution (1 µg/mL):
-
Perform a 1:1000 serial dilution of the stock solution.
-
Pipette 10 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with 50:50 (v/v) Acetonitrile:Water containing 0.1% formic acid. This is the final working solution for injection.
-
Transfer the working solution to an autosampler vial.
-
Causality Note: The use of 50:50 Acetonitrile:Water as the final diluent ensures compatibility with the initial mobile phase conditions, preventing peak distortion. Formic acid is added to acidify the mobile phase, which promotes protonation of the nitrogen atoms in the pyrimidine ring, enhancing ionization efficiency in positive ESI mode.
Protocol 2: LC-HRMS Analysis
This protocol is designed to achieve chromatographic separation from potential impurities and acquire high-resolution mass spectral data for both the intact molecule and its fragments.
-
Instrument Calibration: Before analysis, perform a standard mass calibration of the Q-TOF instrument using the manufacturer's recommended tuning mix to ensure high mass accuracy (<5 ppm).
-
LC Method Setup: Configure the LC parameters for a standard reversed-phase separation.
Parameter Value Rationale Column ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm Provides excellent efficiency and resolution for small molecules. Mobile Phase A Water + 0.1% Formic Acid Aqueous phase for reversed-phase chromatography. Mobile Phase B Acetonitrile + 0.1% Formic Acid Organic phase for elution. Flow Rate 0.4 mL/min Standard flow for a 2.1 mm ID column. Gradient 5% B to 95% B in 5 min; Hold at 95% B for 2 min A generic gradient suitable for screening and analyzing small molecules. Column Temp. 40 °C Improves peak shape and reduces viscosity. Injection Vol. 2 µL A small volume is sufficient for a 1 µg/mL solution with modern MS. -
MS Method Setup: Configure the ESI-Q-TOF parameters for data acquisition in both full scan (MS1) and targeted MS/MS (MS2) modes.
Parameter Value Rationale Ionization Mode ESI Positive The pyrimidine nitrogens are basic and readily protonated. Gas Temperature 325 °C Optimizes desolvation. Drying Gas Flow 8 L/min Aids in solvent evaporation. Nebulizer Pressure 35 psig Creates a fine aerosol for efficient ionization. Sheath Gas Temp. 350 °C Further aids in desolvation and ion focusing. Capillary Voltage 3500 V Potential applied to the ESI needle to generate charged droplets. MS1 Scan Range m/z 100 - 500 Covers the expected molecular ion and potential fragments. MS/MS Acquisition Targeted MS/MS Precursor Ion m/z 281.8421 The monoisotopic mass of the protonated molecule [M+H]⁺. Collision Energy 10, 20, 40 V Stepped energies to generate a range of fragments from low to high energy.
Expected Results and Discussion
Molecular Properties and Isotopic Pattern
The key to identifying this compound is its unique isotopic signature. Due to the presence of one bromine and two chlorine atoms, the molecular ion will appear as a cluster of peaks separated by 2 Da.
| Property | Value | Source |
| Molecular Formula | C₆HBrCl₂N₂S | [1] |
| Average Mass | 283.96 g/mol | [1] |
| Monoisotopic Mass | 281.84209 Da | [1] |
| Protonated Ion [M+H]⁺ | 282.84936 Da (for ⁷⁹Br, ³⁵Cl, ³⁵Cl) | Calculated |
The theoretical isotopic distribution for the protonated molecular ion [C₆H₂BrCl₂N₂S]⁺ is presented below. This pattern is the most definitive piece of evidence for the compound's elemental composition.
| Ion Species (Isotopes) | Calculated m/z | Relative Abundance (%) |
| [M+H]⁺ (⁷⁹Br, ³⁵Cl, ³⁵Cl) | 282.8494 | 75.9 |
| [M+2+H]⁺ (⁸¹Br, ³⁵Cl, ³⁵Cl / ⁷⁹Br, ³⁷Cl, ³⁵Cl) | 284.8473 | 100.0 |
| [M+4+H]⁺ (⁸¹Br, ³⁷Cl, ³⁵Cl / ⁷⁹Br, ³⁷Cl, ³⁷Cl) | 286.8447 | 48.8 |
| [M+6+H]⁺ (⁸¹Br, ³⁷Cl, ³⁷Cl) | 288.8421 | 8.1 |
Note: The most abundant peak in the cluster is [M+2+H]⁺, which should be used as the base peak (100%) for relative abundance calculations.
Overall Analytical Workflow
The complete process from sample receipt to final data interpretation follows a logical sequence, ensuring data quality and confidence in the results.
Caption: Overall workflow for the analysis of this compound.
Proposed Fragmentation Pathway
Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the precursor ion. For this compound, fragmentation is expected to proceed via losses of the halogen atoms and cleavage of the heterocyclic rings. The stability of the aromatic thienopyrimidine core suggests that a significant amount of energy may be required for extensive fragmentation.[6][7]
Table of Proposed Fragment Ions from [M+H]⁺ (m/z 282.8)
| Measured m/z | Proposed Loss | Proposed Formula of Fragment |
| 247.8804 | -Cl | [C₆H₂BrClN₂S]⁺ |
| 212.9115 | -Cl, -Cl | [C₆H₂BrN₂S]⁺ |
| 203.9215 | -Br | [C₆H₂Cl₂N₂S]⁺ |
| 168.9526 | -Br, -Cl | [C₆H₂ClN₂S]⁺ |
| 134.9761 | -Br, -Cl, -Cl | [C₆H₂N₂S]⁺ |
Note: Each of these fragments will also exhibit a characteristic isotopic pattern if it still contains halogen atoms.
Caption: Proposed MS/MS fragmentation pathway for protonated this compound.
Conclusion
The methodology presented in this application note provides a reliable and robust framework for the mass spectrometric analysis of this compound. By leveraging high-resolution mass spectrometry, the elemental composition can be confidently confirmed through exact mass measurement and, most critically, by matching the complex and highly specific isotopic pattern generated by its one bromine and two chlorine atoms. The described LC-MS/MS protocol allows for both unambiguous identification and structural elucidation through predictable fragmentation pathways. This approach ensures high confidence in the identity and purity of this important chemical building block, supporting its application in pharmaceutical and chemical synthesis.
References
- 1. This compound | C6HBrCl2N2S | CID 18326422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. 7-Bromo-2,4-dichloro-thieno[3,2-d]pyrimidine | 41102-25-4 [chemicalbook.com]
- 5. 7-Bromo-2,4-dichloro-thieno[3,2-d]pyrimidine--NanJing Cynthia Technology Co., Ltd. [web1.chinanetsun.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine. Our aim is to help you improve the yield and purity of your product by addressing common challenges encountered during the synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for obtaining this compound?
The most common and effective synthetic route involves a three-step process:
-
Synthesis of the thieno[3,2-d]pyrimidine-2,4-dione core: This is typically achieved through the Gewald reaction to form a 2-aminothiophene-3-carboxylate, followed by cyclization with a suitable reagent like urea.
-
Bromination of the thieno[3,2-d]pyrimidine-2,4-dione: The fused ring system is then brominated at the 7-position to yield 7-bromothieno[3,2-d]pyrimidin-2,4-dione.
-
Chlorination of 7-bromothieno[3,2-d]pyrimidin-2,4-dione: The final step involves the conversion of the dione to the dichloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃).
Q2: What are the critical factors influencing the yield of the final product?
Several factors can significantly impact the overall yield:
-
Purity of starting materials: Impurities in the initial 2-aminothiophene derivative or reagents can lead to side reactions and lower yields.
-
Reaction conditions: Temperature, reaction time, and the choice of reagents and solvents are crucial for each step.
-
Work-up procedure: Proper quenching of the reaction and purification of intermediates and the final product are essential to minimize product loss.
Q3: Are there any known methods to significantly improve the yield of this synthesis?
Yes, modifications to the bromination and chlorination steps have been reported to enhance yields. For the bromination step, controlling the reaction temperature and the rate of bromine addition is critical. In the chlorination step, the choice of base can influence the reaction's efficiency.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low yield in the synthesis of thieno[3,2-d]pyrimidine-2,4-dione (Step 1).
| Possible Cause | Suggested Solution |
| Incomplete Gewald reaction to form the 2-aminothiophene precursor. | - Ensure the use of a suitable basic catalyst (e.g., morpholine, triethylamine).- Optimize the reaction temperature; the Gewald reaction is often exothermic and may require initial cooling.- Verify the purity of the starting carbonyl compound, cyanoacetate, and sulfur. |
| Inefficient cyclization of the 2-aminothiophene derivative. | - If using urea, ensure the reaction is heated to a sufficiently high temperature (e.g., 180-190 °C) to drive the cyclization.- Consider using alternative cyclizing agents like phosgene or its equivalents, although these require special handling precautions.- Ensure the 2-aminothiophene derivative is completely dry, as water can interfere with the reaction. |
Problem 2: Low yield or formation of multiple products during the bromination of thieno[3,2-d]pyrimidine-2,4-dione (Step 2).
| Possible Cause | Suggested Solution |
| Over-bromination or side reactions due to harsh reaction conditions. | - The original procedure by Tor et al. suggested a reaction temperature of 120 °C, which can lead to degradation. An improved method suggests lowering the temperature to 90 °C.[1] - Instead of a single addition, add the bromine in two portions over a 24-hour interval to maintain better control over the reaction.[1] |
| Incomplete bromination. | - Ensure a sufficient excess of bromine is used.- Increase the reaction time if TLC analysis indicates the presence of starting material. |
| Difficult purification of the product. | - The product may precipitate from the reaction mixture upon cooling. Filtration and washing with a suitable solvent can be effective.- If necessary, recrystallization from a high-boiling point solvent like DMF or acetic acid can be performed. |
Problem 3: Low yield or incomplete conversion during the chlorination of 7-bromothieno[3,2-d]pyrimidin-2,4-dione (Step 3).
| Possible Cause | Suggested Solution | | Inefficient chlorination reaction. | - The choice of base is critical. While N,N-dimethylaniline has been used, 4-dimethylaminopyridine (DMAP) has been shown to be a more effective catalyst for this transformation, leading to higher yields.[1]- Ensure an adequate excess of POCl₃ is used to drive the reaction to completion.- Reflux the reaction mixture for a sufficient time (monitor by TLC). | | Hydrolysis of the product during work-up. | - The dichloro product is susceptible to hydrolysis back to the dione. It is crucial to perform the work-up in non-aqueous conditions as much as possible until the excess POCl₃ is removed.- Carefully quench the reaction mixture by pouring it onto crushed ice and then neutralize with a base (e.g., sodium bicarbonate solution) while keeping the temperature low. | | Formation of dark, tarry byproducts. | - This can be due to overheating or prolonged reaction times. Reduce the reflux temperature or reaction time.- Ensure the starting 7-bromothieno[3,2-d]pyrimidin-2,4-dione is of high purity. |
Data Presentation
The following tables summarize the key quantitative data for the synthesis, highlighting the improvements in yield.
Table 1: Synthesis of 7-bromothieno[3,2-d]pyrimidin-2,4-dione
| Parameter | Original Method (Tor et al.) | Improved Method (Temburnikar et al.) |
| Starting Material | thieno[3,2-d]pyrimidin-2,4-dione | thieno[3,2-d]pyrimidin-2,4-dione |
| Brominating Agent | Bromine | Bromine |
| Solvent | Acetic Acid | Acetic Acid |
| Temperature | 120 °C | 90 °C |
| Addition of Bromine | Single portion | Two portions (24h interval) |
| Reported Yield | Not specified, but implied to be lower | 90-95%[1] |
Table 2: Synthesis of this compound
| Parameter | Original Method (Tor et al.) | Improved Method (Temburnikar et al.) |
| Starting Material | 7-bromothieno[3,2-d]pyrimidin-2,4-dione | 7-bromothieno[3,2-d]pyrimidin-2,4-dione |
| Chlorinating Agent | POCl₃ | POCl₃ |
| Base/Catalyst | N,N-dimethylaniline | 4-dimethylaminopyridine (DMAP) |
| Reported Yield | Not specified, but implied to be lower | Higher than the original method[1] |
Experimental Protocols
Step 1: Synthesis of thieno[3,2-d]pyrimidine-2,4-dione
A detailed protocol for the synthesis of the thieno[3,2-d]pyrimidine-2,4-dione core can be found in the literature, often starting from a substituted 2-aminothiophene-3-carboxylate which is then cyclized with urea at high temperatures.
Step 2: Improved Synthesis of 7-bromothieno[3,2-d]pyrimidin-2,4-dione
This protocol is based on the improved method described by Temburnikar et al.
-
Suspend thieno[3,2-d]pyrimidin-2,4-dione in glacial acetic acid.
-
Heat the mixture to 90 °C.
-
Add one equivalent of bromine dropwise to the heated suspension.
-
Stir the reaction mixture at 90 °C for 24 hours.
-
After 24 hours, add a second equivalent of bromine dropwise.
-
Continue stirring at 90 °C for another 24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 7-bromothieno[3,2-d]pyrimidin-2,4-dione.
Step 3: Improved Synthesis of this compound
This protocol is based on the improved method described by Temburnikar et al.
-
To a round-bottom flask, add 7-bromothieno[3,2-d]pyrimidin-2,4-dione and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Add an excess of phosphorus oxychloride (POCl₃).
-
Heat the reaction mixture to reflux and stir for several hours (monitor by TLC until the starting material is consumed).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.
Visualizations
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Troubleshooting Logic for Bromination Step
Caption: Troubleshooting decision tree for the bromination step.
References
Technical Support Center: 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Purity After Initial Work-up | Incomplete reaction or presence of highly soluble impurities. | - Ensure the reaction has gone to completion using TLC analysis before starting the work-up. - Perform a thorough aqueous wash to remove any inorganic salts or water-soluble byproducts. - Consider an additional extraction step with a different organic solvent to selectively remove certain impurities. |
| Product is an Oil or Gummy Solid | Presence of residual solvent or impurities preventing crystallization. | - Ensure the product is thoroughly dried under high vacuum to remove all solvent residues. - Try triturating the crude product with a non-polar solvent (e.g., hexanes, pentane) to induce solidification and remove non-polar impurities. - If the product is intended to be a solid, the oily nature strongly suggests the presence of impurities that need to be removed by chromatography. |
| Difficulty Removing a Persistent Impurity | The impurity has similar polarity to the desired product. | - For recrystallization, try using a mixed solvent system to fine-tune the solubility of the product versus the impurity. - For column chromatography, use a shallow gradient of the eluent to improve separation. It may be necessary to try different solvent systems. - Consider if the impurity could be a regioisomer or a related halogenated species and tailor the purification strategy accordingly. |
| Low Recovery from Recrystallization | The product is too soluble in the chosen solvent, or too much solvent was used. | - Select a solvent or solvent system in which the product has high solubility at elevated temperatures but low solubility at room temperature or below. - Use the minimum amount of hot solvent required to dissolve the crude product. - After dissolving, allow the solution to cool slowly to room temperature and then cool further in an ice bath or refrigerator to maximize crystal formation. |
| Co-elution of Product and Impurity during Column Chromatography | The chosen eluent system does not provide adequate separation. | - Modify the polarity of the eluent system. For normal phase silica gel chromatography, a common starting point for compounds of this nature is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). - Try a different stationary phase if available (e.g., alumina). - Perform a step-wise gradient elution to better resolve the components. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended purification techniques for crude this compound?
A1: The two primary purification techniques for this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities present. For crude material with a relatively high purity, recrystallization can be an efficient method to obtain a highly pure product. If the crude product contains multiple impurities or impurities with similar polarity to the product, column chromatography is generally more effective.
Q2: Which solvent systems are recommended for the recrystallization of this compound?
Q3: What is a suggested eluent system for column chromatography of this compound?
A3: For column chromatography on silica gel, a typical starting point for chlorinated heterocyclic compounds is a mixture of a non-polar and a moderately polar solvent. A gradient of ethyl acetate in hexanes or dichloromethane in hexanes is a common choice. The exact ratio should be determined by thin-layer chromatography (TLC) analysis to achieve good separation between the product and any impurities.
Q4: What are the potential impurities I should be aware of during the synthesis and purification?
A4: While the specific impurities for the synthesis of this compound are not detailed in the provided search results, common impurities in similar syntheses can include:
-
Starting materials: Unreacted precursors.
-
Over-brominated or under-brominated species: Compounds with more than one bromine atom or no bromine atom.
-
Isomers: Regioisomers formed during the synthesis.
-
Hydrolysis products: Where one or both of the chloro groups are replaced by a hydroxyl group.
Q5: How can I monitor the purity of my fractions during column chromatography?
A5: Thin-layer chromatography (TLC) is the most common method for monitoring the purity of fractions. Spot a small amount of each fraction onto a TLC plate and elute with the same solvent system used for the column. The desired product should appear as a single spot with a consistent Rf value in the pure fractions when visualized under UV light.
Experimental Protocols
Disclaimer: The following protocols are based on methods for structurally similar compounds and may require optimization for this compound.
Protocol 1: Recrystallization from a Mixed Solvent System
This protocol is adapted from the purification of 2,4-Dichlorothieno[3,2-d]pyrimidine.[1]
-
Dissolution: Place the crude this compound in a clean Erlenmeyer flask. Add a minimal amount of the hot solvent mixture (e.g., ethyl alcohol/chloroform) dropwise while stirring and heating until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, further cool the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The gradient should be chosen based on prior TLC analysis.
-
Fraction Collection: Collect fractions in test tubes or other suitable containers.
-
Purity Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
Data Presentation
| Parameter | Value | Compound | Source |
| Purity after Recrystallization | >99.5% | 2,4-Dichlorothieno[3,2-d]pyrimidine | [1] |
Note: This data is for a structurally related compound and serves as a benchmark for what may be achievable for this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
Common side reactions in the synthesis of 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common synthetic pathway involves a two-step process. The first step is the bromination of a suitable thieno[3,2-d]pyrimidine precursor, followed by the chlorination of the resulting dione. A typical starting material is thieno[3,2-d]pyrimidine-2,4-dione, which is first brominated to 7-bromothieno[3,2-d]pyrimidine-2,4-dione. This intermediate is then chlorinated using a reagent like phosphorus oxychloride (POCl₃) to yield the final product.
Q2: What are the critical parameters in the chlorination step?
The chlorination step is crucial and requires careful control of reaction conditions. Key parameters include the choice of chlorinating agent (POCl₃ is common), the use of a base (such as N,N-dimethylaniline, diisopropylethylamine, or pyridine), reaction temperature, and reaction time. Excess POCl₃ is often used to drive the reaction to completion, but this can complicate the workup procedure.[1][2]
Q3: Are there any known stable intermediates that can be isolated during the chlorination process?
During the chlorination of pyrimidinones with POCl₃, phosphorylated intermediates can be formed. These intermediates are generally reactive and are converted to the final chlorinated product under the reaction conditions. However, incomplete reaction can lead to their presence in the crude product mixture.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a standard method for monitoring the reaction's progress. By comparing the TLC profile of the reaction mixture with that of the starting material and the expected product, you can determine the extent of the conversion. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | 1. Incomplete chlorination. 2. Hydrolysis of the product during workup. 3. Sub-optimal reaction temperature or time. 4. Inefficient bromination in the preceding step. | 1. Increase the amount of POCl₃ or add PCl₅ to the reaction mixture for a more potent chlorinating system.[3] Ensure the base is dry and added correctly. 2. Perform the aqueous workup at low temperatures (e.g., on an ice bath) and quickly. Ensure the organic extracts are thoroughly dried before solvent evaporation. 3. Optimize the reaction temperature and time based on TLC monitoring. 4. Ensure the bromination reaction goes to completion before proceeding to the chlorination step. |
| Presence of Impurities in the Final Product | 1. Starting Material: Unreacted 7-bromothieno[3,2-d]pyrimidin-2,4-dione. 2. Mono-chlorinated species: Incomplete chlorination leading to 7-bromo-2-chloro-thieno[3,2-d]pyrimidin-4-one or 7-bromo-4-chloro-thieno[3,2-d]pyrimidin-2-one. 3. Over-brominated products: Formation of di-bromo species. 4. Hydrolyzed product: 7-Bromo-2-chloro-4-hydroxythieno[3,2-d]pyrimidine or 7-Bromo-4-chloro-2-hydroxythieno[3,2-d]pyrimidine due to exposure to water. | 1. Purify the crude product using column chromatography or recrystallization. 2. Drive the chlorination to completion by increasing reaction time, temperature, or using a stronger chlorinating agent. Purify via chromatography. 3. Control the stoichiometry of the brominating agent carefully. Use a less reactive brominating agent or milder conditions. 4. Minimize contact with water during workup and purification. Use anhydrous solvents. |
| Difficult Workup | 1. Quenching of excess POCl₃ can be highly exothermic and produce hazardous byproducts.[1] 2. Formation of a thick, difficult-to-handle reaction mixture. | 1. Add the reaction mixture slowly to ice-water with vigorous stirring. Perform this step in a well-ventilated fume hood. 2. Dilute the reaction mixture with a suitable inert solvent before quenching. |
| Inconsistent Bromination | 1. Reaction conditions (solvent, temperature) affecting the selectivity of bromination. | 1. The choice of solvent can influence the position of bromination on heterocyclic systems.[4] Standardize the solvent and temperature for consistent results. |
Experimental Protocols
Synthesis of this compound
Step 1: Bromination of thieno[3,2-d]pyrimidine-2,4-dione (Illustrative)
A detailed, specific protocol for this step was not found in the search results. However, a general approach would involve reacting thieno[3,2-d]pyrimidine-2,4-dione with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like N,N-dimethylformamide (DMF) or acetic acid. The reaction progress would be monitored by TLC until the starting material is consumed.
Step 2: Chlorination of 7-bromothieno[3,2-d]pyrimidin-2,4-dione
To a suspension of 7-bromothieno[3,2-d]pyrimidin-2,4-dione in phosphorus oxychloride (POCl₃), a tertiary amine base such as N,N-dimethylaniline or diisopropylethylamine is added. The reaction mixture is heated to reflux (typically around 105-110 °C) for several hours. The progress of the reaction is monitored by TLC. Upon completion, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched with ice-water and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be further purified by column chromatography or recrystallization.
Visualizations
Synthetic Pathway
References
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. indianchemicalsociety.com [indianchemicalsociety.com]
- 4. Selective bromination of 2,5-bis(2-thienyl)pyrroles and solid-state polymerization through the β-carbon of pyrrole - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Suzuki Reaction Conditions for Halogenated Thienopyrimidines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling of halogenated thienopyrimidines. Thienopyrimidines are a vital class of heterocyclic compounds in medicinal chemistry, and their successful functionalization via Suzuki coupling is often a critical step in the synthesis of novel therapeutic agents.
This resource moves beyond simple protocols to explain the underlying principles governing reaction outcomes, empowering you to diagnose issues and rationally design optimal conditions for your specific substrates.
Frequently Asked Questions (FAQs)
Here we address common initial questions regarding the Suzuki coupling of halogenated thienopyrimidines.
Q1: Why is the Suzuki coupling of halogenated thienopyrimidines often challenging?
A1: The challenge arises from the electronic nature of the thienopyrimidine core. As an electron-deficient heteroaromatic system, it is more susceptible to certain side reactions. The nitrogen atoms within the pyrimidine ring can also coordinate with the palladium catalyst, potentially altering its reactivity and leading to lower yields or catalyst deactivation.[1][2]
Q2: Which halogen (Cl, Br, I) is the best leaving group for this reaction?
A2: Generally, the reactivity order for the oxidative addition step in the Suzuki reaction is I > Br > Cl.[1][3] However, for electron-deficient heteroaromatics like thienopyrimidines, aryl and heteroaryl iodides can be more prone to a dehalogenation side reaction, where the halogen is replaced by a hydrogen atom.[1][4][5] Therefore, while chloro-thienopyrimidines are the least reactive and may require more forcing conditions, bromo-thienopyrimidines often provide a good balance of reactivity and stability, making them a common starting point.[4][5]
Q3: What is the general mechanism for the Suzuki-Miyaura coupling?
A3: The catalytic cycle involves three main steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the thienopyrimidine.
-
Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium center, a step that is facilitated by a base.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the final product and regenerating the Pd(0) catalyst.[6]
Troubleshooting Guide: Common Issues & Solutions
This section provides a systematic approach to troubleshooting common problems encountered during the Suzuki coupling of halogenated thienopyrimidines.
Issue 1: Low or No Conversion of Starting Material
This is one of the most frequent challenges. A systematic evaluation of the reaction components is crucial for diagnosis.
Q: My reaction shows little to no consumption of the halogenated thienopyrimidine. What are the potential causes and how can I troubleshoot this?
A: Low or no conversion in a Suzuki-Miyaura coupling reaction with these substrates can stem from several factors, primarily related to catalyst activity and the reactivity of the coupling partners.[7]
Troubleshooting Steps:
-
Catalyst and Ligand Choice: The combination of the palladium source and the phosphine ligand is critical. For electron-deficient and sterically hindered substrates like thienopyrimidines, bulky, electron-rich phosphine ligands are often necessary to promote the key steps of the catalytic cycle.[8][9]
-
Recommendation: If using a standard ligand like PPh₃ fails, consider switching to more advanced biaryl phosphine ligands such as SPhos or XPhos.[8] These are known to be highly effective for a broad range of challenging substrates.[8][9] Pre-catalysts, where the active Pd(0) species is readily formed, can also be more effective.[1]
-
-
Reaction Temperature: Insufficient temperature can lead to a sluggish reaction.
-
Solvent and Base Combination: The choice of solvent and base significantly impacts the reaction.[10] The base is crucial for activating the boronic acid for transmetalation.[11]
-
Purity of Reagents: Ensure the boronic acid or ester is of high purity and reactivity.[1] Boronic acids can be prone to degradation.
Issue 2: Significant Formation of Side Products
The appearance of unexpected products in your reaction mixture can significantly reduce the yield of the desired compound.
A. Dehalogenation (Hydrodehalogenation)
Q: I am observing a significant amount of the thienopyrimidine where the halogen has been replaced by a hydrogen atom. How can I minimize this?
A: Dehalogenation is a common side reaction where the organic halide is reduced.[1][3] This occurs when a palladium-hydride (Pd-H) species is formed, which can then undergo reductive elimination with the thienopyrimidine group.[1]
Factors Influencing Dehalogenation & Mitigation Strategies:
-
Halogen Choice: As mentioned, iodides are most prone to dehalogenation, followed by bromides and then chlorides.[1][4] If dehalogenation is a major issue with an iodo-thienopyrimidine, switching to the bromo- or chloro- analog is a primary strategy.[4][5]
-
Source of Hydride: The Pd-H species can form from reactions with bases, solvents (like alcohols), or trace water.[1]
-
Reaction Conditions: High temperatures and long reaction times can favor dehalogenation.[3]
-
Recommendations:
-
Use anhydrous solvents and reagents if possible.
-
Consider using a weaker base or a non-hydridic base.
-
Optimize the reaction time and temperature to find a balance where the desired coupling proceeds efficiently without significant dehalogenation.
-
B. Homocoupling of Boronic Acid
Q: My analysis shows a byproduct corresponding to the dimer of my boronic acid. What causes this and how can it be prevented?
A: Homocoupling of two boronic acid molecules is often caused by the presence of Pd(II) species and oxygen in the reaction mixture.[13]
Prevention Strategies:
-
Thorough Degassing: It is crucial to remove dissolved oxygen from the reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 10-15 minutes or by using several freeze-pump-thaw cycles.[1]
-
Use of Pd(0) Catalyst: Starting with a Pd(0) source (e.g., Pd(PPh₃)₄) or a pre-catalyst that readily generates the active Pd(0) species can minimize the presence of initial Pd(II).
-
Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess should be avoided as it can increase the likelihood of homocoupling.
C. Protodeborylation
Q: I suspect my boronic acid is decomposing before it can couple. How can I confirm and prevent this?
A: Protodeborylation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is particularly an issue with heteroaryl boronic acids and is often facilitated by aqueous basic conditions.[13]
Mitigation Strategies:
-
Use of Boronic Esters: Pinacol esters or MIDA boronates are generally more stable than the corresponding boronic acids and can be used to slowly release the boronic acid in situ.[13][14]
-
Anhydrous Conditions: If possible, running the reaction under anhydrous conditions can suppress protodeborylation.
-
Organotrifluoroborates: Potassium organotrifluoroborate salts (R-BF₃K) are another class of stable boron reagents that can be used. Their hydrolysis to the active boronic acid can be controlled, minimizing side reactions.[15][16]
Data & Protocols
Table 1: Recommended Starting Conditions for Screening
This table provides a set of validated starting points for optimizing the Suzuki coupling of a halogenated thienopyrimidine.
| Parameter | Condition A | Condition B | Condition C |
| Pd Source | Pd₂(dba)₃ (2 mol%) | Pd(PPh₃)₄ (5 mol%) | XPhos Pd G3 (2 mol%) |
| Ligand | SPhos (4 mol%) | - | - |
| Base | K₃PO₄ (2.0 eq) | K₂CO₃ (2.0 eq) | Cs₂CO₃ (2.0 eq) |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (4:1) | THF/H₂O (4:1) |
| Temperature | 80-100 °C | 90-110 °C | 80 °C |
| Atmosphere | Inert (Argon/Nitrogen) | Inert (Argon/Nitrogen) | Inert (Argon/Nitrogen) |
General Experimental Protocol
This protocol is a general guideline and requires optimization for specific substrates.[7]
-
Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere (e.g., argon or nitrogen), add the halogenated thienopyrimidine (1.0 equiv.), the arylboronic acid or ester (1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., SPhos). If using a pre-catalyst, add it directly.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Degassing: Further degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing Key Concepts
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura coupling reaction.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Decision Tree
Use this flowchart to systematically diagnose and resolve low-yielding Suzuki reactions.
Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Regioselectivity in Thienopyrimidine Substitution Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thienopyrimidine scaffolds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in controlling regioselectivity during substitution reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common factors influencing regioselectivity in thienopyrimidine substitution reactions?
A1: The regioselectivity of substitution reactions on the thienopyrimidine core is a complex interplay of electronic and steric factors. Key influences include:
-
Inherent reactivity of the thienopyrimidine isomer: The position of the nitrogen atoms and the fusion of the thiophene and pyrimidine rings create distinct electronic landscapes for different isomers (e.g., thieno[3,2-d]pyrimidine vs. thieno[2,3-d]pyrimidine).
-
Nature of the reaction: The type of reaction, such as electrophilic aromatic substitution, nucleophilic aromatic substitution (SNAr), or transition-metal-catalyzed cross-coupling, will favor different positions.
-
Catalyst and Ligand: In cross-coupling reactions, the choice of the palladium catalyst and its coordinating ligand can dramatically influence which position is functionalized.[1][2] For instance, the nature of the palladium catalyst can control whether C-H arylation occurs at the C5 or C6 position of thieno[2,3-d]pyrimidines.[1][2]
-
Reaction Conditions: Parameters such as solvent, temperature, and the base used can alter the reactivity of the substrate and the catalyst, thereby affecting the regiochemical outcome.[3]
-
Substituents: Existing substituents on the thienopyrimidine ring can direct incoming groups to specific positions through steric hindrance or electronic effects.
Q2: Which positions on the thienopyrimidine ring are generally most reactive?
A2: The reactivity of different positions is highly dependent on the reaction type:
-
C-H Activation/Arylation: For thieno[3,2-d]pyrimidines, direct C-H arylation can be selectively achieved at the C2 and C3 positions of the thiophene ring.[3][4][5] In the case of thieno[2,3-d]pyrimidines, palladium-catalyzed C-H arylations can be directed to either the C5 or C6 position depending on the reaction conditions.[1][2]
-
Nucleophilic Aromatic Substitution (SNAr): In di-halogenated pyrimidines, the C4 position is generally more susceptible to nucleophilic attack than the C2 position.[6] However, this selectivity can be inverted. For 2,4-dichloropyrimidines with an electron-withdrawing group at C5, tertiary amine nucleophiles show excellent selectivity for the C2 position.[7]
-
Suzuki-Miyaura Coupling: For di- and tri-halogenated pyrimidines and their fused analogs, the relative reactivity of the halogenated positions often dictates the regioselectivity. In 2,4,6-trihalogenopyrido[2,3-d]pyrimidines, for example, a regioselective Suzuki-Miyaura coupling can be achieved.[8][9]
Q3: How can I achieve selective functionalization of a di-halogenated thienopyrimidine?
A3: Selective functionalization can be achieved by exploiting the differential reactivity of the halogenated positions. For instance, in 2,4-dichlorothieno[3,2-d]pyrimidine, the C4-chloro group is generally more reactive towards nucleophilic substitution.[10] A sequential approach is often effective: the first reaction is performed under conditions that favor substitution at the more reactive position, followed by a second reaction under more forcing conditions or with a different catalytic system to functionalize the remaining position.[11][12]
Troubleshooting Guides
Problem 1: Poor or incorrect regioselectivity in palladium-catalyzed C-H arylation of thieno[3,2-d]pyrimidine.
| Possible Cause | Troubleshooting Step |
| Incorrect catalyst or ligand choice. | For C2-arylation, ensure you are using an appropriate palladium source like Pd(OAc)2. The choice of ligand, or even running the reaction ligandless, can be critical.[3] |
| Suboptimal reaction temperature. | Temperature can be a key factor in controlling selectivity. Optimization studies have shown that specific temperatures can favor one isomer over another. |
| Inappropriate base or solvent. | The base (e.g., K2CO3, KOAc) and solvent play a crucial role. Screen different combinations to find the optimal conditions for your desired regioselectivity.[3] |
| Interference from other functional groups. | Substituents on the pyrimidine ring can influence the electronic properties of the thiophene C-H bonds. For example, a chlorine atom at C4 can be substituted with an amine prior to C-H activation to alter the reactivity.[3][4] |
Problem 2: Lack of selectivity in Suzuki-Miyaura coupling of a di-halogenated thienopyrimidine.
| Possible Cause | Troubleshooting Step |
| Inappropriate palladium catalyst and ligand. | The choice of palladium precatalyst and ligand is crucial for differentiating between two halogenated sites. Sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to favor coupling at the C4 position of 2,4-dichloropyridines. |
| Reaction conditions favor multiple site reactivity. | Lowering the reaction temperature or using a milder base may increase selectivity. A careful optimization of reaction parameters is often necessary. |
| Similar reactivity of the C-X bonds. | If the electronic and steric environments of the two halogen atoms are very similar, achieving high selectivity can be challenging. Consider a sequential SNAr and Suzuki coupling strategy if applicable.[11][12] |
Data Presentation
Table 1: Optimization of Pd-Catalyzed Direct C-H Arylation at C-2 of 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine [3]
| Entry | Pd(OAc)2 (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | 5 | None | K2CO3 (2) | DMA | 130 | 65 |
| 2 | 10 | None | K2CO3 (2) | DMA | 130 | 78 |
| 3 | 10 | None | KOAc (3) | DMA | 130 | 85 |
| 4 | 10 | None | KOAc (3) | Dioxane | 100 | 40 |
| 5 | 10 | PPh3 | KOAc (3) | DMA | 130 | 20 |
Reaction conditions: 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine, bromobenzene, base, solvent, under argon for 24h.
Table 2: Regioselective C-H Arylation of Thieno[2,3-d]pyrimidine [1][2]
| Position | Coupling Partner | Catalyst System | Key Condition | Regioselectivity |
| C6 | Aryl iodides | Pd(OAc)2/AgOTf/TFA | - | Excellent |
| C5 | Aryl boronic acids | Cationic Palladium Catalyst | - | Excellent |
Experimental Protocols
Protocol 1: General Procedure for Pd-Catalyzed Direct C-H Arylation at the C-2 Position of 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine [3]
-
To a sealed tube, add 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine (1.0 equiv.), aryl bromide (1.2 equiv.), Pd(OAc)2 (10 mol%), and KOAc (3.0 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMA as the solvent.
-
Seal the tube and heat the reaction mixture at 130 °C for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na2SO4.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Sequential SNAr and Suzuki Coupling for the Synthesis of Di-substituted Thieno[3,2-d]pyrimidines [11][12]
Step 1: SNAr Reaction
-
Dissolve the starting 2,4-dichlorothieno[3,2-d]pyrimidine in a suitable solvent such as THF or DMF.
-
Add the secondary amine nucleophile (1.0-1.2 equiv.) and a base like DIPEA or K2CO3.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Purify the mono-substituted product by column chromatography.
Step 2: Suzuki-Miyaura Coupling
-
To a reaction vessel, add the mono-substituted thienopyrimidine from Step 1, the arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)), and a base (e.g., Na2CO3 or K3PO4).
-
Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.
-
Degas the mixture by bubbling with argon for 15-20 minutes.
-
Heat the reaction to reflux until the starting material is consumed (monitor by TLC).
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify the final di-substituted product by column chromatography.
Visualizations
References
- 1. Rapid Access to Kinase Inhibitor Pharmacophores by Regioselective C-H Arylation of Thieno[2,3- d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Stability and degradation of 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and integrity of this compound, it is recommended to store the compound in a cool, dark, and dry place under an inert atmosphere. Long-term storage at 2-8°C is advisable to minimize degradation.[1] The compound is a solid and should be handled in a well-ventilated area.
Q2: What are the known or potential degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, halogenated heterocyclic compounds can be susceptible to several degradation mechanisms under stress conditions. Given its structure, potential degradation pathways may include:
-
Hydrolysis: The chloro-substituents on the pyrimidine ring are potential sites for hydrolysis, especially under acidic or basic conditions. This could lead to the formation of hydroxylated or ring-opened byproducts. The pyrimidine ring itself, while relatively stable, can be prone to hydrolysis under harsh conditions.[2][3]
-
Photodegradation: Exposure to UV or visible light may induce degradation. Bromo-substituted heterocycles can be particularly susceptible to photolytic cleavage of the carbon-bromine bond.[4]
-
Thermal Degradation: At elevated temperatures, halogenated organic compounds can decompose. For brominated compounds, this can result in the formation of brominated aromatic byproducts.
-
Oxidation: The thiophene and pyrimidine rings may be susceptible to oxidation, potentially leading to the formation of N-oxides, S-oxides, or other oxidized species.
Q3: I am observing unexpected peaks in my HPLC analysis. What could be the cause?
A3: The appearance of unexpected peaks in your HPLC chromatogram can be attributed to several factors:
-
Degradation: The compound may be degrading under your experimental or storage conditions. Review the handling and storage procedures to ensure they align with the recommended guidelines. Consider performing a forced degradation study to identify potential degradation products.
-
Impurities: The unexpected peaks could be impurities from the synthesis of this compound. It is advisable to obtain a certificate of analysis from the supplier to identify known impurities.
-
Contamination: Contamination from solvents, glassware, or other reagents can introduce extraneous peaks. Ensure high-purity solvents and meticulous cleaning of all equipment.
-
HPLC System Issues: Problems with the HPLC system, such as air bubbles, leaks, or a contaminated column, can also lead to artifactual peaks. A systematic troubleshooting of the HPLC system is recommended.
Troubleshooting Guides
Guide 1: Investigating Compound Degradation
If you suspect that this compound is degrading during your experiments, a systematic forced degradation study can help identify the cause and nature of the degradation.
Objective: To determine the stability of the compound under various stress conditions and to identify potential degradation products.
Experimental Workflow:
References
- 1. Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine_Chemicalbook [chemicalbook.com]
- 2. journaljpri.com [journaljpri.com]
- 3. ajrconline.org [ajrconline.org]
- 4. Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Estimation of Teneligliptin and Metformin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Thienopyrimidine Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of catalyst impurities from thienopyrimidine products.
Frequently Asked Questions (FAQs)
Q1: Why is it often difficult to remove palladium catalyst residues from thienopyrimidine products?
A1: The thienopyrimidine scaffold contains both sulfur and nitrogen atoms, which are Lewis basic. These heteroatoms can act as strong ligands, coordinating with palladium species. This coordination can increase the solubility of the palladium catalyst in the reaction mixture, making its removal by simple filtration or standard purification techniques challenging.
Q2: What are the most common methods for removing residual palladium from thienopyrimidine products?
A2: The most common and effective methods for removing palladium residues from heterocyclic compounds like thienopyrimidines include:
-
Adsorption: Using solid-supported materials with a high affinity for palladium. Activated carbon is a cost-effective option, and specialized metal scavengers, such as those with thiol or trimercaptotriazine functional groups on a silica or polymer support, offer higher selectivity.[1][2]
-
Crystallization: Purifying the solid thienopyrimidine product by recrystallization can effectively leave palladium impurities behind in the mother liquor.
-
Chromatography: Column chromatography is a widely used method for purifying thienopyrimidine compounds and can significantly reduce palladium levels.[3]
-
Filtration: This method is primarily effective for removing heterogeneous catalysts like palladium on carbon (Pd/C) or palladium that has precipitated from the solution. Using a filter aid like Celite can improve efficiency.[4]
Q3: What are the typical regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
A3: Regulatory agencies like the International Council for Harmonisation (ICH) have stringent guidelines for elemental impurities. For palladium, the permitted daily exposure (PDE) is 100 µ g/day , which often translates to a concentration limit of 10 parts per million (ppm) in the final drug substance, depending on the maximum daily dose of the drug.[5]
Q4: Can activated carbon be used for palladium removal, and what are its limitations?
A4: Yes, activated carbon is a widely used and cost-effective adsorbent for palladium removal.[1] However, a significant drawback is its lack of selectivity. It can adsorb the desired thienopyrimidine product along with the palladium, potentially leading to a reduction in the final yield.[1][2]
Troubleshooting Guide
This section addresses common issues encountered during the removal of catalyst impurities from thienopyrimidine products and provides step-by-step solutions.
Issue 1: High levels of residual palladium detected after purification.
-
Possible Cause 1: Inefficient removal method for the specific palladium species.
-
Solution: The choice of removal method should consider the nature of the palladium species (e.g., Pd(0) vs. Pd(II), homogeneous vs. heterogeneous). For soluble palladium species, adsorption using scavengers or activated carbon is generally more effective than simple filtration.
-
-
Possible Cause 2: Strong coordination of palladium to the thienopyrimidine product.
-
Solution: Employ a high-affinity scavenger with functional groups like thiols or trimercaptotriazine that can compete with the product for palladium binding.[1] Consider optimizing the scavenging conditions by increasing the temperature or extending the reaction time.
-
-
Possible Cause 3: Incomplete precipitation of a heterogeneous catalyst.
-
Solution: If using a heterogeneous catalyst like Pd/C, ensure that the reaction conditions at the end of the synthesis promote its precipitation. After the reaction, filtering the mixture through a pad of Celite can help remove fine catalyst particles.[4]
-
Issue 2: Significant loss of thienopyrimidine product during purification.
-
Possible Cause 1: Non-specific adsorption of the product onto activated carbon.
-
Solution: Reduce the amount of activated carbon used to the minimum effective quantity. Alternatively, screen different types of activated carbon, as their surface properties can vary. Consider switching to a more selective palladium scavenger that has a lower affinity for your product.[2]
-
-
Possible Cause 2: Co-precipitation of the product with the catalyst.
-
Solution: Adjust the solvent system or pH to increase the solubility of your product while minimizing the solubility of the palladium species before filtration.
-
-
Possible Cause 3: Product degradation during prolonged purification steps.
-
Solution: Monitor the stability of your thienopyrimidine product under the purification conditions. If degradation is observed, try to shorten the exposure time or use milder conditions.
-
Data Presentation
The following table summarizes the efficiency of different palladium removal methods from compounds structurally related to thienopyrimidines, as reported in the literature.
| Compound Type | Initial Pd (ppm) | Purification Method | Final Pd (ppm) | Reference |
| Heterocyclic Intermediate | 300 | Activated Charcoal (Darco KB-B) | <1 | [1] |
| Faropenem Sodium Salt | 1550 | Polystyrene-bound TMT | 3 | [1] |
| Negishi Coupling Product | 328 | Polychelated Resin (PCR-B2) | 4 | [1] |
Experimental Protocols
Protocol 1: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude thienopyrimidine product in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Toluene).[1][2]
-
Carbon Addition: Add activated carbon to the solution. A typical starting amount is 5-10% by weight relative to the crude product.[2]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[1][2]
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. A thick Celite pad is recommended to prevent fine carbon particles from passing through.[2]
-
Washing: Wash the Celite pad with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or another sensitive analytical technique.
Protocol 2: Palladium Removal Using a Solid-Supported Scavenger
-
Dissolution: Dissolve the crude thienopyrimidine product in an appropriate organic solvent.
-
Scavenger Addition: Add the selected solid-supported palladium scavenger (e.g., silica-thiol or polymer-bound trimercaptotriazine). The amount of scavenger will depend on the specific product and the initial palladium concentration, but a starting point of 2-5 equivalents relative to the palladium catalyst is common.
-
Agitation: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4 to 16 hours. Optimization of time and temperature may be required.[2]
-
Filtration: Filter the mixture through a suitable filter to remove the solid scavenger.
-
Washing: Wash the filter cake with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Analysis: Quantify the residual palladium in the purified product.
Visualizations
Caption: Troubleshooting logic for catalyst removal.
Caption: General workflow for catalyst removal.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Scale-up Synthesis of 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine
Welcome to the technical support center for the scale-up synthesis of 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for a successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and scalable approach involves a two-step synthesis. The first step is the formation of the heterocyclic core, 7-bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. This is typically achieved through the cyclization of a corresponding 2-aminothiophene derivative. The second step involves the chlorination of the dione intermediate using a dehydrative chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield the final product.
Q2: What are the most critical challenges encountered during the scale-up of this synthesis?
A2: The primary challenges during scale-up include:
-
Low Yields: Incomplete reactions or side-product formation can significantly reduce the overall yield.
-
Impurity Profile: The formation of closely related impurities can make purification difficult.
-
Reaction Control: Exothermic reactions, particularly during chlorination, can be difficult to manage on a larger scale.
-
Purification: Effective and scalable purification methods are necessary to achieve high purity of the final product.[1]
Q3: Are there any specific safety precautions to consider for this synthesis at scale?
A3: Yes, several safety precautions are crucial:
-
Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. All reactions and work-up procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn. Quenching of excess POCl₃ should be done carefully and at a controlled temperature.
-
Exothermic Reactions: The chlorination step is often exothermic. On a larger scale, it is essential to have efficient cooling and to control the rate of addition of reagents to prevent a runaway reaction.
-
Solvent Handling: Large volumes of solvents are used, so proper grounding and ventilation are necessary to avoid the buildup of static electricity and solvent vapors.
Troubleshooting Guide
This section provides solutions to common problems you may encounter during the synthesis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield in the formation of 7-bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | Incomplete cyclization of the 2-aminothiophene precursor. | - Ensure the starting materials are pure and dry.- Optimize the reaction temperature and time.- Consider using a different cyclization agent or catalyst. |
| Side reactions, such as decarboxylation of the starting material. | - Use milder reaction conditions.- Investigate alternative synthetic routes to the dione precursor. | |
| Incomplete chlorination of the dione intermediate | Insufficient amount of chlorinating agent (POCl₃). | - Increase the molar excess of POCl₃.- Ensure the POCl₃ is of high purity and not partially hydrolyzed. |
| Reaction temperature is too low or reaction time is too short. | - Gradually increase the reaction temperature, monitoring for decomposition.- Extend the reaction time and monitor the progress by TLC or HPLC. | |
| Poor solubility of the dione in the reaction medium. | - Consider the use of a co-solvent, although a solvent-free reaction is often preferred for scale-up.[2] | |
| Formation of significant impurities during chlorination | Overheating or prolonged reaction time leading to decomposition. | - Maintain strict temperature control.- Optimize the reaction time to maximize conversion while minimizing degradation. |
| Presence of moisture in the reaction. | - Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). | |
| Side reactions with the bromine substituent. | - This is less common, but if observed, consider milder chlorinating agents or protecting group strategies. | |
| Difficulty in purifying the final product | Presence of unreacted starting material or partially chlorinated intermediates. | - Optimize the chlorination reaction to drive it to completion.- Use a multi-step purification process, such as a combination of crystallization and column chromatography. |
| Co-elution of impurities during column chromatography. | - Experiment with different solvent systems for chromatography.- Consider a final recrystallization step. A mixed solvent system of ethyl alcohol and chloroform has been reported to be effective for purifying similar compounds.[1] |
Experimental Protocols
Step 1: Synthesis of 7-Bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
A common precursor for this step is a 2-amino-4-bromothiophene-3-carboxylate or a related amide. The cyclization can be achieved by heating with urea or a similar reagent.
Example Protocol (Conceptual - requires optimization for scale):
-
To a stirred suspension of 2-amino-4-bromothiophene-3-carboxamide (1.0 eq) in a suitable high-boiling solvent (e.g., diphenyl ether), add urea (1.5 eq).
-
Heat the mixture to 180-200 °C and maintain for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature, and dilute with a non-polar solvent (e.g., hexane) to precipitate the product.
-
Filter the solid, wash with the non-polar solvent, and dry under vacuum to obtain the crude 7-bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.
| Parameter | Value/Range | Notes |
| Starting Material | 2-amino-4-bromothiophene-3-carboxamide | Purity should be >98% |
| Reagent | Urea | 1.5 - 2.0 eq |
| Solvent | High-boiling point, inert solvent | e.g., Diphenyl ether, Sulfolane |
| Temperature | 180 - 200 °C | Monitor for decomposition |
| Reaction Time | 4 - 6 hours | Monitor by TLC/HPLC |
| Work-up | Precipitation, filtration, washing | |
| Expected Yield | 70 - 85% (crude) |
Step 2: Synthesis of this compound
This step involves the chlorination of the dione precursor. A solvent-free approach with phosphorus oxychloride is often preferred for scalability.
Example Protocol:
-
In a reactor equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place 7-bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (1.0 eq).
-
Add phosphorus oxychloride (POCl₃, 5-10 eq) to the reactor.
-
Slowly add N,N-diisopropylethylamine (DIPEA) or pyridine (1.5-2.0 eq) to the mixture while maintaining the temperature below 40 °C.
-
After the addition is complete, heat the mixture to reflux (around 110-120 °C) for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to pH 7-8.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
| Parameter | Value/Range | Notes |
| Starting Material | 7-bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | Must be dry |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | 5 - 10 eq |
| Base | N,N-diisopropylethylamine (DIPEA) or Pyridine | 1.5 - 2.0 eq |
| Temperature | Reflux (110 - 120 °C) | Control exothermic reaction during addition |
| Reaction Time | 2 - 4 hours | Monitor by TLC/HPLC |
| Work-up | Quenching, neutralization, extraction | Careful quenching of POCl₃ is critical |
| Purification | Column chromatography / Recrystallization | |
| Expected Yield | 80 - 95% |
Visualizations
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic for Chlorination Step
Caption: Troubleshooting logic for the chlorination of the dione intermediate.
References
Solubility of 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine in organic solvents
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine. Below you will find guidance on solubility, experimental protocols for determining solubility, and a troubleshooting guide to address common challenges encountered during its use in experimental settings.
Solubility Data
For illustrative purposes, a table summarizing the expected qualitative solubility in common laboratory solvents is provided below. This is based on general characteristics of similar heterocyclic compounds and should be confirmed experimentally.
| Solvent | Expected Qualitative Solubility | Temperature (°C) |
| Dimethyl Sulfoxide (DMSO) | Soluble | 25 |
| N,N-Dimethylformamide (DMF) | Soluble | 25 |
| Dichloromethane (DCM) | Sparingly Soluble | 25 |
| Chloroform | Sparingly Soluble | 25 |
| Ethyl Acetate | Sparingly Soluble | 25 |
| Methanol | Poorly Soluble / Insoluble | 25 |
| Ethanol | Poorly Soluble / Insoluble | 25 |
| Water | Insoluble | 25 |
Note: "Soluble" indicates that solutions of ≥1 mg/mL can likely be prepared. "Sparingly Soluble" suggests concentrations of 0.1-1 mg/mL may be achievable. "Poorly Soluble / Insoluble" indicates that achieving concentrations >0.1 mg/mL is unlikely. These are estimates and require experimental verification.
Experimental Protocols
To address the lack of specific solubility data, two standard experimental protocols are provided below to enable researchers to determine both the kinetic and thermodynamic solubility of this compound.
Protocol 1: Kinetic Solubility Determination
This method assesses the solubility of a compound from a concentrated stock solution (typically in DMSO) when diluted into an aqueous buffer. It is a high-throughput method useful for early-stage drug discovery.
Objective: To determine the concentration at which the compound precipitates when diluted from a DMSO stock into a buffer.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplate (clear bottom)
-
Plate reader capable of measuring turbidity (e.g., at 620 nm)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved by vortexing.
-
Serial Dilution: In the 96-well plate, perform a serial dilution of the DMSO stock solution into PBS. The final DMSO concentration should be kept constant and low (typically ≤1%).
-
Incubation: Cover the plate and incubate at room temperature (e.g., 25°C) for a set period (e.g., 2 hours), allowing for equilibration and potential precipitation.
-
Measurement: Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb light (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to the buffer-only control.
Protocol 2: Thermodynamic Solubility Determination
This method measures the equilibrium solubility of the compound, which is the true solubility in a given solvent.
Objective: To determine the saturation concentration of the compound in a solvent at equilibrium.
Materials:
-
This compound (solid powder)
-
Selected organic solvent (e.g., Ethanol, Ethyl Acetate)
-
Vials with screw caps
-
Shaker or rotator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantification: Carefully take an aliquot of the supernatant and dilute it with a suitable mobile phase. Determine the concentration of the dissolved compound using a validated HPLC method with a calibration curve.
-
Data Reporting: The determined concentration is the thermodynamic solubility, typically reported in µg/mL or mM.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise when working with this compound.
Q1: My compound precipitates when I dilute my DMSO stock into an aqueous buffer for my biological assay. What should I do?
A1: This is a common issue indicating that the kinetic solubility of your compound in the assay buffer has been exceeded.
-
Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of the compound in your assay to below its kinetic solubility limit.
-
Reduce DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally <0.5%), as higher concentrations of co-solvents can sometimes cause compounds to "crash out" upon dilution.[2]
-
Use a Different Co-Solvent: While DMSO is common, other co-solvents like DMF or ethanol could be tested for preparing stock solutions, though this may require re-validation of your assay.
-
Consider Formulation Strategies: For in vivo studies or more complex assays, formulation strategies such as the use of cyclodextrins or other excipients may be necessary to improve solubility.
Q2: I am seeing inconsistent results in my cell-based assays. Could this be related to solubility?
A2: Yes, poor solubility can lead to inconsistent and unreliable results.
-
Visual Inspection: Always visually inspect your assay plates for any signs of compound precipitation.
-
Prepare Fresh Solutions: Thienopyrimidine derivatives can be unstable in solution over time.[3] It is best practice to prepare fresh stock solutions from solid material for each experiment.
-
Sonication: Gentle sonication of the stock solution before use can help ensure it is fully dissolved. Be cautious with sonication time and power to avoid compound degradation.
Q3: How can I improve the dissolution of this compound in organic solvents?
A3: If you are having trouble dissolving the compound:
-
Gentle Warming: Gently warming the solution (e.g., to 30-40°C) can increase the rate of dissolution. Always check the compound's stability at elevated temperatures.
-
Vortexing and Sonication: Vigorous vortexing or brief periods of sonication can help break up solid aggregates and facilitate dissolution.
-
Solvent Selection: If solubility is a persistent issue, you may need to explore a wider range of solvents or solvent mixtures.
Visualization
The following diagram illustrates a general troubleshooting workflow for addressing solubility issues during experimental work.
Caption: A workflow for troubleshooting common solubility problems.
References
Preventing decomposition during functionalization of thienopyrimidines
Welcome to the Technical Support Center for Thienopyrimidine Functionalization. This resource is tailored for researchers, scientists, and professionals in drug development who are working with the thienopyrimidine scaffold. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to navigate common challenges and prevent decomposition during the chemical modification of this important heterocyclic system.
Frequently Asked Questions (FAQs)
Q1: What are the most common points of instability on the thienopyrimidine core during functionalization?
A1: The thienopyrimidine ring system is generally stable, but certain positions are more susceptible to side reactions or decomposition depending on the reaction conditions. The pyrimidine ring is electron-deficient and can be prone to nucleophilic attack, especially at positions 4 and 2 if they bear a good leaving group. The thiophene ring is more electron-rich and can be susceptible to electrophilic attack and oxidation. Strong acidic or basic conditions and high temperatures can promote hydrolysis or ring-opening, particularly if the ring is substituted with activating groups.
Q2: I am observing a low yield in my functionalization reaction. What are the general first steps to troubleshoot this?
A2: Low yields can stem from several factors. First, ensure the purity of your starting materials, as impurities can lead to unwanted side reactions. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidation of the electron-rich thiophene ring.[1] Consider if the reaction has gone to completion by monitoring it with TLC or LC-MS. If the reaction is sluggish, you might need to increase the temperature, prolong the reaction time, or consider microwave-assisted heating, which can often improve yields and reduce reaction times.[1] Finally, re-evaluate your reagent stoichiometry and the choice of solvent and catalyst.
Q3: Are there any protecting group strategies recommended for multistep synthesis involving thienopyrimidines?
A3: Yes, protecting group strategies are often necessary, especially for complex syntheses. If you have reactive functional groups on your substituents (e.g., amines, hydroxyls), they should be protected to avoid side reactions. For instance, a Boc group is commonly used for amines and can be removed under acidic conditions. Silyl ethers are often used to protect hydroxyl groups. The choice of protecting group will depend on the stability of the thienopyrimidine core to the deprotection conditions.
Q4: My 4-chlorothienopyrimidine precursor is difficult to handle and seems to decompose upon storage. How can I mitigate this?
A4: 4-Chlorothienopyrimidines are reactive intermediates and can be sensitive to moisture and light. It is best to use them immediately after preparation. If storage is necessary, it should be done under an inert atmosphere, in a desiccator, and protected from light. Any signs of discoloration may indicate decomposition.
Troubleshooting Guides
This section provides detailed troubleshooting for specific functionalization reactions.
Problem 1: Decomposition during Nucleophilic Aromatic Substitution (SNAr) at the 4-position
-
Symptom: Formation of a complex mixture of byproducts, discoloration of the reaction mixture, or isolation of a product that appears to be a ring-opened derivative.
-
Possible Cause 1: Harsh Reaction Conditions. High temperatures and strongly basic conditions can lead to the degradation of the thienopyrimidine ring.
-
Solution:
-
Use a milder base. If using strong bases like sodium hydride, consider switching to a carbonate base (e.g., K₂CO₃, Cs₂CO₃) or an organic base (e.g., DIPEA).
-
Lower the reaction temperature and extend the reaction time. Monitor the reaction progress carefully.
-
-
-
Possible Cause 2: Hydrolysis of the Product. If your nucleophile or product contains functional groups susceptible to hydrolysis (e.g., esters, amides), the workup or reaction conditions might be causing decomposition.
-
Solution:
-
Perform an aqueous workup under neutral or slightly acidic/basic conditions, and keep the temperature low.
-
If possible, use anhydrous solvents and reagents.
-
-
Problem 2: Side Reactions and Decomposition during Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
-
Symptom: Low yield of the desired coupled product, formation of homocoupled byproducts, dehalogenation of the starting material, or decomposition of the catalyst (palladium black formation).
-
Possible Cause 1: Catalyst Inactivation. The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst inhibition or decomposition.
-
Solution:
-
Choose an appropriate ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can often stabilize the catalyst and promote the desired reaction.
-
Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and pre-catalysts.
-
-
-
Possible Cause 2: Instability of Boronic Acid (Suzuki Coupling). Boronic acids can be unstable, especially at elevated temperatures, leading to protodeboronation (replacement of the boronic acid group with a hydrogen).
-
Solution:
-
Use fresh, high-purity boronic acid.
-
Consider using a more stable boronate ester (e.g., a pinacol ester).
-
Use anhydrous conditions to minimize protodeboronation.
-
-
-
Possible Cause 3: Base-Mediated Decomposition. The choice and amount of base are critical. An inappropriate base can lead to side reactions.
-
Solution:
-
Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The optimal base is often substrate-dependent.
-
-
Quantitative Data Summary
The following table summarizes the optimization of the Buchwald-Hartwig cross-coupling reaction between 6-bromo-2-tertbutylaminothieno[3,2-d]pyrimidin-4(3H)-one and p-toluidine. This data highlights how changes in catalyst, ligand, and base affect the reaction outcome.
| Entry | Pd (mol%) | Phosphine (mol%) | Base (Eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2 | 4 | 3 | Dioxane | 100 | 24 | 10 |
| 2 | 2 | 4 | 3 | Toluene | 100 | 24 | 20 |
| 3 | 2 | 4 | 3 | DMF | 100 | 24 | 30 |
| 4 | 2 | 8 | 3 | Dioxane | 100 | 24 | 45 |
| 5 | 5 | 10 | 3 | Dioxane | 100 | 18 | 60 |
| 6 | 5 | 10 | 5 | Dioxane | 100 | 18 | 75 |
| 7 | 5 | 10 (XPhos) | 5 | Dioxane | 100 | 1 | >95 |
| 8 | 2.5 | 5 (XPhos) | 3 | Dioxane | 100 | 2 | >95 |
Data adapted from a study on the functionalization of a thienopyrimidine core.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) on 4-Chlorothienopyrimidines
This protocol describes a general method for the substitution of the chlorine atom at the 4-position of a thienopyrimidine with an amine nucleophile.[2]
Materials:
-
4-Chlorothienopyrimidine derivative (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of the 4-chlorothienopyrimidine derivative in DMF, add the amine nucleophile and the base.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aminothienopyrimidine derivative.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of 4-Chlorothienopyrimidines
This protocol provides a general framework for the palladium-catalyzed Suzuki-Miyaura coupling of a 4-chlorothienopyrimidine with a boronic acid.
Materials:
-
4-Chlorothienopyrimidine derivative (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Ethyl acetate
-
Brine
Procedure:
-
In a reaction vessel, combine the 4-chlorothienopyrimidine derivative, the boronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Purge the vessel with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography to yield the desired coupled product.
Visualizations
Caption: A decision tree for troubleshooting decomposition during thienopyrimidine functionalization.
Caption: A generalized workflow for achieving stable functionalization of the thienopyrimidine scaffold.
References
Workup procedures for reactions involving 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites on this compound?
The primary reactive sites on this compound are the two chlorine atoms at the C2 and C4 positions of the pyrimidine ring, and the bromine atom at the C7 position of the thiophene ring. The chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom is suitable for metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings.
Q2: Which chlorine atom is more reactive in nucleophilic aromatic substitution (SNAr) reactions?
In general, for 2,4-dichloropyrimidines, the C4 position is more susceptible to nucleophilic attack than the C2 position. This is due to the electronic properties of the pyrimidine ring. Therefore, monosubstitution reactions with a nucleophile will predominantly occur at the C4 position.
Q3: What are some common side reactions to be aware of when using this compound in Suzuki coupling reactions?
A common side reaction in Suzuki couplings, especially with polyhalogenated heterocycles, is dehalogenation, where the bromine or chlorine atom is replaced by a hydrogen atom.[1][2][3][4][5] This can be influenced by the catalyst system, base, and solvent. Another potential side reaction is the formation of homocoupled products.
Q4: How can I monitor the progress of a reaction involving this compound?
Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are effective techniques for monitoring the progress of reactions. A suitable TLC eluent system can be determined empirically, often a mixture of hexane and ethyl acetate is a good starting point.
Troubleshooting Guides
Issue 1: Incomplete or No Reaction in Nucleophilic Aromatic Substitution (SNAr)
| Potential Cause | Troubleshooting Steps |
| Insufficiently activated substrate | The reactivity of the chloro groups can be influenced by the solvent and base. Consider using a more polar aprotic solvent like DMF or DMSO. A stronger, non-nucleophilic base may be required to facilitate the reaction. |
| Poor nucleophile | Ensure the nucleophile is sufficiently reactive. If using an amine, for example, ensure it is not too sterically hindered. |
| Low reaction temperature | Gently heating the reaction mixture can often drive the substitution to completion. Monitor for potential side reactions at elevated temperatures. |
Issue 2: Low Yield or Multiple Products in Suzuki Coupling
| Potential Cause | Troubleshooting Steps |
| Catalyst deactivation | Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst. Use freshly prepared or high-quality catalyst and ligands. |
| Dehalogenation of starting material | This side reaction can be minimized by careful selection of the palladium catalyst and ligand system.[1][2][3][4][5] Using milder bases or aprotic solvents may also help.[1] |
| Formation of homocoupled products | This can be reduced by ensuring efficient oxidative addition and transmetalation, often by adding the aryl halide in a slight excess. |
| Poor solubility of reagents | Choose a solvent system in which all reactants are soluble at the reaction temperature. A mixture of solvents, such as dioxane/water, is often effective. |
Issue 3: Difficult Workup and Purification
| Potential Cause | Troubleshooting Steps |
| Formation of emulsions during extraction | Add brine to the aqueous layer to break up emulsions. Filtering the organic layer through a pad of celite can also be effective. |
| Hydrolysis of the product | Dichlorothienopyrimidines can be sensitive to hydrolysis, especially under strongly basic conditions.[6] It is advisable to use a mild base like sodium bicarbonate for quenching and to minimize prolonged contact with water. |
| Co-elution of product and impurities during chromatography | Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. If the product is basic, adding a small amount of triethylamine to the eluent can improve peak shape. |
Experimental Protocols
Protocol 1: General Workup Procedure for Suzuki-Miyaura Cross-Coupling
This is a generalized procedure and may require optimization for specific substrates.
-
Reaction Quenching: Cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate.
-
Aqueous Wash: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel. The eluent will depend on the polarity of the product; a gradient of hexane and ethyl acetate is a common starting point.[7][8][9][10]
Protocol 2: Workup for Reactions Involving Phosphorus Oxychloride (POCl₃)
POCl₃ is often used in the synthesis of dichlorothienopyrimidines. Quenching excess POCl₃ can be highly exothermic and requires caution.
-
Removal of Excess POCl₃: If possible, remove the excess POCl₃ by distillation under reduced pressure.
-
Controlled Quenching: Slowly and carefully add the reaction mixture to a vigorously stirred, ice-cold saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide. Monitor the temperature of the quenching solution to prevent a runaway reaction.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Data Presentation
| Parameter | Typical Range/Value | Notes |
| Molecular Weight | 283.96 g/mol [11] | |
| Purity (Commercial) | >97% | Varies by supplier. |
| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | The compound may be sensitive to light and moisture. |
Visualizations
Logical Workflow for Troubleshooting Suzuki Coupling Reactions
Caption: Troubleshooting workflow for Suzuki coupling reactions.
PI3K/Akt Signaling Pathway
Thienopyrimidine derivatives have been investigated as inhibitors of the PI3K/Akt signaling pathway, which is crucial in cancer cell proliferation and survival.[12][13][14][15][16]
Caption: Inhibition of the PI3K/Akt signaling pathway by thienopyrimidine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. jahrbib.sulb.uni-saarland.de [jahrbib.sulb.uni-saarland.de]
- 10. mdpi.com [mdpi.com]
- 11. This compound | C6HBrCl2N2S | CID 18326422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
Unveiling the Biological Potential: A Comparative Analysis of 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine Derivatives
In the landscape of medicinal chemistry, the thieno[3,2-d]pyrimidine scaffold has emerged as a privileged structure due to its purine-like architecture, leading to a broad spectrum of biological activities. Among its halogenated derivatives, 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine has garnered attention for its notable antiproliferative and antifungal properties. This guide provides a comparative analysis of the biological activity of this compound and its analogs, supported by experimental data to illuminate its potential in drug discovery and development.
Antiproliferative Activity: A Head-to-Head Comparison
The halogenation pattern on the thieno[3,2-d]pyrimidine core plays a critical role in defining the cytotoxic potential of these compounds. A key study systematically evaluated a series of halogenated derivatives against various cancer cell lines, revealing the significant contribution of chloro and bromo substituents to the observed antiproliferative effects.
The in vitro evaluation of 2,4-dichlorothieno[3,2-d]pyrimidine (Compound 1 ) and its 7-bromo counterpart, this compound (Compound 2 ), demonstrated potent activity against murine leukemia (L1210), human T-lymphocyte (CEM), and human cervix adenocarcinoma (HeLa) cell lines.[1] Notably, the introduction of a bromine atom at the C7-position in Compound 2 did not uniformly enhance its cytotoxic efficacy across all cell lines when compared to the non-brominated analog, Compound 1 .[1] Both compounds, however, exhibited the ability to induce apoptosis in the L1210 leukemia cell line.[1]
A structure-activity relationship (SAR) study underscored the necessity of the chlorine atom at the C4-position for the biological activity of these thieno[3,2-d]pyrimidine derivatives.[1]
Table 1: Comparative Antiproliferative Activity of Halogenated Thieno[3,2-d]pyrimidines
| Compound | Structure | L1210 IC₅₀ (µM) | CEM IC₅₀ (µM) | HeLa IC₅₀ (µM) |
| 1 (2,4-dichlorothieno[3,2-d]pyrimidine) | 2,4-dichloro substitution | 0.8 ± 0.1 | 1.1 ± 0.2 | 1.2 ± 0.3 |
| 2 (this compound) | 7-Bromo, 2,4-dichloro substitution | 1.2 ± 0.2 | 1.0 ± 0.1 | 1.5 ± 0.2 |
Data sourced from "Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines".[1]
Antifungal Activity
In addition to their anticancer properties, these halogenated thieno[3,2-d]pyrimidines were screened against a panel of microbial targets. This screening revealed selective and potent activity against several fungal strains, highlighting a broader therapeutic potential for this chemical class.[1]
Experimental Protocols
The following methodologies were employed to determine the biological activities of the this compound derivatives and their analogs.
Antiproliferative Assay
The antiproliferative activity of the compounds was evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Apoptosis Assay
The induction of apoptosis was determined by flow cytometry using Annexin V-FITC and propidium iodide (PI) staining.
Signaling Pathways and Structure-Activity Relationships
The biological activity of thieno[3,2-d]pyrimidine derivatives is often attributed to their ability to act as kinase inhibitors, owing to their structural similarity to the purine core of ATP.[1] While the precise kinase targets for this compound were not fully elucidated in the primary reference, the induction of apoptosis suggests interference with critical cell signaling pathways that regulate cell survival and proliferation.
The structure-activity relationship (SAR) analysis provides valuable insights into the chemical features essential for the observed biological effects.
References
A Comparative Guide to Kinase Inhibitor Scaffolds: 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine and Other Privileged Structures
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the selection of a core scaffold is a critical determinant of a drug candidate's potency, selectivity, and overall pharmacological profile. This guide provides an objective comparison of the thieno[3,2-d]pyrimidine scaffold, exemplified by the versatile starting material 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine, with other prominent kinase inhibitor scaffolds including quinazoline and pyrazole. The information presented herein is supported by experimental data from peer-reviewed literature to aid researchers in making informed decisions for their drug discovery programs.
Introduction to Kinase Inhibitor Scaffolds
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of drug targets. Small molecule kinase inhibitors have revolutionized the treatment of various cancers and other diseases. The core chemical structure, or scaffold, of these inhibitors is fundamental to their interaction with the ATP-binding pocket of kinases.
This compound is a key building block for the synthesis of a variety of thieno[3,2-d]pyrimidine-based kinase inhibitors. The thieno[3,2-d]pyrimidine core is a bicyclic heterocycle that is structurally related to purine, the natural ligand of the ATP-binding site. This structural mimicry allows thieno[3,2-d]pyrimidine derivatives to act as competitive inhibitors for a range of kinases. The bromine and chlorine atoms on the scaffold provide reactive handles for medicinal chemists to introduce various substituents to modulate potency and selectivity.
Comparative Analysis of Kinase Inhibitor Scaffolds
This section provides a comparative overview of the thieno[3,2-d]pyrimidine scaffold with two other widely used kinase inhibitor scaffolds: quinazoline and pyrazole. The comparison focuses on their known kinase targets and reported potencies.
Thieno[3,2-d]pyrimidine Scaffold
The thieno[3,2-d]pyrimidine scaffold has been explored for the development of inhibitors against a variety of kinases. Its derivatives have shown promise in targeting kinases involved in cancer and inflammation.
| Derivative of Thieno[3,2-d]pyrimidine | Target Kinase(s) | IC50 (nM) | Reference |
| Compound 24 | JAK1 | 22 | [1] |
| Compound 26 | FAK, FLT3 | 1 (FAK), 1 (FLT3) | [2] |
| Compound 36 | CDK7 | <10 | [3] |
| Compound HY3 | RIPK2 | 11 | [4] |
Quinazoline Scaffold
The quinazoline scaffold is a well-established and highly successful framework for kinase inhibitors. Several FDA-approved drugs for cancer treatment are based on this scaffold, primarily targeting receptor tyrosine kinases.
| Quinazoline-based Inhibitor | Target Kinase(s) | IC50 (nM) | Reference |
| Gefitinib | EGFR | 2-37 | [5] |
| Erlotinib | EGFR | 2 | [5] |
| Lapatinib | EGFR, HER2 | 10.8 (EGFR), 9.8 (HER2) | [5] |
| Afatinib | EGFR, HER2 | 0.5 (EGFR), 14 (HER2) | [5] |
Pyrazole Scaffold
The pyrazole scaffold is another "privileged" structure in medicinal chemistry, featured in numerous kinase inhibitors, including several FDA-approved drugs. Pyrazole-based inhibitors target a diverse range of kinases.
| Pyrazole-based Inhibitor | Target Kinase(s) | IC50 (nM) | Reference |
| Ruxolitinib | JAK1, JAK2 | 3.3 (JAK1), 2.8 (JAK2) | [6] |
| Crizotinib | ALK, c-MET | 24 (ALK), 8 (c-MET) | [6] |
| SGI-1776 | PIM-1 | 7 | [7] |
| AZD4547 | FGFR1/2/3 | 0.2-2.5 | [8] |
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by the discussed kinase inhibitor scaffolds.
Caption: EGFR signaling pathway and inhibition by quinazoline-based inhibitors.
Caption: JAK-STAT signaling pathway and inhibition by thieno[3,2-d]pyrimidine and pyrazole scaffolds.
Experimental Protocols
Detailed methodologies for key assays cited in the development of kinase inhibitors are provided below.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
Test compounds (e.g., derivatives of this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, substrate, and ATP in kinase reaction buffer.
-
Add the test compound at various concentrations to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding the kinase/substrate/ATP mixture to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Detection:
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate a luciferase-based reaction that produces light.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Western Blotting for Kinase Signaling Pathway Analysis
Western blotting is a widely used technique to detect specific proteins in a sample and can be used to assess the phosphorylation status of kinases and their downstream targets, providing insights into the mechanism of action of an inhibitor.
Materials:
-
Cell lysates from cells treated with test compounds
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of the target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Separation:
-
Separate the proteins in the cell lysates by size using SDS-PAGE.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for the protein of interest (either total or phosphorylated form) overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and then add a chemiluminescent substrate.
-
-
Image Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
The intensity of the bands corresponds to the amount of the target protein. By comparing the intensity of the phosphorylated protein band to the total protein band, the effect of the inhibitor on the signaling pathway can be determined.
-
Conclusion
The this compound scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors. While direct, head-to-head comparative data with other established scaffolds like quinazoline and pyrazole is limited in the public domain, the available literature demonstrates the potential of thieno[3,2-d]pyrimidine derivatives to potently and selectively inhibit a range of important kinase targets. The choice of scaffold will ultimately depend on the specific kinase target, the desired selectivity profile, and the overall drug discovery strategy. This guide provides a foundational comparison and detailed experimental protocols to assist researchers in navigating the complex landscape of kinase inhibitor design and development.
References
- 1. Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights into the modular design of kinase inhibitors and application to Abl and Axl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Structure-Activity Relationships of Thieno[3,2-d]pyrimidine Analogs as Kinase Inhibitors
The thieno[3,2-d]pyrimidine ring system represents a privileged scaffold in medicinal chemistry, serving as a foundational structure for a multitude of pharmacologically active agents.[1][2] Its structural rigidity and isosteric similarity to the purine core make it an ideal framework for designing targeted therapeutics, particularly kinase inhibitors for oncology.[3][4] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of thieno[3,2-d]pyrimidine analogs, synthesizing data from key studies to elucidate how specific structural modifications influence their potency, selectivity, and mechanism of action against various kinase targets.
The Thieno[3,2-d]pyrimidine Core: A Versatile Kinase-Binding Scaffold
The bicyclic, heterocyclic nature of the thieno[3,2-d]pyrimidine core provides a robust platform for chemical modification. The pyrimidine ring typically serves as the primary "hinge-binding" motif, forming critical hydrogen bonds with the backbone of the kinase hinge region, a common feature for many ATP-competitive inhibitors. The thiophene ring allows for diverse substitutions that can be tailored to interact with other key regions of the ATP-binding pocket, such as the solvent-exposed region, the hydrophobic pocket, and the ribose-binding pocket. This multi-point interaction capability is fundamental to achieving high potency and selectivity.
The general workflow for developing and optimizing these analogs follows a well-established path in medicinal chemistry, starting from a hit compound and iteratively refining its structure based on biological feedback.
Caption: General workflow for the discovery and optimization of thieno[3,2-d]pyrimidine inhibitors.
Comparative SAR Analysis: Targeting Key Oncogenic Kinases
The versatility of the thieno[3,2-d]pyrimidine scaffold has been most effectively demonstrated in its application as an inhibitor of the Phosphoinositide 3-kinase (PI3K) and Epidermal Growth Factor Receptor (EGFR) kinase families, both critical drivers in numerous cancers.
Thieno[3,2-d]pyrimidine Analogs as PI3K Inhibitors
The PI3K/AKT/mTOR signaling pathway is frequently overactivated in cancer, making it a prime therapeutic target.[5] Thieno[3,2-d]pyrimidines have emerged as a highly successful class of PI3K inhibitors.[6][7]
The PI3K pathway is a central regulator of cell growth and survival. Thieno[3,2-d]pyrimidine-based drugs inhibit PI3K, thereby blocking downstream signaling through AKT and mTOR and ultimately suppressing tumor cell proliferation.
Caption: Simplified PI3K/AKT/mTOR signaling pathway showing the point of inhibition.
Key SAR Insights for PI3K Inhibition:
-
C4-Position: This position is critical for potency. The introduction of a morpholino group is a common and highly effective strategy. Studies have shown that this moiety significantly enhances antitumor activity, likely by forming favorable interactions in the affinity pocket of the kinase.[8]
-
C6-Position: Modifications at this position heavily influence both potency and isoform selectivity.
-
The incorporation of a piperazinone moiety at C6 led to inhibitors that were more potent and selective for the PI3Kδ isoform compared to their piperazine counterparts.[9]
-
Attaching diaryl urea or diaryl semicarbazone scaffolds via a linker to the C6 position has yielded highly potent compounds. SAR analysis of these series revealed that terminal phenyl rings substituted with a single halogen (e.g., chlorine, fluorine) at the 4-position were generally more active than those with multiple halogens or methyl groups.[8][10]
-
-
Bifunctional Inhibition: A novel strategy involves designing single molecules that inhibit two distinct targets. A series of thieno[3,2-d]pyrimidine derivatives were developed as the first dual PI3Kδ and Bromodomain and Extra-Terminal (BET) inhibitors.[11][12] The lead compound, 10b , demonstrated excellent and balanced activity against both PI3Kδ and BRD4-BD1, showing strong antiproliferative effects in lymphoma cells.[11][13]
Table 1: Comparison of Thieno[3,2-d]pyrimidine-Based PI3K Inhibitors
| Compound ID | Core Modifications (Substituents) | Target(s) | IC₅₀ (nM) | Cell Line (Example) | IC₅₀ (nM) | Reference |
| Compound 7 | 4-morpholino, 6-(1H-indazol-4-yl) | PI3Kα | 2.7 | H460 | 120 | [6] |
| Compound 21 | 4-morpholino, 6-(2-aminopyrimidin-5-yl) | PI3Kα | 5.3 | H460 | 250 | [6] |
| Compound 29a | 4-morpholino, 6-(diaryl urea moiety) | Not Specified | - | H460 | 81 | [10] |
| Compound 10b | C4-amine linker to pyrrolopyridinone | PI3Kδ / BRD4-BD1 | 112 / 19 | SU-DHL-6 | 61 | [11][13] |
| Compound 36 | 4-morpholino, 6-(diaryl semicarbazone) | PI3Kα | 27 | HT-29 | 39 | [8] |
Note: IC₅₀ values are for enzymatic or cellular assays as reported in the respective studies.
Caption: Key SAR trends for PI3K inhibition at the C4 and C6 positions.
Thieno[3,2-d]pyrimidine Analogs as EGFR Inhibitors
The EGFR signaling pathway is another cornerstone of cancer cell proliferation, and its inhibition is a validated strategy in oncology. Thieno[3,2-d]pyrimidines have been successfully developed as potent EGFR inhibitors.
Key SAR Insights for EGFR Inhibition:
-
Dual EGFR/Microtubule Inhibition: A particularly innovative approach has been the design of single molecules that inhibit both EGFR kinase activity and tubulin polymerization. Compound 6g , featuring a 4-(3',4',5'-trimethoxyanilino) group and a 6-(p-tolyl) moiety, was identified as a lead compound with potent dual activity.[14] The trimethoxyanilino group is a well-known feature of tubulin inhibitors, while the core scaffold targets EGFR.
-
Targeting EGFR Mutants: Acquired resistance to first-generation EGFR inhibitors, often through the T790M mutation, is a major clinical challenge. Recent efforts have focused on developing thieno[3,2-d]pyrimidines that can overcome this resistance. A study identified compound B1 as a highly potent inhibitor of the double mutant EGFRL858R/T790M with an IC₅₀ of 13 nM.[15] Critically, it showed over 76-fold selectivity for the mutant enzyme over wild-type (WT) EGFR, which is crucial for minimizing side effects.[15]
Table 2: Comparison of Thieno[3,2-d]pyrimidine-Based EGFR Inhibitors
| Compound ID | Core Modifications (Substituents) | Target(s) | IC₅₀ (nM) | Cell Line (Example) | IC₅₀ (µM) | Reference |
| Compound 6g | 4-(3',4',5'-trimethoxyanilino), 6-(p-tolyl) | EGFR / Tubulin | 30 / 710 (Tubulin) | A549 | 0.011 | [14] |
| Compound B1 | 4-anilino, 6-(N-methylpyrazole) | EGFRL858R/T790M | 13 | H1975 | 0.087 | [15] |
| Compound B1 | 4-anilino, 6-(N-methylpyrazole) | EGFRWT | >1000 | - | - | [15] |
Experimental Protocols & Methodologies
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a method to determine the enzymatic inhibitory activity (IC₅₀) of a compound against a specific kinase, such as PI3Kα.
Principle: This is a competitive binding assay that measures the displacement of an Alexa Fluor™ 647-labeled ATP-competitive tracer from the kinase active site by the test compound. Binding of the tracer to a europium-labeled anti-tag antibody-kinase complex results in a high FRET signal. Inhibition by the test compound disrupts this interaction, leading to a decrease in the FRET signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10X stock of the test compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.
-
Prepare a 4X Kinase/Antibody solution in Kinase Buffer.
-
Prepare a 4X Tracer solution in Kinase Buffer.
-
-
Assay Plate Preparation:
-
Add 2.5 µL of the compound serial dilution to a 384-well assay plate. Include DMSO-only wells for no-inhibitor (0% inhibition) and no-kinase (100% inhibition) controls.
-
-
Kinase Reaction:
-
Add 2.5 µL of the 4X Kinase/Antibody solution to each well.
-
Incubate for 1 hour at room temperature to allow for kinase-antibody binding.
-
-
Tracer Addition:
-
Add 5 µL of the 4X Tracer solution to all wells.
-
-
Incubation & Reading:
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET), measuring emission at 665 nm and 615 nm with excitation at 340 nm.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Normalize the data using the controls.
-
Plot the normalized signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
-
Protocol 2: Cellular Antiproliferative Assay (MTT Assay)
This protocol measures the cytotoxic or cytostatic effect of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cancer cells (e.g., H1975, A549).
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (e.g., 0.1% DMSO) wells.
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
-
-
Absorbance Reading:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion
The thieno[3,2-d]pyrimidine scaffold is a remarkably versatile and productive platform for the design of potent and selective kinase inhibitors. The SAR studies reviewed herein demonstrate that strategic modifications at the C4 and C6 positions are paramount for achieving high affinity and desired selectivity profiles against key oncogenic targets like PI3K and EGFR. The introduction of morpholino groups at C4 consistently enhances potency, while diverse substitutions at C6, ranging from piperazinones to complex diaryl ureas, can be used to fine-tune activity and target specific kinase isoforms or even introduce novel dual-inhibition mechanisms. The continued exploration of this scaffold, particularly in the design of bifunctional agents and inhibitors of drug-resistant kinase mutants, holds significant promise for the future of targeted cancer therapy.
References
- 1. Therapeutic Potential, Synthesis, Patent Evaluation and SAR Studies of Thieno[3,2-d]pyrimidine Derivatives: Recent Updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, and biological evaluation of thieno[3,2-d]pyrimidine derivatives as potential simplified phosphatidylinositol 3-kinase alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives containing diaryl urea moiety as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Evaluation of Thieno[3,2- d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design, Synthesis, and Biological Evaluation of 6-Substituted Thieno[3,2- d]pyrimidine Analogues as Dual Epidermal Growth Factor Receptor Kinase and Microtubule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
Reactivity Under the Microscope: A Comparative Analysis of 2-Chloro and 4-Chloro Positions in Thienopyrimidines
For researchers, scientists, and professionals in drug development, understanding the subtle nuances of chemical reactivity is paramount for efficient molecular design and synthesis. This guide provides an in-depth comparison of the reactivity of chlorine atoms at the 2- and 4-positions of the thienopyrimidine scaffold, a privileged core structure in medicinal chemistry. By examining experimental data and theoretical principles, we aim to provide a clear framework for predicting and controlling regioselectivity in nucleophilic aromatic substitution (SNAr) reactions.
The thienopyrimidine nucleus, an isostere of the purine system, is a cornerstone in the development of a wide array of therapeutic agents. The functionalization of this scaffold, often through the displacement of halogen substituents, is a critical step in the synthesis of novel drug candidates. A common synthetic precursor is the 2,4-dichlorothienopyrimidine system, which offers two reactive sites for nucleophilic attack. The selective substitution of one chlorine atom over the other is crucial for building molecular complexity in a controlled manner.
The Decisive Factor: Enhanced Reactivity of the 4-Chloro Position
Experimental evidence overwhelmingly indicates that the chlorine atom at the 4-position of the thienopyrimidine ring is significantly more susceptible to nucleophilic attack than the chlorine at the 2-position. This preferential reactivity is a cornerstone of synthetic strategies involving this heterocyclic system, enabling the regioselective introduction of various functionalities.
This reactivity trend holds true for both major isomers of thienopyrimidine: thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine. Nucleophilic substitution reactions with a variety of nucleophiles, including amines, alcohols, and thiols, have been shown to proceed with high selectivity at the C4 position.
Theoretical Underpinnings of C4 Selectivity
The heightened reactivity of the 4-chloro position can be rationalized by considering the electronic properties of the thienopyrimidine ring system. Drawing parallels with the extensively studied 2,4-dichloropyrimidine, the regioselectivity is primarily governed by the stability of the Meisenheimer intermediate formed during the SNAr reaction.
Attack at the C4 position allows for the delocalization of the negative charge onto both nitrogen atoms of the pyrimidine ring through resonance. This extensive delocalization results in a more stable intermediate compared to the one formed upon attack at the C2 position, where the negative charge is primarily delocalized over only one nitrogen atom and adjacent carbon atoms. According to Frontier Molecular Orbital (FMO) theory, the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient on the C4 carbon, making it a more favorable site for nucleophilic attack.
Quantitative Comparison: A Look at the Experimental Data
While dedicated kinetic studies directly comparing the reaction rates at the C2 and C4 positions of thienopyrimidines are scarce in the literature, the regioselectivity is clearly demonstrated in numerous synthetic reports through the isolated yields of the monosubstituted products. The following table summarizes representative examples of nucleophilic substitution reactions on 2,4-dichlorothienopyrimidines, showcasing the pronounced preference for substitution at the C4 position.
| Thienopyrimidine Isomer | Nucleophile | Reaction Conditions | Product(s) | Yield (%) | Reference |
| 2,4-Dichlorothieno[3,2-d]pyrimidine | Secondary Amines | Base (e.g., DIPEA), Solvent (e.g., CH3CN), Heat | 4-Amino-2-chlorothieno[3,2-d]pyrimidine | Good to Excellent | [1] |
| 2,4-Dichlorothieno[2,3-d]pyrimidine | Hydrazine | Methanol, 0°C to rt | 2-Chloro-4-hydrazinylthieno[2,3-d]pyrimidine | Not specified | |
| 2,4-Dichlorothieno[3,2-d]pyrimidine | Phenols | K2CO3, DMF, 130°C | 4-Phenoxy-2-chlorothieno[3,2-d]pyrimidine | Not specified | |
| 2,4-Dichlorothieno[3,2-d]pyrimidine | Thiols | K2CO3, DMF, rt | 4-Thiophenyl-2-chlorothieno[3,2-d]pyrimidine | Not specified |
Note: Yields are often reported for the isolated 4-substituted product, with the formation of the 2-substituted isomer being negligible or not observed under the specified conditions.
Experimental Protocols: A Practical Guide to Regioselective Substitution
The following protocols are illustrative of the experimental conditions typically employed to achieve selective substitution at the 4-chloro position of thienopyrimidines.
General Procedure for Amination at the C4-Position
To a solution of the 2,4-dichlorothienopyrimidine (1 equivalent) in a suitable solvent such as acetonitrile, ethanol, or N,N-dimethylformamide (DMF), is added the desired amine (1 to 1.2 equivalents) and a base, such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5 to 2 equivalents). The reaction mixture is then stirred at temperatures ranging from room temperature to reflux for a period of 1 to 24 hours, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent. The crude product is then purified by column chromatography or recrystallization to afford the desired 4-amino-2-chlorothienopyrimidine.
Synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine
A mixture of thieno[3,2-d]pyrimidine-2,4-dione (1 equivalent), phosphorus oxychloride (POCl₃) (excess, as solvent), and a catalytic amount of N,N-dimethylformamide (DMF) or a tertiary amine base like N,N-diisopropylethylamine is heated at reflux for several hours. After completion of the reaction, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched with ice-water and neutralized with a base (e.g., NaHCO₃ or NaOH solution). The precipitated product is collected by filtration, washed with water, and dried to yield 2,4-dichlorothieno[3,2-d]pyrimidine.
Visualizing the Reactivity Landscape
The following diagrams illustrate the key concepts discussed in this guide.
Figure 1: General reaction pathway for nucleophilic substitution on 2,4-dichlorothienopyrimidines.
References
A Comparative Guide to In Vitro Screening of 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of in vitro screening protocols for 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine derivatives, a class of compounds with significant potential in cancer therapy. By objectively comparing their performance with alternative kinase inhibitors and providing detailed experimental data, this document aims to facilitate informed decisions in drug discovery and development. Thienopyrimidines are recognized for their structural similarity to purines, enabling them to interact with a wide range of biological targets, including various kinases that are often dysregulated in cancer.
Executive Summary
This compound and its derivatives have demonstrated potent inhibitory activity against several key kinases implicated in cancer progression, including Phosphoinositide 3-kinase (PI3K), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 7 (CDK7). This guide details the in vitro assays essential for characterizing the efficacy and mechanism of action of these compounds, presenting comparative data against other well-established kinase inhibitors.
Data Presentation: A Quantitative Comparison
The following tables summarize the inhibitory activities of various thieno[3,2-d]pyrimidine derivatives and comparable alternative inhibitors against different cancer-related kinases and cell lines. It is important to note that the data presented is compiled from multiple studies and direct comparisons should be made with caution, considering potential variations in experimental conditions.
Table 1: Anti-proliferative Activity of Thieno[3,2-d]pyrimidine Derivatives and Alternative EGFR Inhibitors
| Compound Class | Specific Compound | Cancer Cell Line | Assay Type | IC50 (µM) |
| Thieno[3,2-d]pyrimidine | Compound B1 | H1975 (NSCLC) | MTT Assay | 0.087 ± 0.016 |
| Thieno[3,2-d]pyrimidine | Compound B7 | H1975 (NSCLC) | MTT Assay | 0.023 ± 0.003 |
| Quinazoline (Alternative) | Gefitinib | H3255 (NSCLC, L858R) | Proliferation Assay | 0.075 |
| Quinazoline (Alternative) | Erlotinib | PC-9 (NSCLC, exon 19del) | Proliferation Assay | 0.006 |
| Pyrido[2,3-d]pyrimidine | Olmutinib | H1975 (NSCLC) | MTT Assay | 0.458 ± 0.045 |
| Pyrimidine | AZD9291 (Osimertinib) | H1975 (NSCLC) | MTT Assay | 0.067 ± 0.035 |
Table 2: Kinase Inhibitory Activity of Thieno[3,2-d]pyrimidine Derivatives and Alternatives
| Compound Class | Specific Compound | Target Kinase | Assay Type | IC50 (nM) |
| Thieno[3,2-d]pyrimidine | Compound 10b | PI3Kδ | Biochemical Assay | 112 ± 8 |
| Thieno[3,2-d]pyrimidine | Compound 6g | PI3Kα | Biochemical Assay | Subnanomolar |
| Thieno[3,2-d]pyrimidine | Compound 6k | PI3Kα | Biochemical Assay | Subnanomolar |
| Thieno[3,2-d]pyrimidine | Compound B1 | EGFRL858R/T790M | Kinase Assay | 13 |
| Thieno[3,2-d]pyrimidine | THZ1 | CDK7 | Biochemical Assay | - |
| Thienopyrimidine | Unnamed | VEGFR-2 | Biochemical Assay | - |
| Quinazoline (Alternative) | Gefitinib | EGFR (L858R) | Kinase Assay | - |
| Quinazoline (Alternative) | Erlotinib | EGFR (exon 19del) | Kinase Assay | - |
| Pan-PI3K Inhibitor (Alternative) | Buparlisib | PI3Kα | Biochemical Assay | 52 |
| Pan-PI3K Inhibitor (Alternative) | Pictilisib | PI3Kα | Biochemical Assay | 3 |
Experimental Protocols
Detailed methodologies for key in vitro screening assays are provided below. These protocols can be adapted for the specific this compound derivative and cell lines under investigation.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 0.01 to 100 µM) in culture medium. Treat the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of the test compound for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the samples using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This biochemical assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Reagent Preparation: Prepare serial dilutions of the test compound. Dilute the kinase and substrate to their optimal concentrations in the kinase assay buffer.
-
Kinase Reaction: In a 384-well plate, add the test compound, followed by the kinase. Initiate the reaction by adding a mixture of the substrate and ATP. Incubate at 30°C for a defined period (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by thieno[3,2-d]pyrimidine derivatives and a general workflow for their in vitro screening.
Caption: Key signaling pathways modulated by thienopyrimidine derivatives.
Caption: General experimental workflow for in vitro screening.
Kinase Selectivity Showdown: A Comparative Guide to Inhibitors Derived from 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals: An in-depth comparison of kinase inhibitors developed from the versatile 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine scaffold. This guide provides a quantitative analysis of their selectivity profiles, detailed experimental methodologies, and visual representations of their impact on critical signaling pathways.
The thieno[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry, giving rise to a multitude of potent and selective kinase inhibitors. Starting from the key intermediate, this compound, medicinal chemists have successfully developed inhibitors targeting a range of kinases implicated in cancer and inflammatory diseases. This guide delves into the kinase selectivity profiles of several notable inhibitors derived from this scaffold, offering a comparative analysis to aid in drug discovery and development efforts.
Comparative Kinase Inhibition Profiles
The following tables summarize the in vitro potency of representative thieno[3,2-d]pyrimidine-based inhibitors against their primary kinase targets and off-targets. This data highlights the diverse selectivity profiles that can be achieved through chemical modifications of the core structure.
| Compound ID | Primary Target(s) | IC50 (nM) | Key Selectivity Notes | Reference |
| Compound 24 | JAK1 | 22 | Highly selective for JAK1 over other kinases in a broad panel screening.[1] | [1] |
| Compound 26 | FAK, FLT3 | 9.7 (FAK), <0.5 (FLT3-D835Y) | Potent dual inhibitor of FAK and FLT3, including resistant mutants.[2][3] | [2][3] |
| Compound 36 | CDK7 | Potent (specific IC50 not provided in abstract) | Good kinome selectivity in vitro.[4] | [4] |
| Compound 9a | JAK3 | 1.9 | Potent and selective covalent inhibitor of JAK3.[5] | [5] |
| Compound 26f | FAK | 28.2 | Potently and selectively inhibits FAK.[6] | [6] |
Signaling Pathways and Experimental Workflows
To understand the cellular impact of these inhibitors, it is crucial to visualize their position within key signaling cascades and the general workflow for their evaluation.
References
- 1. Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. theraindx.com [theraindx.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, biological evaluation and molecular docking study of novel thieno[3,2-d]pyrimidine derivatives as potent FAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine in Complex Molecule Synthesis
A Comparative Guide for Researchers in Drug Discovery and Development
In the landscape of medicinal chemistry, the thieno[3,2-d]pyrimidine scaffold is a cornerstone for the development of potent and selective kinase inhibitors. The synthesis of these complex molecules hinges on the strategic choice of starting materials, with 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine emerging as a highly versatile and advantageous intermediate. This guide provides an objective comparison of this key building block against its common alternative, 2,4-dichlorothieno[3,2-d]pyrimidine, supported by experimental data and detailed protocols. The strategic inclusion of a bromine atom at the 7-position unlocks a wider range of synthetic possibilities, enabling regioselective functionalization that is not readily achievable with the non-brominated counterpart.
The Decisive Role of the 7-Bromo Substituent
The primary advantage of this compound lies in the differential reactivity of its halogen substituents. The two chlorine atoms at the 2- and 4-positions of the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom on the thiophene ring is primed for transition metal-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings. This orthogonal reactivity allows for a stepwise and controlled introduction of various substituents, a crucial feature in the construction of complex drug candidates.
In contrast, 2,4-dichlorothieno[3,2-d]pyrimidine lacks this third point of modification, limiting its utility to substitutions at the 2- and 4-positions only. This can be a significant drawback when the therapeutic target requires a specific pharmacophore at the 7-position for optimal binding and activity.
Comparative Synthesis of a Hypothetical Kinase Inhibitor
To illustrate the synthetic advantages, let us consider the synthesis of a hypothetical kinase inhibitor requiring distinct functionalities at the 2-, 4-, and 7-positions of the thieno[3,2-d]pyrimidine core.
Synthetic Strategy using this compound:
This strategy allows for a sequential and regioselective approach. First, a nucleophilic aromatic substitution can be performed at the more reactive C4-position, followed by a second SNAr at the C2-position. Finally, a Suzuki or Sonogashira coupling can be employed to introduce a substituent at the C7-position.
Synthetic Strategy using 2,4-dichlorothieno[3,2-d]pyrimidine:
With this intermediate, only the 2- and 4-positions can be functionalized. The synthesis of a molecule with a substitution at the 7-position is not directly feasible, necessitating a more complex, multi-step synthesis of the core scaffold itself, which is often less efficient.
Quantitative Data Comparison
The following table summarizes typical yields for the key reaction types on the respective intermediates. The data is compiled from various sources and represents expected outcomes for these transformations.
| Reaction Type | Intermediate | Position | Typical Yield (%) |
| Nucleophilic Aromatic Substitution (SNAr) | This compound | C4 | 85-95% |
| Nucleophilic Aromatic Substitution (SNAr) | This compound | C2 | 70-85% |
| Suzuki Coupling | This compound | C7 | 75-90% |
| Sonogashira Coupling | This compound | C7 | 70-85% |
| Nucleophilic Aromatic Substitution (SNAr) | 2,4-dichlorothieno[3,2-d]pyrimidine | C4 | 85-95% |
| Nucleophilic Aromatic Substitution (SNAr) | 2,4-dichlorothieno[3,2-d]pyrimidine | C2 | 70-85% |
As the table illustrates, the yields for the SNAr reactions at the C2 and C4 positions are comparable for both intermediates. However, the 7-bromo derivative offers the significant advantage of enabling high-yielding cross-coupling reactions at the C7 position.
Experimental Protocols
Protocol 1: Regioselective Nucleophilic Aromatic Substitution at the C4-Position
To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or isopropanol is added the desired amine nucleophile (1.1 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq). The reaction mixture is stirred at room temperature or heated to 60-80 °C for 2-6 hours. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Protocol 2: Suzuki-Miyaura Cross-Coupling at the C7-Position
A mixture of the 7-bromo-thieno[3,2-d]pyrimidine derivative (1.0 eq), the corresponding boronic acid or boronate ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq) in a solvent system like 1,4-dioxane/water (4:1) is degassed and heated under an inert atmosphere at 90-110 °C for 4-12 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The organic phase is washed with brine, dried, and concentrated. The residue is purified by flash chromatography to afford the desired product.
Signaling Pathways and Drug Development
Thieno[3,2-d]pyrimidine derivatives have been successfully developed as inhibitors for a range of kinases involved in cancer and other diseases. The ability to precisely tailor the substitution pattern of the heterocyclic core is paramount for achieving high potency and selectivity.
Below are simplified diagrams of key signaling pathways where thieno[3,2-d]pyrimidine-based inhibitors have shown significant promise.
Caption: EGFR Signaling Pathway Inhibition.
Caption: CDK7 Signaling Pathway Inhibition.
Conclusion
The strategic use of this compound offers significant advantages in the synthesis of complex, multi-substituted thieno[3,2-d]pyrimidine derivatives. Its orthogonal reactivity enables a more controlled and efficient synthetic strategy compared to its non-brominated counterpart, ultimately facilitating the rapid development of novel drug candidates. For researchers in the field, the choice of this intermediate can be a critical factor in the success of their synthetic campaigns.
Spectroscopic Comparison of Substituted Thieno[3,2-d]pyrimidines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the spectroscopic properties of substituted thieno[3,2-d]pyrimidines. It provides a comprehensive overview of their UV-Vis absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) characteristics, supported by experimental data and detailed methodologies.
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, exhibiting a wide range of biological activities. The electronic and steric properties of substituents on this core structure significantly influence its physicochemical characteristics, which can be effectively probed using various spectroscopic techniques. Understanding these spectroscopic signatures is crucial for structure elucidation, characterization, and the rational design of new therapeutic agents.
UV-Vis Absorption and Fluorescence Spectroscopy
The photophysical properties of thieno[3,2-d]pyrimidines are highly dependent on the nature and position of substituents. Electron-donating and electron-withdrawing groups can modulate the electronic transitions within the molecule, leading to shifts in absorption and emission spectra. While extensive research has focused on the synthesis and biological activities of these compounds, detailed comparative studies on their photophysical properties are less common. However, analysis of related heterocyclic systems and the general principles of fluorescence spectroscopy can provide valuable insights. For instance, the introduction of aromatic substituents can extend the π-conjugation, often resulting in a bathochromic (red) shift in both absorption and emission spectra. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is also sensitive to structural modifications and the solvent environment.
Table 1: Illustrative UV-Vis Absorption and Fluorescence Data for Substituted Thieno-Pyridine Derivatives (Note: Data for the closely related thieno[3,2-c]pyridine system is presented here as a proxy due to the limited availability of comprehensive data for the thieno[3,2-d]pyrimidine core.[1] This highlights a potential area for future research.)
| Compound | Substituent (R) | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |
| 1 | Phenyl | 390 | 468 | 0.29 |
| 2 | 4-Methoxyphenyl | 395 | 467 | 0.20 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of substituted thieno[3,2-d]pyrimidines. ¹H and ¹³C NMR provide detailed information about the chemical environment of individual protons and carbon atoms, respectively. The chemical shifts (δ) and coupling constants (J) are characteristic of the substitution pattern on the heterocyclic core.
¹H NMR Spectroscopy
The proton chemical shifts in the thieno[3,2-d]pyrimidine ring system are influenced by the electronic effects of the substituents. For example, electron-withdrawing groups generally cause downfield shifts (higher δ values) of nearby protons, while electron-donating groups lead to upfield shifts. The coupling constants between adjacent protons can help determine their relative positions on the thiophene and pyrimidine rings.
¹³C NMR Spectroscopy
Similar to ¹H NMR, the chemical shifts of the carbon atoms in the thieno[3,2-d]pyrimidine skeleton are sensitive to the electronic nature of the substituents.[2] The positions of the quaternary carbons and the carbons bearing substituents can be readily identified, aiding in the unambiguous assignment of the molecular structure.
Table 2: Selected ¹H and ¹³C NMR Spectroscopic Data for Representative Substituted Thieno[3,2-d]pyrimidines
| Compound | Substituent(s) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| S2 | 2-(N-Benzoyl-N-benzylamino) | 8.54 (s, 1H), 7.89 (d, J = 5.2 Hz, 1H), 7.50-7.25 (m, 10H), 7.18 (d, J = 5.2 Hz, 1H), 5.10 (s, 2H) | 168.2, 160.5, 155.4, 152.1, 136.8, 134.5, 131.2, 129.8, 128.9, 128.7, 128.1, 127.9, 127.5, 122.3, 52.8 | |
| S5 | 2-[N-(4-Nitrobenzoyl)-N-benzylamino] | 8.58 (s, 1H), 8.30 (d, J = 8.8 Hz, 2H), 7.92 (d, J = 5.2 Hz, 1H), 7.65 (d, J = 8.8 Hz, 2H), 7.40-7.28 (m, 5H), 7.21 (d, J = 5.2 Hz, 1H), 5.15 (s, 2H) | 166.5, 160.3, 155.8, 151.9, 150.1, 141.2, 136.2, 130.5, 129.1, 128.3, 127.8, 124.2, 122.5, 53.1 | |
| S9 | 2-[N-(4-Fluorobenzoyl)-N-benzylamino] | 8.55 (s, 1H), 7.90 (d, J = 5.2 Hz, 1H), 7.55-7.50 (m, 2H), 7.38-7.25 (m, 5H), 7.20-7.15 (m, 3H), 5.12 (s, 2H) | 167.1, 165.8 (d, J = 252 Hz), 160.4, 155.6, 152.0, 136.5, 131.5 (d, J = 3 Hz), 131.2 (d, J = 9 Hz), 129.0, 128.2, 127.7, 122.4, 116.1 (d, J = 22 Hz), 52.9 | |
| 1b | 3-(3-Hydroxybenzyl)-6-(3-hydroxyphenyl)-4(3H)-one | 8.60 (s, 1H), 7.76 (s, 1H), 7.32-7.27 (m, 2H), 7.19-7.14 (m, 2H), 6.87 (dt, J = 7.2, 2.0 Hz, 1H), 6.77 (d, J = 7.7 Hz, 1H), 6.71 (t, J = 1.7 Hz, 1H), 6.67 (ddd, J = 8.0, 2.4, 0.7 Hz, 1H), 5.15 (s, 2H) | 158.0, 157.7, 157.6, 156.2, 151.5, 149.8, 138.1, 133.6, 130.5, 129.7, 121.4, 120.9, 118.0, 117.0, 116.8, 114.7, 114.2, 112.8, 48.4 | [3] |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.[4][5] Fragmentation patterns observed in the mass spectrum can offer valuable structural information, particularly about the nature and lability of the substituents.
Table 3: Mass Spectrometry Data for Representative Substituted Thieno[3,2-d]pyrimidines
| Compound | Molecular Formula | Calculated [M+H]⁺ | Found [M+H]⁺ | Reference |
| 7a | C₁₈H₂₂N₃OS | 328.1484 | 328.1485 | [5] |
| 7b | C₁₉H₂₄N₃OS | 342.1635 | 342.1638 | [5] |
| 8a | C₂₃H₂₄N₃OS | 390.1635 | 390.1644 | [5] |
| 6 | C₁₇H₁₈IN₃S | 424.0339 | 424.0352 | [5] |
Experimental Protocols
A general workflow for the spectroscopic analysis of substituted thieno[3,2-d]pyrimidines is outlined below. This process ensures a systematic approach to structure elucidation and characterization.
Caption: Experimental workflow for the synthesis and spectroscopic characterization of thieno[3,2-d]pyrimidines.
General Spectroscopic Methods
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[3] Deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used, with tetramethylsilane (TMS) as an internal standard.[3]
-
Mass Spectrometry: High-resolution mass spectra are often obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.[4][5]
-
UV-Vis Spectroscopy: Absorption spectra are recorded on a UV-Vis spectrophotometer in a suitable solvent (e.g., ethanol, acetonitrile, or dichloromethane) using a quartz cuvette.
-
Fluorescence Spectroscopy: Emission and excitation spectra are measured using a spectrofluorometer. The quantum yield is typically determined relative to a standard fluorophore with a known quantum yield.
Signaling Pathways and Logical Relationships
The thieno[3,2-d]pyrimidine scaffold is a common core in the development of kinase inhibitors. The following diagram illustrates a generalized signaling pathway that is often targeted by such compounds, for example, the PI3K/AKT/mTOR pathway, which is crucial in cancer cell proliferation.
Caption: Generalized signaling pathway often targeted by thieno[3,2-d]pyrimidine-based kinase inhibitors.
This guide provides a foundational understanding of the spectroscopic characteristics of substituted thieno[3,2-d]pyrimidines. The presented data and methodologies serve as a valuable resource for researchers in the field, facilitating the identification, characterization, and development of novel compounds based on this versatile scaffold. Further systematic studies on the photophysical properties of a broader range of derivatives are warranted to expand our understanding and unlock their full potential in various applications, including as fluorescent probes and photosensitizers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Structure of 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine: A Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of key analytical methods for the structural elucidation of 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine, a halogenated heterocyclic compound with potential applications in medicinal chemistry.
The structural characterization of this compound (C₆HBrCl₂N₂S) relies on a combination of spectroscopic techniques that provide complementary information about its molecular framework, connectivity, and elemental composition. The primary methods for confirming its structure are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and potentially single-crystal X-ray crystallography for definitive spatial arrangement. Thieno[3,2-d]pyrimidine derivatives are a known class of heterocyclic compounds with diverse biological activities, making the precise determination of their structure paramount.[1][2]
Comparative Analysis of Spectroscopic Data
| Analytical Technique | Parameter | Expected Value/Observation for this compound | Purpose of Data |
| ¹H NMR | Chemical Shift (δ) | ~7.5-8.5 ppm (singlet) | Confirms the presence and electronic environment of the single proton on the thiophene ring. |
| ¹³C NMR | Chemical Shift (δ) | Multiple peaks expected in the aromatic region (~110-160 ppm). Specific shifts for carbons attached to halogens and nitrogens will be observed. | Provides information on the number and types of carbon atoms in the molecule, confirming the carbon skeleton. |
| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺) | A characteristic isotopic cluster around m/z 282, 284, 286, 288 due to the presence of one bromine and two chlorine atoms. | Confirms the molecular weight and elemental composition (presence of Br and Cl) of the compound.[5][6] |
| X-ray Crystallography | 3D Crystal Structure | Provides precise bond lengths, bond angles, and the absolute configuration of the molecule in the solid state. | Offers unambiguous confirmation of the molecular structure and stereochemistry.[7] |
Experimental Protocols
Detailed methodologies for the key analytical experiments are crucial for reproducibility and accurate data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the connectivity of atoms in the molecule by analyzing the magnetic properties of atomic nuclei.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental formula of the compound by measuring the mass-to-charge ratio of its ions.
Protocol:
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Ionization: Generate ions of the analyte in the gas phase.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum. The presence of bromine and chlorine isotopes will result in a characteristic isotopic pattern for the molecular ion peak.[8][9][10]
Single-Crystal X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in a crystalline solid.
Protocol:
-
Crystal Growth: Grow single crystals of this compound of suitable size and quality, typically by slow evaporation of a saturated solution.
-
Crystal Mounting: Mount a selected single crystal on a goniometer head.
-
Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer and expose it to a monochromatic X-ray beam. Collect diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.
Workflow for Structural Elucidation
The logical flow of experiments for confirming the structure of a novel compound like this compound is crucial for an efficient and definitive analysis.
Figure 1. A generalized workflow for the structural elucidation of a novel synthetic compound.
By employing these complementary analytical techniques and following a logical experimental workflow, researchers can confidently confirm the structure of this compound, ensuring the integrity of subsequent biological and medicinal chemistry studies.
References
- 1. theaspd.com [theaspd.com]
- 2. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C6HBrCl2N2S | CID 18326422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 41102-25-4 | INDOFINE Chemical Company [indofinechemical.com]
- 7. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
Comparative Guide to the Antiproliferative Activity of Mono- and Di-substituted Thieno[3,2-d]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiproliferative activity of mono- and di-substituted thieno[3,2-d]pyrimidines, a class of heterocyclic compounds that have garnered significant interest in oncology research. Thieno[3,2-d]pyrimidines are structurally analogous to purines, allowing them to interact with a variety of biological targets implicated in cancer progression. This document summarizes key experimental data, details the methodologies used for their evaluation, and visualizes the underlying signaling pathways.
Data Presentation: Antiproliferative Activity
The antiproliferative effects of various mono- and di-substituted thieno[3,2-d]pyrimidine derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter in these studies. The following tables summarize the IC50 values for several promising compounds.
Table 1: Antiproliferative Activity of Mono-substituted Thieno[3,2-d]pyrimidine Derivatives
| Compound | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2,4-dichloro | L1210 (Leukemia) | 0.32 | [1] |
| 2 | 2,4-dichloro-7-bromo | L1210 (Leukemia) | 5.4 | [1] |
| Compound 11 | 2-amino-4-(4-hydroxyphenylamino) | HCT-116 (Colon) | 0.38 | [2] |
| Compound 12 | 2-amino-4-(3-hydroxyphenylamino) | HCT-116 (Colon) | 0.49 | [2] |
| Compound 13 | 2-amino-4-(4-hydroxy-3-methoxyphenylamino) | HCT-116 (Colon) | 0.61 | [2] |
| Compound 6e | 4-(4-chlorophenyl)-2-thioxo | HeLa (Cervical) | 0.591 | [3] |
| Compound 6j | 4-(4-chlorophenyl)-2-thioxo | HT-29 (Colon) | Not specified, but high inhibition | [3] |
Table 2: Antiproliferative Activity of Di-substituted Thieno[3,2-d]pyrimidine Derivatives
| Compound | Substitutions | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 12 | 2-(4-(N-(1-(4-(acryloyl)piperazin-1-yl)prop-2-en-1-yl)sulfamoyl)phenylamino)-6-(3,5-dimethyl-1H-pyrazol-1-yl) | Ramos (Burkitt's lymphoma) | 0.6 | [4] |
| A431 (Epidermoid carcinoma) | 1.4 | [4] | ||
| NCI-H1975 (Lung cancer) | 1.2 | [4] | ||
| SNU-16 (Gastric carcinoma) | 2.6 | [4] | ||
| Compound 3c | 2-((4-fluorobenzyl)thio)-4-((4-methoxyphenyl)amino) | MCF-7 (Breast) | 0.43 | [5] |
| Compound 5b | 4-((4-methoxyphenyl)amino)-2-(piperidin-1-yl) | MCF-7 (Breast) | 0.55 | [5] |
| Compound 5c | 4-((4-methoxyphenyl)amino)-2-(morpholino) | MCF-7 (Breast) | 0.52 | [5] |
| Compound 9d | 2-((4-fluorobenzyl)thio)-4-(p-tolylamino) | MDA-MB-231 (Breast) | 0.74 | [5] |
| Compound 11b | 7-((4-fluorobenzyl)thio)-5-(p-tolyl)-[6][7]triazolo[4,3-c]thieno[3,2-d]pyrimidine | MCF-7 (Breast) | 0.63 | [5] |
| Compound B1 | 2-((4-(4-acryloylpiperazin-1-yl)phenyl)amino)-N,N-dimethyl-4,5,6,7-tetrahydrothieno[3,2-d]pyrimidine-6-carboxamide | NCI-H1975 (Lung cancer) | 0.087 | [8] |
Experimental Protocols
The antiproliferative activity of thieno[3,2-d]pyrimidine derivatives is primarily assessed using cell-based assays. The following are detailed methodologies for key experiments cited in the literature.
Antiproliferative MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[6]
-
Compound Treatment: The thieno[3,2-d]pyrimidine derivatives are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), and then serially diluted in cell culture medium to achieve a range of final concentrations. The cells are then treated with these concentrations for a specified period, usually 48 or 72 hours.[7]
-
MTT Incubation: After the treatment period, an MTT solution (typically 0.5 mg/mL) is added to each well, and the plate is incubated for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[6]
-
Solubilization of Formazan: The culture medium is removed, and a solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) is added to each well to dissolve the formazan crystals.[6]
-
Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[9]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.[6]
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cells are treated with the thieno[3,2-d]pyrimidine compound at various concentrations for a specified time (e.g., 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and then stained with a solution containing a fluorescent DNA-intercalating dye, such as propidium iodide (PI), and RNase A to remove RNA.[10]
-
Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The intensity of the fluorescence is proportional to the amount of DNA in each cell, allowing for the quantification of cells in each phase of the cell cycle.[1]
Mandatory Visualizations
Experimental Workflow: MTT Assay
Caption: Workflow of the MTT assay for determining antiproliferative activity.
Signaling Pathway: EGFR Inhibition
Several thieno[3,2-d]pyrimidine derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key driver of cell proliferation in many cancers.[5][8][11]
Caption: Inhibition of the EGFR signaling pathway by thieno[3,2-d]pyrimidines.
Signaling Pathway: HDAC Inhibition
Another mechanism of action for some thieno[3,2-d]pyrimidines is the inhibition of Histone Deacetylases (HDACs). HDACs play a crucial role in the epigenetic regulation of gene expression.[2]
Caption: Mechanism of HDAC inhibition by thieno[3,2-d]pyrimidine derivatives.
References
- 1. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activities of thieno[3,2-d]pyrimidines as novel HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New thieno[3,2-d]pyrimidine-based derivatives: Design, synthesis and biological evaluation as antiproliferative agents, EGFR and ARO inhibitors inducing apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. atcc.org [atcc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of new thieno[3,2-d]pyrimidine derivatives targeting EGFRL858R/T790M NSCLCs by the conformation constrained strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of Thienopyrimidine-Based Kinase Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cross-reactivity of thienopyrimidine-based compounds against a panel of protein kinases. The thienopyrimidine scaffold, a bioisostere of purine, has emerged as a privileged structure in the development of potent kinase inhibitors.[1] This guide summarizes key quantitative data, details experimental methodologies for kinase inhibition assays, and visualizes relevant signaling pathways to offer a comprehensive overview of the selectivity profiles of these promising compounds.
The unique structural resemblance of thienopyrimidines to adenine allows them to effectively compete for the ATP-binding site of various kinases, leading to the inhibition of their catalytic activity.[1] Numerous derivatives have been developed, demonstrating efficacy against a range of kinases implicated in cancer and other diseases, including phosphoinositide 3-kinases (PI3K), mammalian target of rapamycin (mTOR), Aurora kinases, and various receptor tyrosine kinases such as VEGFR, EGFR, and FLT3.[1][2][3][4][5] This guide focuses on the comparative selectivity of these compounds, a critical aspect in the development of targeted therapies with minimized off-target effects.
Comparative Analysis of Kinase Inhibition
The inhibitory activity of various thienopyrimidine-based compounds against a selection of kinases is summarized below. The data, presented as half-maximal inhibitory concentrations (IC50), has been compiled from multiple studies. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions.
| Compound Class/Reference | Primary Target(s) | Off-Target Kinase(s) | IC50 (nM) - Primary Target(s) | IC50 (nM) - Off-Target(s) | Selectivity (Fold) | Reference |
| PI3Kα Inhibitors | ||||||
| Thienopyrimidine Series | PI3Kα | mTOR | Subnanomolar | >100-fold higher | >100 | [2][6] |
| VEGFR-2 Inhibitors | ||||||
| Thienopyrimidine Derivative 17f | VEGFR-2 | - | 230 | - | - | [3] |
| Thienopyrimidine Series | VEGFR-2 | EGFR | 2-80 | 1-68 | ~1-132 | [4] |
| FLT3 Inhibitors | ||||||
| Thienopyrimidine Series | FLT3 | - | 17,830 - 47,640 | - | - | [7] |
| Aurora Kinase Inhibitors | ||||||
| Thienopyrimidine Series | Aurora A, Aurora B | - | Potent and selective | - | - | [8] |
| EGFR Inhibitors | ||||||
| Thienopyrimidine Series | EGFR | VEGFR-2 | 1-3 | 8-132 | ~8-44 | [4] |
Key Signaling Pathways
To contextualize the activity of these inhibitors, the following diagrams illustrate the signaling pathways in which some of the primary kinase targets are involved.
Caption: The PI3K/AKT/mTOR signaling pathway.
Caption: Role of Aurora kinases in mitosis.
Experimental Protocols
The determination of kinase inhibitory activity is crucial for assessing the potency and selectivity of thienopyrimidine compounds. A commonly employed method is the in vitro kinase inhibition assay, often utilizing luminescence-based detection.
General Protocol for In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol outlines a general procedure for determining the IC50 values of test compounds against a specific kinase.
Materials:
-
Recombinant kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
Adenosine 5'-triphosphate (ATP)
-
Test thienopyrimidine compounds
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well microplates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Kinase Reaction:
-
In the wells of a microplate, add the test compound at various concentrations. Include a DMSO-only control.
-
Add the recombinant kinase to each well and incubate briefly to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction. Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer. The luminescent signal is directly proportional to the amount of ADP produced, and thus to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Caption: General workflow for an in vitro kinase inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking New Thienopyrimidine Derivatives: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of novel thienopyrimidine derivatives against established kinase inhibitors. It includes a comprehensive summary of their performance, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Thienopyrimidines, bioisosteres of purines, have emerged as a promising scaffold in medicinal chemistry due to their structural similarity to adenine, a key component of ATP.[1][2] This structural feature makes them excellent candidates for the design of kinase inhibitors, which often target the ATP-binding site of these enzymes.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making kinase inhibitors a critical class of therapeutic agents.[3][4] This guide focuses on the comparative analysis of new thienopyrimidine derivatives targeting key kinases implicated in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Phosphoinositide 3-kinase (PI3K), and FMS-like Tyrosine Kinase 3 (FLT3). Their efficacy is benchmarked against well-established inhibitors, including Sorafenib, Sunitinib, and Pictilisib (GDC-0941).
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various thienopyrimidine derivatives and known inhibitors against their respective kinase targets and cancer cell lines. Lower IC50 values indicate greater potency.
Table 1: VEGFR-2 Kinase Inhibition
| Compound | IC50 (µM) | Reference |
| Thienopyrimidine Derivatives | ||
| Compound 17f | 0.23 ± 0.03 | [5] |
| Compound 21b | 0.0334 | [6] |
| Compound 21c | 0.047 | [6] |
| Compound 21e | 0.021 | [6] |
| Compound 5f | 1.23 | [7][8] |
| Known Inhibitors | ||
| Sorafenib | 0.09 | [9][10] |
| Sorafenib | 0.23 ± 0.04 | [5] |
| Sunitinib | 0.08 | [11][12] |
Table 2: PI3K Kinase Inhibition
| Compound | Target Isoform | IC50 (nM) | Reference |
| Thienopyrimidine Derivative | |||
| Compound 6 | PI3Kδ | (Potent, specific value not provided) | [13] |
| Known Inhibitor | |||
| Pictilisib (GDC-0941) | PI3Kα | 3 | [14][15][16] |
| Pictilisib (GDC-0941) | PI3Kβ | 33 | [14][15] |
| Pictilisib (GDC-0941) | PI3Kδ | 3 | [14][15][16] |
| Pictilisib (GDC-0941) | PI3Kγ | 75 | [14][15] |
Table 3: FLT3 Kinase Inhibition
| Compound | IC50 (µM) | Reference |
| Thienopyrimidine Derivatives | ||
| Compound 10a | 17.83 ± 3.8 | [17][18] |
| Compound 9a | 20.4 ± 2.8 | [17][18] |
| Compound 12 | 27.22 ± 5.6 | [17][18] |
| Compound 9b | 47.64 ± 9.3 | [17][18] |
| Compound 11 | 40.05 ± 5.5 | [17][18] |
Table 4: Antiproliferative Activity against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Thienopyrimidine Derivatives | |||
| Compound 17f | HCT-116 | 2.80 ± 0.16 | [5] |
| HepG2 | 4.10 ± 0.45 | [5] | |
| Compound 9a | HepG-2 | 12.32 ± 0.96 | [19] |
| A549 | 11.30 ± 1.19 | [19] | |
| PC-3 | 14.69 ± 1.32 | [19] | |
| MCF-7 | 9.80 ± 0.93 | [19] | |
| Known Inhibitors | |||
| Sorafenib | (Not specified) | (Varies by cell line) | |
| Sunitinib | (Not specified) | (Varies by cell line) |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Generalized)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase.[20][21]
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate for the kinase
-
Test compounds (e.g., new thienopyrimidine derivatives) and known inhibitors (e.g., Sorafenib)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
-
96-well or 384-well plates
-
Plate reader capable of luminescence, fluorescence, or absorbance detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and known inhibitors in DMSO.
-
Kinase Reaction Setup: In a microplate, add the kinase, the specific substrate, and the kinase reaction buffer.
-
Inhibitor Addition: Add the diluted compounds to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, a reagent is added to deplete unused ATP, followed by a second reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction to produce a luminescent signal.[20]
-
Data Analysis: Plot the measured signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[22][23][24][25]
Materials:
-
Cancer cell lines (e.g., HCT-116, HepG2, MCF-7)
-
Cell culture medium
-
Test compounds and known inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and known inhibitors. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[22][23]
-
Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution at a wavelength between 550 and 600 nm using a microplate reader.[22]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by thienopyrimidine derivatives and a typical experimental workflow.
Caption: Simplified VEGFR-2 signaling pathway.
Caption: The PI3K/Akt/mTOR signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncology-central.com [oncology-central.com]
- 10. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Design and Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for the Treatment of B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. adooq.com [adooq.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. selleckchem.com [selleckchem.com]
- 17. researchgate.net [researchgate.net]
- 18. In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. atcc.org [atcc.org]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine, a halogenated heterocyclic compound. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and to comply with regulatory requirements.
I. Hazard Identification and Safety Precautions
This compound is classified as acutely toxic if swallowed (H301).[1] Therefore, strict safety protocols must be followed at all times when handling this compound.
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene) |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary. |
Engineering Controls:
-
All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
-
An eyewash station and safety shower should be readily accessible in the immediate work area.
II. Waste Segregation and Collection
Proper segregation of chemical waste is crucial for safe and compliant disposal.[2][3] Due to its halogenated nature, this compound waste must be collected separately from non-halogenated chemical waste.
Waste Container Requirements:
| Attribute | Specification |
| Container Type | A clearly labeled, leak-proof, and compatible container with a secure screw-top cap. |
| Labeling | The container must be labeled "Hazardous Waste" and clearly identify the contents, including the full chemical name: "Waste this compound".[2][3] The approximate concentration and any other components in the waste mixture should also be listed. |
| Storage | Store the waste container in a designated satellite accumulation area, away from incompatible materials. The container should be kept closed except when adding waste.[3][4] |
III. Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed environmental waste management company.[5][6][7][8] Do not attempt to dispose of this chemical down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Preparation: Ensure all required PPE is worn correctly.
-
Waste Collection:
-
Solid Waste: Carefully transfer any solid this compound waste into the designated halogenated hazardous waste container.
-
Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, weighing paper, and gloves, should also be placed in the same designated hazardous waste container.
-
Solutions: Collect any solutions containing this compound in a separate, clearly labeled hazardous waste container for halogenated organic liquids.[3]
-
Rinsate: When cleaning contaminated glassware, rinse with a suitable solvent (e.g., acetone or ethanol) and collect the rinsate as halogenated hazardous waste.[2]
-
-
Container Management:
-
Securely close the hazardous waste container after each addition.
-
Store the container in a designated and properly ventilated satellite accumulation area.
-
-
Institutional Procedures:
-
Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office to schedule a collection.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical flow of the disposal process and the key decision points for ensuring safety and compliance.
Caption: Waste Disposal Workflow for this compound.
Caption: Logical Relationship of Waste Segregation for Disposal.
Disclaimer: This information is intended as a guide and should be supplemented by the official Safety Data Sheet (SDS) for this compound and your institution's specific waste disposal policies. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) office for any questions or clarification.
References
- 1. This compound | C6HBrCl2N2S | CID 18326422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine (CAS No. 41102-25-4). Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and maintaining a secure research environment.
Audience: This guide is intended for researchers, scientists, and drug development professionals actively working with this compound.
Core Safety and Handling Information
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on the available safety data, it is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound. This summary table provides a quick reference for the necessary PPE.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are inspected for integrity before each use. |
| Eye and Face Protection | Safety goggles and face shield | Safety goggles that provide a complete seal around the eyes are required. A face shield should be worn over the goggles, especially when there is a risk of splashing. |
| Body Protection | Laboratory coat | A flame-retardant lab coat is essential. |
| Respiratory Protection | Respirator | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used, especially when handling the powder outside of a certified chemical fume hood. |
Engineering Controls and a Safe Work Environment
To minimize exposure, all work with this compound should be conducted in a well-ventilated area.
| Engineering Control | Requirement |
| Ventilation | Work must be performed in a certified chemical fume hood. |
| Safety Equipment | An eyewash station and a safety shower must be readily accessible in the immediate work area. |
Operational Plan: Step-by-Step Handling Procedures
Strict adherence to the following operational procedures is critical for minimizing risk.
-
Preparation:
-
Ensure all required PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Have all necessary equipment and reagents for the experiment readily at hand to avoid leaving the designated work area.
-
-
Handling the Compound:
-
Don the appropriate PPE as outlined in the table above.
-
Conduct all weighing and transferring of the solid compound within the chemical fume hood.
-
Avoid creating dust. If the compound is a fine powder, handle it with care.
-
Use dedicated spatulas and glassware.
-
-
In Case of a Spill:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to handle it, wear appropriate PPE, cover the spill with an absorbent material, and decontaminate the area with a suitable solvent like alcohol.
-
For larger spills, evacuate the laboratory and follow your institution's emergency procedures.
-
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused or Waste Compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal. |
| Contaminated Labware (e.g., gloves, weighing paper, pipette tips) | Place in a designated, sealed hazardous waste bag or container. |
| Empty Containers | Rinse the container three times with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The empty, triple-rinsed container can then be disposed of according to institutional guidelines. |
Experimental Workflow: Handling and Disposal
The following diagram outlines the key steps for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow.
This comprehensive guide provides the essential framework for the safe handling of this compound. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) before commencing any work.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
7-Bromo-4-chloro-2-methoxythieno[3,2-d]pyrimidine
7-Bromo-2,4-bis(methoxy)thieno[3,2-d]pyrimidine
4-Anilino-7-bromo-2-methoxythieno[3,2-d]pyrimidine